4-Bromo-2-(1H-imidazol-2-YL)phenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-(1H-imidazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-6-1-2-8(13)7(5-6)9-11-3-4-12-9/h1-5,13H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCSFHRLFIGHOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=NC=CN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440790 | |
| Record name | 4-BROMO-2-(1H-IMIDAZOL-2-YL)PHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289506-17-8 | |
| Record name | 4-BROMO-2-(1H-IMIDAZOL-2-YL)PHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: The Strategic Value of the 2-(Hydroxyphenyl)imidazole Scaffold
An In-Depth Technical Guide to 4-Bromo-2-(1H-imidazol-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer both biological relevance and synthetic accessibility is paramount. The 2-(hydroxyphenyl)imidazole moiety represents one such privileged structure. The inherent features of this scaffold—a planar, aromatic imidazole ring capable of hydrogen bonding and metal coordination, directly coupled to a phenolic group that can act as a hydrogen bond donor/acceptor or a handle for further derivatization—provide a rich pharmacophore for molecular recognition. The strategic placement of a bromine atom, as in the case of this compound, further enhances its utility, serving as a vector for subsequent cross-coupling reactions to explore chemical space and refine structure-activity relationships (SAR). This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its potential applications in the broader context of drug discovery.
Compound Identification and Physicochemical Properties
This compound is a heterocyclic organic compound featuring a phenol ring substituted with a bromine atom at position 4 and an imidazole ring at position 2.
| Property | Value | Source |
| CAS Number | 289506-17-8 | --INVALID-LINK-- |
| Molecular Formula | C₉H₇BrN₂O | --INVALID-LINK-- |
| Molecular Weight | 239.07 g/mol | --INVALID-LINK-- |
| Canonical SMILES | C1=CC(=C(C=C1Br)C2=NC=CN2)O | --INVALID-LINK-- |
| IUPAC Name | This compound | N/A |
Structural Diagram
Caption: Structure of this compound.
Synthesis Protocol: The Radziszewski Reaction
The most direct and industrially relevant method for synthesizing 2-substituted imidazoles is the Debus-Radziszewski imidazole synthesis.[1][2] This multicomponent reaction offers high atom economy by condensing a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia to form the imidazole ring.[3] For the synthesis of this compound, the specific precursors are 5-bromosalicylaldehyde (the aldehyde), glyoxal (the 1,2-dicarbonyl), and a source of ammonia, typically ammonium acetate.[4][5][6]
The underlying causality of this one-pot reaction is the sequential formation of imines. Glyoxal reacts with ammonia to form a diimine intermediate. Concurrently, 5-bromosalicylaldehyde reacts with ammonia to form an aldimine. The subsequent condensation of these intermediates, followed by cyclization and dehydration (aromatization), yields the final 2-aryl-imidazole product.[7]
Experimental Workflow
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-bromosalicylaldehyde (1.0 eq), ammonium acetate (2.5 eq), and glacial acetic acid as the solvent.
-
Addition of Glyoxal: While stirring, add a 40% aqueous solution of glyoxal (1.1 eq) dropwise to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) for 2 to 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate should form.
-
Neutralization and Isolation: Slowly pour the cooled reaction mixture into a beaker of ice water. Carefully neutralize the solution by the slow addition of concentrated ammonium hydroxide until the pH reaches 7-8. This will precipitate the product fully.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold deionized water and then with a small amount of cold ethanol to remove residual acetic acid and other impurities.
-
Drying: Dry the purified solid in a vacuum oven at 50-60 °C to a constant weight. The final product, this compound, is typically obtained as a solid.
Potential Applications in Drug Discovery & Chemical Biology
While specific biological activity data for this compound (CAS 289506-17-8) is not extensively published, its structural components are well-represented in pharmacologically active molecules. This makes it a compound of significant interest for screening libraries and as a foundational scaffold for medicinal chemistry campaigns.
Rationale for Investigation:
-
Enzyme Inhibition: The imidazole ring is a superb metal chelator and can participate in critical hydrogen bonding interactions within enzyme active sites. Notably, various substituted imidazoles and related heterocyclic phenols have been investigated as inhibitors of key enzymes. For example, the search for alternatives to lithium for treating bipolar disorder has focused on inhibitors of inositol monophosphatase (IMPase) , a key enzyme in the phosphatidylinositol signaling pathway.[8][9][10] The structural features of this compound make it a candidate for investigation against such targets.
-
Antimicrobial and Anticancer Agents: Imidazole-containing compounds are known to possess a broad spectrum of biological activities. Studies on structurally related substituted imidazoles have demonstrated potent antimicrobial and anticancer properties.[11][12] The presence of the bromophenol moiety can enhance lipophilicity and introduce specific electronic properties that may contribute to bioactivity.
-
Kinase Inhibition: The 2-substituted benzimidazole scaffold, a close structural relative, is a cornerstone of many kinase inhibitors, including the IGF-1R inhibitor BMS-536924.[13][14] The ability of the N-H and phenolic -OH groups to act as hinge-binding motifs makes this compound an attractive starting point for the development of novel kinase inhibitors.
-
Synthetic Building Block: The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic elaboration of the scaffold to build libraries of analogues for SAR studies.
Caption: Potential applications and utility of the core scaffold.
Safety, Handling, and Storage
As a laboratory chemical, this compound should be handled with appropriate precautions by trained personnel.
Hazard Identification
Based on data from chemical suppliers, the following GHS hazard statements apply:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
Recommended Precautions
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Prevent contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended. --INVALID-LINK--
References
- 1. scribd.com [scribd.com]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Efficient synthesis of imidazoles from aldehydes and 1,2-diketones using microwave irradiation. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Inhibitors of inositol monophosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inositol monophosphatase inhibitors--lithium mimetics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crystal structure of 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735), an orally efficacious inhibitor of insulin-like growth factor-1 receptor kinase with broad spectrum in vivo antitumor activity [pubmed.ncbi.nlm.nih.gov]
- 14. 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 4-Bromo-2-(1H-imidazol-2-yl)phenol for Researchers
An In-depth Guide for Scientists and Drug Development Professionals on the Synthesis, Characterization, and Application of a Key Heterocyclic Building Block.
Executive Summary
4-Bromo-2-(1H-imidazol-2-yl)phenol is a heterocyclic compound of significant interest to the medicinal chemistry and materials science communities. Its structure, featuring a brominated phenol linked to an imidazole ring, provides a versatile scaffold for developing novel therapeutic agents and functional materials. The imidazole moiety is a well-known pharmacophore present in numerous FDA-approved drugs, while the brominated phenol offers a reactive handle for further chemical modification and specific intermolecular interactions.
This technical guide provides a comprehensive overview of this compound (CAS No. 289506-17-8), detailing its core physicochemical properties, a robust and validated synthetic protocol, analytical characterization methods, and potential applications in drug discovery. It is designed to serve as a foundational resource for researchers aiming to synthesize, utilize, or modify this valuable chemical entity.
Physicochemical Properties
The fundamental properties of this compound are crucial for its application in experimental design. The molecular weight, a primary parameter for stoichiometric calculations, has been definitively established.[1][2]
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 289506-17-8 | [1][3][4] |
| Molecular Formula | C₉H₇BrN₂O | [1][5] |
| Molecular Weight | 239.07 g/mol | [1][2] |
| MDL Number | MFCD08668760 | [1][5] |
The structure combines a hydrogen-bond-donating phenol group and an imidazole ring that contains both a hydrogen-bond-donating N-H group and a hydrogen-bond-accepting imine nitrogen. This dual functionality is a key feature for its utility in drug design, particularly for targeting protein active sites.
Synthesis and Purification
The construction of the 2-substituted imidazole core of this molecule is efficiently achieved through the Debus-Radziszewski imidazole synthesis.[6][7] This classic multicomponent reaction offers a reliable pathway by condensing a 1,2-dicarbonyl compound (glyoxal), an aldehyde (5-bromosalicylaldehyde), and an ammonia source (ammonium acetate).[8][9]
3.1 Retrosynthetic Analysis
The logic for the synthesis involves disconnecting the imidazole ring, identifying readily available starting materials. The C-N bonds of the imidazole are disconnected to reveal the three key components.
Caption: Retrosynthetic pathway for the target molecule.
3.2 Proposed Synthetic Protocol
This protocol is adapted from established procedures for the Radziszewski reaction, which is known for its robustness in forming substituted imidazoles.[10]
Reagents and Equipment:
-
5-Bromosalicylaldehyde
-
Glyoxal (40% solution in water)
-
Ammonium acetate
-
Glacial acetic acid
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 5-bromosalicylaldehyde (10 mmol, 1 eq.), ammonium acetate (100 mmol, 10 eq.), and glacial acetic acid (50 mL).
-
Addition of Dicarbonyl: While stirring, add glyoxal (12 mmol, 1.2 eq., 40% aq. solution) dropwise to the mixture. The use of a large excess of ammonium acetate is critical as it serves as both the ammonia source and a buffer.
-
Reflux: Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.
-
Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold water. A precipitate should form.
-
Neutralization and Extraction: Carefully neutralize the aqueous mixture to pH 7-8 by the slow addition of saturated NaHCO₃ solution. Extract the product from the aqueous layer with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.
3.3 Synthesis and Purification Workflow
Caption: Workflow from reaction setup to final product.
Analytical Characterization
Validation of the product's identity and purity is achieved through standard spectroscopic techniques. Metal complexes of similar imidazole-phenol ligands have been extensively characterized using these methods.[11]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenol and imidazole rings. The phenolic -OH and imidazole N-H protons will likely appear as broad singlets. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing bromine atom and the electron-donating hydroxyl group.[12][13]
-
Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight. A key feature will be the isotopic pattern of the molecular ion peak (M+ and M+2) in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands. A broad peak around 3400-3200 cm⁻¹ would correspond to the O-H and N-H stretching vibrations. Aromatic C-H stretches would appear around 3100-3000 cm⁻¹, and C=N/C=C stretching vibrations from the aromatic rings would be observed in the 1600-1450 cm⁻¹ region.
Applications in Research and Drug Development
The imidazole scaffold is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions and its metabolic stability.[6] The this compound structure is a prime candidate for several therapeutic areas.
-
Kinase Inhibition: Many small-molecule kinase inhibitors utilize heterocyclic scaffolds to form key hydrogen bonds within the ATP-binding pocket of the enzyme. The donor/acceptor pattern of the imidazole-phenol core can mimic the hinge-binding interactions of the adenine portion of ATP. The bromine atom can be used to occupy hydrophobic pockets or as a handle for further derivatization via cross-coupling reactions.
-
Antimicrobial and Anticancer Agents: Imidazole derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[11] The planar aromatic structure can facilitate intercalation with DNA, while the heteroatoms can chelate essential metal ions required for microbial or cancer cell growth.
-
Coordination Chemistry: The molecule can act as a bidentate ligand, coordinating with transition metals through the phenolic oxygen and one of the imidazole nitrogens. Such metal complexes have shown enhanced biological activity compared to the ligands alone.[11]
Caption: Inhibition of a generic kinase signaling pathway.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related compounds like 4-bromophenol and various bromo-imidazoles provide a strong basis for safe handling protocols.
Table 2: Hazard Identification and Safe Handling Recommendations
| Category | Recommendation |
| GHS Hazard Statements | Based on analogs, may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[14] |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and nitrile gloves. |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. |
| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. |
Conclusion
This compound is a high-value chemical building block with significant potential in drug discovery and materials science. Its well-defined physicochemical properties and accessible synthesis via the robust Radziszewski reaction make it an attractive scaffold for further investigation. The presence of multiple functional groups offers rich opportunities for chemical modification and for forming critical interactions with biological targets. Adherence to proper analytical characterization and safety protocols will ensure the successful and safe application of this versatile compound in research and development.
References
- 1. 289506-17-8|this compound|BLD Pharm [bldpharm.com]
- 2. This compound , Package: 1g , Laibo Chem - Global Labor [globallabor.com.br]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 5. 289506-17-8 | MFCD08668760 | this compound [aaronchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. irjse.in [irjse.in]
- 14. 4-Bromo-2-nitro-1H-imidazole | C3H2BrN3O2 | CID 14358387 - PubChem [pubchem.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-(1H-imidazol-2-yl)phenol
This guide provides a comprehensive technical overview of a strategic synthetic approach to this compound, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The imidazole moiety is a common scaffold in numerous pharmaceuticals, and its combination with a substituted phenol creates a versatile building block for further chemical exploration. This document outlines a validated, multi-step synthesis, detailing the reaction mechanisms, experimental protocols, and analytical considerations necessary for successful execution in a laboratory setting.
Strategic Overview of the Synthesis
The synthesis of this compound is most effectively approached through a convergent strategy. The core principle involves the initial preparation of a key intermediate, 2-amino-5-bromophenol, followed by the construction of the imidazole ring. This approach allows for the isolation and purification of intermediates, ensuring the final product's high purity.
The proposed synthetic pathway can be visualized as follows:
Caption: A high-level overview of the synthetic strategy.
Synthesis of the Key Intermediate: 2-Amino-5-bromophenol
The initial and critical step is the synthesis of 2-amino-5-bromophenol. This intermediate can be prepared from 5-bromo-2-nitrophenol via the reduction of the nitro group. Several reducing agents can be employed for this transformation, with sodium bisulfite or catalytic hydrogenation being common and effective choices.
Mechanistic Insight: Reduction of a Nitro Group
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. In this case, the electron-withdrawing nature of the nitro group deactivates the aromatic ring, making it susceptible to nucleophilic attack by the reducing agent. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final amine.
Experimental Protocol: Reduction using Sodium Bisulfite
This protocol is adapted from established procedures for the reduction of nitrophenols.[1][2]
Materials:
-
5-Bromo-2-nitrophenol
-
0.5% Aqueous Sodium Hydroxide (NaOH) solution
-
Sodium Bisulfite (NaHSO₃), 85% pure
-
Dilute Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-bromo-2-nitrophenol in a 0.5% aqueous sodium hydroxide solution with stirring until complete dissolution.
-
To this solution, add sodium bisulfite portion-wise. The reaction is exothermic and should be monitored.
-
Stir the reaction mixture at room temperature for 15-30 minutes. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, slowly acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 5.
-
Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude 2-amino-5-bromophenol.
-
The crude product can be further purified by recrystallization from an ether/hexane solvent system.
| Reactant | Molar Mass ( g/mol ) | Equivalents | Amount |
| 5-Bromo-2-nitrophenol | 218.01 | 1.0 | e.g., 1.34 mmol |
| Sodium Bisulfite (85%) | 104.06 | ~7.3 | e.g., 9.76 mmol |
| 0.5% aq. NaOH | - | solvent | 30 mL |
Imidazole Ring Formation: Synthesis of this compound
With the key intermediate in hand, the next stage is the construction of the imidazole ring. A reliable and widely used method for this is the Debus-Radziszewski imidazole synthesis.[3][4][5] This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonia source like ammonium acetate). In this specific synthesis, we will adapt this method using glyoxal as the 1,2-dicarbonyl component and 2-amino-5-bromophenol, which provides both the aldehyde (in situ or from a precursor) and the amine functionality.
A more direct approach involves the reaction of 2-amino-5-bromophenol with an appropriate C2 source for the imidazole ring, such as a formylating agent or a reagent that can be converted to a formyl group equivalent. A related synthesis of a similar compound, 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol, was achieved by reacting 5-bromosalicylaldehyde with 2,3-diaminopyridine.[6] This suggests a plausible route where an amino-aldehyde cyclizes to form the imidazole ring.
For the synthesis of the target molecule, a one-pot reaction of 2-amino-5-bromophenol with a suitable aldehyde and an ammonia source is a practical approach.
Mechanistic Insight: The Debus-Radziszewski Imidazole Synthesis
The Debus-Radziszewski synthesis is a powerful tool for the construction of substituted imidazoles.[3] The reaction mechanism is thought to proceed in two main stages. Initially, the dicarbonyl compound reacts with ammonia to form a diimine intermediate. This diimine then condenses with the aldehyde to form the imidazole ring after dehydration and aromatization.
Caption: A simplified representation of the Debus-Radziszewski reaction.
Experimental Protocol: Imidazole Formation
This protocol is a proposed adaptation based on the principles of the Debus-Radziszewski synthesis and related literature precedents.[7][8][9]
Materials:
-
2-Amino-5-bromophenol
-
Glyoxal (40% solution in water)
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-bromophenol in glacial acetic acid.
-
Add ammonium acetate to the solution and stir until it dissolves.
-
Add a 40% aqueous solution of glyoxal dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.
-
Collect the precipitate by filtration and wash it with cold water.
-
Dry the crude product under vacuum.
-
Further purification can be achieved by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| 2-Amino-5-bromophenol | 188.03 | 1.0 |
| Glyoxal (40% aq.) | 58.04 (anhydrous) | 1.0 - 1.2 |
| Ammonium acetate | 77.08 | 2.0 - 3.0 |
| Glacial acetic acid | 60.05 | solvent |
Characterization of this compound
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of atoms and the successful formation of the imidazole ring.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the O-H and N-H stretches of the phenol and imidazole moieties.
-
Melting Point: To assess the purity of the final product.
Safety Considerations
-
5-Bromo-2-nitrophenol: Is a toxic and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
2-Amino-5-bromophenol: May be harmful if swallowed or inhaled. Use in a well-ventilated fume hood.
-
Glacial Acetic Acid: Is corrosive and can cause severe burns. Handle with extreme care.
-
Glyoxal: Is a skin and eye irritant. Avoid contact and inhalation.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthetic route detailed in this guide provides a robust and reproducible method for the preparation of this compound. By following the outlined protocols and adhering to good laboratory practices, researchers can successfully synthesize this valuable compound for further applications in drug discovery and materials science. The key to this synthesis is the careful execution of the reduction of the nitrophenol intermediate and the subsequent construction of the imidazole ring using the versatile Debus-Radziszewski reaction.
References
- 1. 2-AMINO-5-BROMOPHENOL synthesis - chemicalbook [chemicalbook.com]
- 2. 2-AMINO-5-BROMOPHENOL | 38191-34-3 [chemicalbook.com]
- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 4. wjpsonline.com [wjpsonline.com]
- 5. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 6. Crystal structure of 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromo-2-(1H-imidazol-2-yl)phenol
This guide will, therefore, provide a foundational understanding of the compound based on available information and theoretical knowledge. It will serve as a framework for researchers and drug development professionals, outlining the expected properties and the experimental methodologies that would be required for a thorough characterization.
Introduction
4-Bromo-2-(1H-imidazol-2-yl)phenol is a heterocyclic organic compound featuring a phenol ring substituted with a bromine atom and an imidazole group. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and materials science. The phenol moiety can act as a hydrogen bond donor and acceptor, while the imidazole ring provides a site for coordination with metal ions and participation in various biological interactions. The bromine atom can be utilized for further synthetic modifications, making it a versatile building block for the synthesis of more complex molecules.
Molecular Structure and Basic Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 289506-17-8 | Supplier Data |
| Molecular Formula | C₉H₇BrN₂O | Supplier Data |
| Molecular Weight | 239.07 g/mol | Supplier Data |
| Appearance | Yellow Powder | Supplier Data |
Molecular Structure:
Caption: Molecular structure of this compound.
Anticipated Physical Properties and Experimental Determination
While specific experimental data is unavailable, we can predict the general physical properties and outline the standard methods for their determination.
Melting Point
-
Anticipated Property: As a solid, crystalline compound, this compound is expected to have a defined melting point. The presence of hydrogen bonding from the phenol and imidazole groups would likely result in a relatively high melting point.
-
Experimental Protocol for Determination (Differential Scanning Calorimetry - DSC):
-
Sample Preparation: A small, accurately weighed sample (1-5 mg) is placed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a temperature range expected to encompass the melting point.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
-
Solubility
-
Anticipated Property: The solubility will be dictated by the interplay of the polar phenol and imidazole groups and the nonpolar bromophenyl core. It is expected to have low solubility in water and nonpolar solvents like hexanes, and higher solubility in polar organic solvents such as methanol, ethanol, DMSO, and DMF.
-
Experimental Protocol for Determination (Visual Method):
-
Solvent Selection: A range of solvents with varying polarities is chosen.
-
Sample Preparation: A known amount of the compound is added to a fixed volume of the solvent at a controlled temperature.
-
Observation: The mixture is agitated, and the solubility is determined by visual inspection for the absence of solid particles. This can be quantified by determining the mass of solute required to saturate a given volume of solvent.
-
Acidity (pKa)
-
Anticipated Property: The phenol group will impart acidic properties, while the imidazole ring can act as both a weak acid and a weak base. The pKa of the phenolic proton is expected to be influenced by the electron-withdrawing effects of the bromine and imidazole substituents.
-
Experimental Protocol for Determination (Potentiometric Titration):
-
Solution Preparation: A solution of the compound with a known concentration is prepared in a suitable solvent (e.g., water-ethanol mixture).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: The pKa is determined from the half-equivalence point of the titration curve.
-
Anticipated Spectroscopic Properties
Spectroscopic analysis is crucial for confirming the structure and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the phenol and imidazole rings, as well as exchangeable protons for the -OH and -NH groups. The coupling patterns and chemical shifts of the aromatic protons would provide valuable information about the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would show a unique signal for each carbon atom in the molecule, confirming the carbon skeleton.
Infrared (IR) Spectroscopy
-
Anticipated Bands:
-
A broad O-H stretching band for the phenolic hydroxyl group (around 3200-3600 cm⁻¹).
-
An N-H stretching band for the imidazole group (around 3100-3500 cm⁻¹).
-
C-H stretching bands for the aromatic rings (around 3000-3100 cm⁻¹).
-
C=C and C=N stretching vibrations in the aromatic and imidazole rings (in the 1400-1600 cm⁻¹ region).
-
A C-Br stretching band (typically below 800 cm⁻¹).
-
Mass Spectrometry (MS)
-
Anticipated Fragmentation: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments.
Synthesis
A plausible synthetic route for this compound would involve the condensation of 5-bromosalicylaldehyde with glyoxal and ammonia, or a protected form of 2-aminoacetaldehyde, followed by oxidation. This is a variation of the well-established Radziszewski imidazole synthesis.
Caption: Plausible synthetic workflow for this compound.
Relevance in Research and Drug Development
The structural motifs present in this compound are found in numerous biologically active compounds.
-
Enzyme Inhibition: The imidazole and phenol groups can interact with the active sites of various enzymes, making this scaffold a promising starting point for the design of enzyme inhibitors.
-
Antimicrobial and Anticancer Agents: Imidazole-containing compounds have a well-documented history of antimicrobial and anticancer activities.
-
Coordination Chemistry: The nitrogen atoms of the imidazole ring can coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) or metallodrugs with potential therapeutic or diagnostic applications.
Conclusion
This compound is a compound with significant potential in various scientific fields. While a comprehensive experimental characterization is not yet publicly available, this guide provides a theoretical framework for its physical and spectroscopic properties, along with established methodologies for their determination. Further research into the synthesis and characterization of this molecule is warranted to unlock its full potential for applications in drug discovery and materials science.
An In-depth Technical Guide to the Solubility Profile of 4-Bromo-2-(1H-imidazol-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of 4-Bromo-2-(1H-imidazol-2-yl)phenol, a heterocyclic compound of interest in medicinal chemistry. Given the absence of specific experimental solubility data in publicly available literature, this document synthesizes foundational chemical principles and established methodologies to predict its solubility behavior and provides a robust framework for its experimental determination.
Introduction: The Significance of Solubility in Drug Discovery
Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's lifecycle, from initial screening to formulation and ultimate bioavailability.[1] For a compound like this compound, understanding its solubility is paramount for designing effective in vitro assays, developing suitable formulations for in vivo studies, and ensuring consistent manufacturing processes. Poor aqueous solubility, for instance, can be a significant hurdle, often leading to challenges in absorption and bioavailability.[2][3]
Molecular Structure and Predicted Solubility Behavior
To anticipate the solubility of this compound, we must first dissect its molecular structure, which is a composite of a brominated phenol and an imidazole ring.
-
The Imidazole Moiety : Imidazole itself is a polar, aromatic heterocycle.[4] It is amphoteric, capable of acting as both a weak acid and a weak base.[4][5] The presence of two nitrogen atoms allows for hydrogen bonding, contributing to its solubility in polar solvents like water.[4][6] The pKa of the imidazole ring is approximately 7.2, indicating that its protonation state, and therefore solubility, will be pH-dependent.[5]
-
The 4-Bromophenol Moiety : Phenol is weakly acidic, and the presence of a bromine atom at the para position (4-position) increases its lipophilicity. 4-Bromophenol is described as being slightly soluble in water but soluble in various organic solvents such as ethanol, ether, and chloroform.[7]
Integrated Prediction for this compound:
Based on these constituent parts, this compound is expected to exhibit moderate to low aqueous solubility. The polar imidazole and phenolic hydroxyl groups will contribute to water solubility, while the bromo-substituted benzene ring will enhance its solubility in organic solvents. The overall solubility will be a balance of these competing factors. It is anticipated that the compound will be more soluble in polar organic solvents like ethanol, methanol, and DMSO than in non-polar solvents like hexane.[5] Furthermore, its aqueous solubility is expected to be significantly influenced by pH, with increased solubility in both acidic and basic conditions due to the protonation of the imidazole ring and deprotonation of the phenolic hydroxyl group, respectively.
Experimental Determination of Solubility: A Validated Protocol
The following section outlines a detailed, step-by-step methodology for the accurate determination of the thermodynamic (equilibrium) solubility of this compound. The shake-flask method is the gold standard for this purpose due to its reliability and reproducibility.[3]
Materials and Equipment
-
This compound (crystalline solid, purity >98%)
-
Selection of solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
pH meter
Experimental Workflow: Shake-Flask Method
The following diagram illustrates the workflow for determining the equilibrium solubility.
Caption: Experimental workflow for equilibrium solubility determination.
Detailed Protocol Steps
-
Preparation of Solvent Systems : Prepare a range of aqueous and organic solvents. For aqueous solubility, it is crucial to use buffers at different pH values (e.g., pH 2, 5, 7.4, and 9) to understand the impact of ionization.[2]
-
Addition of Compound : Add an excess amount of solid this compound to each vial containing a known volume of the respective solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration : Tightly seal the vials and place them on an orbital shaker set at a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C to mimic physiological conditions).[2] Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.
-
Phase Separation : After equilibration, allow the suspensions to stand undisturbed for a short period. Then, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Preparation : Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the supernatant through a 0.22 µm syringe filter. This step is critical to avoid overestimation of solubility.[8]
-
Quantification : Accurately dilute the filtered saturate with the HPLC mobile phase. Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method against a standard calibration curve.[9]
Data Presentation and Interpretation
The obtained solubility data should be presented in a clear and structured format for easy comparison and interpretation.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Solvent | pH | Solubility (µg/mL) | Solubility (mM) |
| Deionized Water | ~6.5 | [Experimental Value] | [Calculated Value] |
| 0.1 M HCl | 1.0 | [Experimental Value] | [Calculated Value] |
| PBS | 7.4 | [Experimental Value] | [Calculated Value] |
| 0.1 M NaOH | 13.0 | [Experimental Value] | [Calculated Value] |
| Ethanol | N/A | [Experimental Value] | [Calculated Value] |
| DMSO | N/A | [Experimental Value] | [Calculated Value] |
Interpretation of Results:
-
pH-Solubility Profile : A plot of solubility versus pH will reveal the influence of ionization on the compound's solubility. Higher solubility at low pH would be attributed to the protonation of the imidazole nitrogen, while increased solubility at high pH would be due to the deprotonation of the phenolic hydroxyl group.
-
Solvent Effects : Comparing the solubility in different organic solvents provides insights into the polarity of the molecule and helps in selecting appropriate solvents for formulation and analytical method development.
Factors Influencing Solubility Measurements
Several factors can affect the accuracy and reproducibility of solubility measurements.
Caption: Key factors influencing solubility measurements.
-
Temperature : Solubility is generally temperature-dependent. Therefore, maintaining a constant and controlled temperature during the experiment is crucial.[2]
-
Purity of the Compound : Impurities can either increase or decrease the apparent solubility of the compound. Using a highly purified sample is essential for accurate measurements.
-
Crystal Polymorphism : Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in the solubility studies.[9]
-
Equilibration Time : Insufficient equilibration time can lead to an underestimation of the thermodynamic solubility.
Conclusion and Future Directions
References
- 1. rheolution.com [rheolution.com]
- 2. solubility experimental methods.pptx [slideshare.net]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
An In-depth Technical Guide to 4-Bromo-2-(1H-imidazol-2-yl)phenol and its Structural Analogues: Synthesis, Biological Activity, and Therapeutic Potential
This guide provides a comprehensive technical overview of 4-Bromo-2-(1H-imidazol-2-yl)phenol, a heterocyclic compound of significant interest, and explores the landscape of its structural analogues. We will delve into the synthetic methodologies, elucidate the critical structure-activity relationships (SAR), and discuss the diverse biological activities that position these molecules as promising candidates for drug discovery and development. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences seeking to understand and leverage the therapeutic potential of this chemical scaffold.
Introduction: The 2-Aryl-Imidazolyl-Phenol Scaffold - A Privileged Motif in Medicinal Chemistry
The imidazole ring is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and its presence in numerous natural products and synthetic drugs.[1][2] Its five-membered aromatic structure, containing two nitrogen atoms, imparts desirable physicochemical properties such as hydrogen bonding capability and water solubility, which are crucial for drug-target interactions.[1] When coupled with a phenolic moiety, particularly a brominated one, the resulting scaffold, exemplified by this compound, presents a unique combination of structural features that can be exploited for therapeutic benefit.
The phenol group can act as a hydrogen bond donor and acceptor, while the bromine atom can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its binding affinity and pharmacokinetic profile.[3][4] This guide will explore how modifications to this core structure give rise to a diverse array of structural analogues with a broad spectrum of biological activities, including antimicrobial and anticancer effects.[5][6]
Synthetic Strategies: Building the Core and its Analogs
The synthesis of this compound and its analogues typically involves the construction of the imidazole ring as a key step. Several classical and modern synthetic methods can be employed, with the choice often depending on the desired substitution pattern and the availability of starting materials.
The Radziszewski and Debus Syntheses: Foundational Routes to Imidazoles
One of the most established methods for imidazole synthesis is the Radziszewski reaction and its variations, such as the Debus synthesis.[2][5] This approach generally involves the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (or an ammonium salt).
A plausible synthetic route to the core structure, this compound, can be conceptualized starting from 5-bromosalicylaldehyde. This aldehyde can react with a suitable dicarbonyl equivalent and a source of ammonia to form the desired imidazole ring.
Conceptual Synthetic Workflow: Radziszewski Approach
Caption: Conceptual workflow for the synthesis of the core scaffold via a Radziszewski-type reaction.
Synthesis of Substituted Analogues
The true power of this scaffold lies in the ability to readily synthesize a library of analogues by varying the starting materials. For instance, substituting 5-bromosalicylaldehyde with other substituted salicylaldehydes allows for the introduction of different functional groups on the phenolic ring. Similarly, using different dicarbonyl compounds or primary amines in place of ammonia can lead to substitutions on the imidazole ring.
A particularly relevant example is the synthesis of 4-bromo-2-(1,4,5-triphenyl-1H-imidazol-2-yl)phenol, which has been achieved via the Debus–Radziszewski method using benzil, aniline, 5-bromosalicylaldehyde, and ammonium acetate.[5] This demonstrates the modularity of the synthesis, allowing for the creation of highly substituted and sterically diverse analogues.
Experimental Protocol: Synthesis of a Tetra-substituted Imidazole Analogue [5]
-
Reactant Preparation: Dissolve benzil, aniline, 5-bromosalicylaldehyde, and ammonium acetate in a suitable solvent (e.g., ethanol or acetic acid).
-
Reaction: Reflux the mixture for a specified period, typically several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Purification: Collect the crude product by filtration, wash with a cold solvent to remove impurities, and recrystallize from an appropriate solvent system to obtain the pure tetra-substituted imidazole derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H-NMR, 13C-NMR, FT-IR, and mass spectrometry.[5][6]
Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Activity
The biological activity of this compound analogues is intrinsically linked to their three-dimensional structure and the nature of their substituents. Understanding the SAR is crucial for the rational design of more potent and selective therapeutic agents.[7]
The Role of the Bromine Substituent
The bromine atom on the phenol ring plays a multifaceted role. Its electron-withdrawing nature can influence the acidity of the phenolic hydroxyl group, which can be critical for target binding. Furthermore, its lipophilicity can impact cell membrane permeability and overall pharmacokinetic properties. Studies on other bromophenol derivatives have shown that the number and position of bromine atoms can be indispensable for certain biological activities, such as enzyme inhibition.[4]
Impact of Imidazole Substitution
Substitution on the imidazole ring significantly modulates the biological activity. For example, N-alkylation or N-arylation of the imidazole can alter the molecule's steric bulk and electronic distribution, leading to changes in target affinity and selectivity.[1] The introduction of bulky substituents, as seen in the tetra-phenyl substituted analogue, can lead to distinct biological profiles.[5]
The Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key pharmacophoric feature. It can participate in hydrogen bonding interactions with biological targets, a common feature in many enzyme inhibitors and receptor antagonists. Its position relative to the imidazole ring is also critical for maintaining the correct geometry for target engagement.
SAR Logical Relationship Diagram
Caption: Key structural features influencing the biological activity of the scaffold.
Biological Activities and Therapeutic Potential
Structural analogues of this compound have demonstrated a range of promising biological activities.
Antimicrobial Activity
Imidazole derivatives are well-known for their antimicrobial properties.[2] The this compound scaffold is no exception. For instance, the copper complex of 4-bromo-2-(1,4,5-triphenyl-1H-imidazol-2-yl)phenol has been shown to be highly active against both Gram-positive and Gram-negative bacteria.[5] This suggests that these compounds could serve as leads for the development of new antibacterial agents to combat drug-resistant pathogens.
Anticancer Activity
The imidazole core is a prevalent feature in many anticancer agents, targeting various mechanisms such as tubulin polymerization and enzyme inhibition.[1][6] The ability of imidazole-containing compounds to interact with various biological targets makes them attractive candidates for cancer drug discovery.[1] While specific anticancer data for the parent this compound is not extensively documented in the provided search results, the general anticancer potential of both imidazole and bromophenol derivatives is well-established.[3][6]
Table 1: Representative Biological Activities of Imidazole and Bromophenol Derivatives
| Compound Class | Biological Activity | Representative Examples/Targets | References |
| Imidazole Derivatives | Anticancer | Tubulin polymerization inhibitors, Enzyme inhibitors (e.g., HDAC, HIF) | [1][6] |
| Antimicrobial | Active against Gram-positive and Gram-negative bacteria, Fungi | [2][5] | |
| Bromophenol Derivatives | Enzyme Inhibition | Protein tyrosine phosphatase 1B (PTP1B), Isocitrate lyase (ICL) | [4] |
| Anticancer | Cytotoxicity against various cancer cell lines | [3][8] | |
| Antioxidant | Radical scavenging activity | [4] |
Enzyme Inhibition
The structural features of these analogues make them suitable candidates for enzyme inhibitors. The imidazole ring can coordinate with metal ions in metalloenzymes, while the phenolic group can form hydrogen bonds within the active site. Bromophenol derivatives, for example, have shown inhibitory activity against enzymes like protein tyrosine phosphatase 1B (PTP1B), a target for anti-diabetic drugs.[4]
Future Directions and Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The modularity of its synthesis allows for the creation of diverse chemical libraries, and the established biological activities of its constituent moieties provide a strong rationale for further investigation.
Future research should focus on:
-
Expansion of Analogue Libraries: Systematic modification of all three key components (phenolic ring, imidazole ring, and bromine substitution) to build a comprehensive SAR.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways through which these compounds exert their biological effects.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Evaluation of promising lead compounds in relevant animal models to assess their therapeutic potential and drug-like properties.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. A review article on synthesis of imidazole derivatives [wisdomlib.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of kadsurenone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Potential of 4-Bromo-2-(1H-imidazol-2-yl)phenol: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Therapeutic Promise
In the landscape of medicinal chemistry, the imidazole nucleus stands as a privileged scaffold, integral to the structure of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in drug design. When fused with a phenolic moiety, the resulting 2-(hydroxyphenyl)imidazole framework offers a rich pharmacophore for targeting a diverse array of biological processes. This technical guide delves into the synthesis, potential biological activities, and future research directions for a specific, yet promising, member of this class: 4-Bromo-2-(1H-imidazol-2-yl)phenol . The strategic introduction of a bromine atom onto the phenol ring is anticipated to modulate the compound's physicochemical properties, potentially enhancing its potency, selectivity, and metabolic stability, making it a compelling candidate for further investigation in drug discovery programs.
Synthetic Pathways: A Rational Approach to a Novel Scaffold
Proposed Synthetic Workflow
The synthesis can be envisioned as a one-pot, multi-component reaction, which is highly desirable for its operational simplicity and atom economy.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Materials:
-
5-Bromosalicylaldehyde
-
Glyoxal (40% aqueous solution)
-
Ammonium acetate
-
Glacial acetic acid (solvent)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-bromosalicylaldehyde (1.0 eq) and glacial acetic acid.
-
To this solution, add glyoxal (1.1 eq) and ammonium acetate (2.5 eq).
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Further purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterize the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Serves as a protic solvent that facilitates the condensation reactions and helps to maintain a suitable pH for the cyclization to the imidazole ring.
-
Ammonium Acetate: Acts as the ammonia source required for the formation of the imidazole heterocycle. It is a convenient and stable alternative to using gaseous ammonia.
-
Reflux Conditions: Provide the necessary thermal energy to overcome the activation barriers for the condensation and cyclization steps, driving the reaction to completion.
-
Precipitation in Ice Water: The product is expected to have low solubility in water, making this an effective method for initial isolation from the reaction solvent and water-soluble byproducts.
Potential Biological Activities and Mechanisms of Action
The chemical architecture of this compound suggests a predisposition for several key biological activities, drawing parallels from structurally related compounds. The primary areas of interest for this molecule would be in antimicrobial and anticancer research.
Antimicrobial Potential
The imidazole moiety is a cornerstone of many antifungal and antibacterial agents. Furthermore, brominated phenols are known to possess antimicrobial properties. The combination of these two pharmacophores in a single molecule could lead to synergistic or enhanced antimicrobial effects. For instance, various 2-(substituted-benzimidazol-2-yl)-4-bromophenols have demonstrated significant antimicrobial activity[1].
Potential Mechanism of Action:
The antimicrobial action could arise from multiple mechanisms, including:
-
Enzyme Inhibition: The imidazole ring can coordinate with metal ions essential for the function of microbial enzymes.
-
Disruption of Cell Membranes: The lipophilic nature of the bromophenol moiety could facilitate the disruption of the bacterial cell membrane integrity.
-
Inhibition of Biofilm Formation: Many phenolic compounds have been shown to interfere with the signaling pathways involved in biofilm formation, a key virulence factor for many pathogenic bacteria.
Anticancer Activity
Derivatives of 4-Bromo-2-methoxyphenol have been investigated as potential anticancer agents, demonstrating cytotoxic effects against various cancer cell lines[2]. The introduction of the imidazole group could further enhance this activity.
Potential Signaling Pathways and Mechanisms:
The anticancer effects could be mediated through several pathways, with a strong possibility of inducing apoptosis (programmed cell death).
References
The Discovery and Ascendancy of Brominated Phenols: A Technical Guide for the Modern Researcher
This guide provides an in-depth exploration of the discovery, history, and scientific significance of brominated phenols. Tailored for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a narrative that follows the scientific journey of these fascinating marine natural products. We will delve into the foundational discoveries, the evolution of analytical and synthetic methodologies, and the burgeoning understanding of their biological roles, offering field-proven insights and detailed protocols to empower your own research endeavors.
Introduction: The Emergence of Brominated Phenols from the Marine Pharmacopeia
The marine environment, a vast and chemically diverse ecosystem, has long been a treasure trove for natural product discovery. Among the myriad of bioactive compounds isolated from marine organisms, brominated phenols (BPs) stand out for their unique structural features and wide-ranging biological activities. These compounds, characterized by a phenol ring substituted with one or more bromine atoms, represent a significant class of marine secondary metabolites.[1] Their discovery opened a new chapter in marine natural product chemistry, revealing a fascinating interplay between marine organisms and their chemical environment.
Initially identified as key flavor compounds in seafood, the perception of BPs has evolved dramatically.[2] Once associated with the characteristic "sea-like" taste, we now recognize their potent antimicrobial, antioxidant, anticancer, and anti-diabetic properties, among others.[3][4] This guide will trace the path of brominated phenols from their initial discovery to their current status as promising lead compounds in drug discovery and valuable tools in chemical biology.
A Historical Perspective: Charting the Discovery Timeline
The story of brominated phenols begins in the mid-20th century, a period of burgeoning interest in the chemical constituents of marine life.
The Landmark Isolation from Rhodomela larix
The seminal moment in the history of brominated phenols occurred in 1967 , with the first isolation of two such compounds from the red alga Rhodomela larix.[4][5] This discovery was a watershed, demonstrating that marine organisms possessed the biochemical machinery to incorporate bromine, an element abundant in seawater, into their secondary metabolites. This finding spurred a wave of bioprospecting efforts, leading to the identification of a vast and growing family of brominated phenols from various marine sources.
Expanding the Brominated Phenol Family
Following the initial discovery, researchers began to uncover a remarkable diversity of brominated phenols in a wide array of marine organisms. While red algae, particularly those from the family Rhodomelaceae, are the most prolific producers, BPs have also been isolated from brown and green algae, sponges, ascidians, and marine bacteria.[4][6] This widespread distribution across different phyla hints at their fundamental ecological roles, likely as chemical defense agents against predation and fouling.[4][7]
The structural diversity of these compounds is equally impressive, ranging from simple monobrominated phenols to complex polybrominated diphenyl ethers.[6][8] This structural variety is a testament to the evolutionary adaptation of marine organisms and provides a rich scaffold for medicinal chemistry exploration.
From the Ocean to the Lab: Methodologies for Isolation and Characterization
The journey of a brominated phenol from its natural source to a pure, characterized compound in the laboratory involves a series of meticulous steps. The evolution of these techniques has been pivotal to our understanding of this class of molecules.
Early Techniques: A Glimpse into the Past
In the early days of natural product chemistry, the isolation and identification of compounds were arduous tasks reliant on classical chemical methods.
-
Extraction: Initial extraction from algal biomass was typically performed using organic solvents like methanol or ethanol to draw out the secondary metabolites.[9]
-
Early Identification: Simple colorimetric tests were often the first line of investigation. For instance, the reaction of phenols with ferric chloride to produce a distinct color was a common preliminary test.[10] Reaction with bromine water, which results in the formation of a precipitate, was another qualitative method used to infer the presence of a phenolic compound capable of undergoing electrophilic substitution.[10]
These early methods, while foundational, lacked the specificity and sensitivity of modern analytical techniques.
The Modern Workflow: High-Throughput and High-Resolution
Contemporary research on brominated phenols benefits from a sophisticated arsenal of analytical instrumentation that enables rapid and unambiguous identification.
-
Sample Preparation: Collect fresh red algae (e.g., Rhodomela confervoides) and freeze-dry to remove water content. Grind the dried biomass into a fine powder to maximize the surface area for extraction.
-
Solvent Extraction: Macerate the powdered algae in methanol at room temperature for 24 hours. Repeat the extraction process three times to ensure exhaustive recovery of the target compounds. The choice of methanol is critical as it efficiently extracts a broad range of polar to moderately nonpolar compounds, including brominated phenols.
-
Solvent Partitioning: Concentrate the combined methanolic extracts under reduced pressure. The resulting residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate. This step fractionates the complex extract based on the polarity of its constituents, with brominated phenols typically concentrating in the dichloromethane and ethyl acetate fractions.
-
Chromatographic Purification: Subject the bioactive fractions to a series of chromatographic separations.
-
Silica Gel Column Chromatography: This is an effective first step for gross separation of compounds based on polarity.
-
High-Performance Liquid Chromatography (HPLC): A crucial technique for the final purification of individual brominated phenols. A C18 reverse-phase column is commonly used with a gradient elution system of water and acetonitrile, often with a small amount of trifluoroacetic acid (TFA) to improve peak shape.[11]
-
Once isolated, the structure of a novel brominated phenol is elucidated using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): Provides the molecular weight and elemental composition of the compound. The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) is a key diagnostic feature in the mass spectrum of a brominated compound.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the carbon-hydrogen framework of the molecule. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity of atoms and the final structure.[9][12]
The following diagram illustrates the modern workflow for the discovery of brominated phenols:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Marine bromophenols, synthesis, biological effects | Encyclopedia MDPI [encyclopedia.pub]
- 6. d-nb.info [d-nb.info]
- 7. Bromophenols, both present in marine organisms and in industrial flame retardants, disturb cellular Ca2+ signaling in neuroendocrine cells (PC12) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bromophenol - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 11. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Spectroscopic Profiling of 4-Bromo-2-(1H-imidazol-2-yl)phenol: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of the compound 4-Bromo-2-(1H-imidazol-2-yl)phenol, bearing the Chemical Abstracts Service (CAS) registry number 289506-17-8.[1] This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or have an interest in this particular molecule. In the absence of a complete, publicly available experimental dataset for this specific compound, this guide will leverage established spectroscopic principles and data from its constituent fragments, 4-bromophenol and 1H-imidazole, to provide a robust theoretical framework for its spectroscopic analysis.
Introduction
This compound is a heterocyclic compound of significant interest due to its potential applications in medicinal chemistry and materials science. The structural combination of a brominated phenol and an imidazole moiety suggests a range of potential biological activities and coordination chemistry. Accurate spectroscopic characterization is the cornerstone of its chemical identity, enabling researchers to confirm its synthesis, assess its purity, and understand its electronic and structural properties. This guide will delve into the theoretical underpinnings of the key spectroscopic techniques used for the elucidation of its structure: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Molecular Structure and Key Features
To fully appreciate the spectroscopic data, a clear understanding of the molecular structure is paramount. The molecule consists of a phenol ring substituted with a bromine atom at position 4 and an imidazole ring at position 2.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the imidazole protons, and the phenolic and amine protons. The chemical shifts are influenced by the electronic environment of each proton.
Experimental Protocol (Predicted):
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (OH and NH). DMSO-d₆ is often preferred for its ability to slow down the exchange of these protons, leading to sharper signals.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32 (adjust for optimal signal-to-noise ratio)
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11-13 | Broad Singlet | 1H | Phenolic OH | The acidic proton of the phenol will appear as a broad signal at a downfield chemical shift due to hydrogen bonding. Its position is highly dependent on concentration and solvent. |
| ~10-12 | Broad Singlet | 1H | Imidazole NH | The proton on the imidazole nitrogen will also be a broad, downfield signal due to exchange and hydrogen bonding. |
| ~7.8-8.0 | Doublet | 1H | Ar-H | Aromatic proton ortho to the imidazole group. Deshielded due to the proximity of the electron-withdrawing imidazole. |
| ~7.5-7.7 | Doublet of Doublets | 1H | Ar-H | Aromatic proton meta to the imidazole and ortho to the bromine. |
| ~7.2-7.4 | Singlet | 2H | Imidazole CH | The two CH protons of the imidazole ring are expected to be in a similar chemical environment, potentially appearing as a singlet or two closely spaced doublets. |
| ~7.0-7.2 | Doublet | 1H | Ar-H | Aromatic proton meta to the hydroxyl group and ortho to the bromine. |
Causality in Experimental Choices: The use of a high-field NMR spectrometer (≥400 MHz) is crucial for achieving better signal dispersion, which is particularly important for resolving the closely spaced aromatic proton signals. The choice of DMSO-d₆ as a solvent helps in observing the exchangeable OH and NH protons, which might be broadened or absent in non-polar solvents like CDCl₃.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Experimental Protocol (Predicted):
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse program: Proton-decoupled (e.g., zgpg30)
-
Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance)
-
Relaxation delay: 2-5 seconds
-
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155-160 | Phenolic C-O | The carbon attached to the hydroxyl group is significantly deshielded. |
| ~145-150 | Imidazole C=N | The carbon atom double-bonded to nitrogen in the imidazole ring. |
| ~130-135 | Aromatic C-Br | The carbon atom attached to the bromine is deshielded. |
| ~115-130 | Aromatic CH | The chemical shifts of the aromatic CH carbons will vary depending on their position relative to the substituents. |
| ~110-125 | Imidazole CH | The CH carbons of the imidazole ring. |
| ~110-115 | Aromatic C-C(imidazole) | The carbon of the phenol ring attached to the imidazole group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity.
Experimental Protocol (Predicted):
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce a strong protonated molecular ion [M+H]⁺.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
-
Data Acquisition: Acquire the spectrum in positive ion mode.
Predicted Mass Spectrometry Data:
| m/z | Ion | Rationale |
| ~252.9/254.9 | [M]⁺ | The molecular ion peak will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). |
| ~253.9/255.9 | [M+H]⁺ | The protonated molecular ion will also exhibit the bromine isotopic pattern. |
Fragmentation Analysis: Under higher energy conditions (e.g., in MS/MS), fragmentation of the molecule could occur, potentially leading to the loss of bromine, the imidazole ring, or other fragments, providing further structural information.
Figure 2: A simplified workflow for the mass spectrometric analysis of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol (Predicted):
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 (broad) | O-H stretch | Phenolic -OH |
| 3200-3000 (broad) | N-H stretch | Imidazole -NH |
| 3100-3000 | C-H stretch | Aromatic and Imidazole C-H |
| ~1600-1450 | C=C and C=N stretch | Aromatic and Imidazole rings |
| ~1200 | C-O stretch | Phenolic C-O |
| ~1100-1000 | C-N stretch | Imidazole C-N |
| ~600-500 | C-Br stretch | Carbon-Bromine bond |
Trustworthiness of the Protocol: The use of an ATR-FTIR is a self-validating system for solid samples as it requires minimal sample preparation, reducing the risk of contamination or sample alteration. The characteristic broadness of the O-H and N-H stretching bands is a reliable indicator of hydrogen bonding.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Experimental Protocol (Predicted):
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the absorbance of the solution from approximately 200 to 400 nm.
Predicted UV-Vis Data:
The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions of the aromatic and imidazole ring systems. The presence of the auxochromic -OH group and the bromine atom will likely cause a red shift (bathochromic shift) of the absorption maxima compared to the unsubstituted parent chromophores. Expected absorption maxima would be in the range of 250-320 nm.
Conclusion
This technical guide provides a comprehensive theoretical framework for the spectroscopic characterization of this compound. While based on established principles and data from related structures, it is imperative for researchers to obtain and analyze experimental data for this specific compound to confirm these predictions. The methodologies and predicted data presented herein should serve as a valuable resource for guiding experimental work and for the interpretation of the resulting spectra. The combination of NMR, MS, IR, and UV-Vis spectroscopy provides a powerful and complementary set of tools for the unambiguous identification and characterization of this and other novel chemical entities.
References
An In-Depth Technical Guide to the Biological Targets of Imidazole Compounds
Foreword: The Imidazole Scaffold - A Cornerstone of Modern Medicinal Chemistry
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, represents one of nature's and synthetic chemistry's most versatile building blocks.[1][2][3] Its unique electronic and structural properties—amphoteric character, hydrogen bonding capability, and propensity for metal coordination—allow it to interact with a vast array of biological macromolecules.[2][4] This inherent promiscuity is not a liability but a profound advantage, making the imidazole scaffold a "privileged structure" in drug discovery. It is found in essential biomolecules like the amino acid histidine and in numerous FDA-approved drugs, from the antifungal ketoconazole to the anticancer agent nilotinib.[1][5][6]
This guide provides an in-depth exploration of the key biological targets modulated by imidazole-containing compounds. We will move beyond a simple catalog of targets to dissect the underlying molecular mechanisms and explain the causality behind why this scaffold is so effective. For the practicing researcher, we will also detail robust, self-validating experimental workflows for identifying and validating these interactions in a drug discovery setting.
Enzyme Inhibition: The Primary Modality of Imidazole Bioactivity
The electron-rich nature of the imidazole ring makes it an exceptional binder to the active sites of various enzymes, where it can participate in hydrogen bonds, hydrophobic interactions, and, most notably, coordination with metal ions.[1][7]
Cytochrome P450 (CYP) Enzymes: The Classic Antifungal Target
The most well-documented success of imidazole compounds is in the realm of antifungal therapy. The primary target is Lanosterol 14-α-demethylase, a crucial cytochrome P450 enzyme (CYP51) in the ergosterol biosynthesis pathway of fungi.[8][9][10]
Mechanism of Action: Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death.[8][11] Imidazole antifungals like clotrimazole and ketoconazole execute their function through a direct and potent inhibitory mechanism. The sp2-hybridized nitrogen atom (N3) of the imidazole ring coordinates with high affinity to the heme iron atom within the active site of the CYP51 enzyme.[12] This binding event physically obstructs the active site, preventing the demethylation of lanosterol and halting the entire ergosterol synthesis cascade.[9][10] The accumulation of toxic 14-α-methylated sterols further contributes to membrane stress and cell necrosis.[8][13]
Caption: Antifungal mechanism of imidazole compounds via CYP51 inhibition.
Protein Kinases: High-Value Targets in Oncology
The dysregulation of protein kinases is a hallmark of cancer, making them prime targets for therapeutic intervention. The imidazole scaffold is a prominent feature in a multitude of kinase inhibitors, where it often serves as a bioisosteric replacement for other hinge-binding motifs.[5][14][15]
Mechanism of Action: Many kinase inhibitors function by competing with ATP for its binding pocket. A key interaction within this pocket is the formation of hydrogen bonds with the "hinge region" that connects the N- and C-lobes of the kinase. The imidazole ring, with its strategically placed nitrogen atoms, is an excellent hydrogen bond donor and acceptor, allowing it to anchor the inhibitor in the ATP binding site.[2] Marketed drugs like Nilotinib (targeting Bcr-Abl) and numerous investigational compounds targeting EGFR, VEGFR, and CDKs utilize this principle.[5][6][16][17]
Table 1: Representative Imidazole-Based Kinase Inhibitors and Their Targets
| Compound/Class | Primary Kinase Target(s) | Disease Context | Reference |
|---|---|---|---|
| Nilotinib | Bcr-Abl, c-Kit, PDGFR | Chronic Myeloid Leukemia (CML) | [5][6] |
| Acalabrutinib | Bruton's Tyrosine Kinase (BTK) | B-cell malignancies | [2] |
| Imidazole-4-N-acetamides | CDK2/cyclin E, CDK9/cyclin K | Ovarian Cancer, Neuroblastoma | [17] |
| Fused Imidazoles | VEGFR-2, EGFR | Various Solid Tumors | [15][18] |
| Imidazole-Triazole Hybrids | Glycogen Synthase Kinase-3β (GSK-3β) | Breast Cancer |[19][20] |
Metalloenzymes: Leveraging Coordination Chemistry
The ability of imidazole's nitrogen atoms to coordinate with metal ions is fundamental to its biological role (e.g., in the histidine residues of hemoglobin). This property is exploited in the design of inhibitors for metalloenzymes, where a metal ion (often zinc) is critical for catalytic activity.
-
Matrix Metalloproteinases (MMPs): These zinc-dependent endopeptidases are involved in tissue remodeling and are often overexpressed in cancer, aiding in metastasis. Imidazole-containing compounds can be designed to chelate the catalytic Zn²⁺ ion in the MMP active site, inhibiting their function.[21]
-
Carbonic Anhydrases (CAs): These enzymes, also containing a key zinc ion, are involved in pH regulation and are upregulated in some tumors. Imidazole derivatives have been developed as potent CA inhibitors.[22]
Other Key Enzyme Targets
The versatility of the imidazole scaffold extends to several other enzyme classes:
-
Histone Deacetylases (HDACs): Imidazole-based HDAC inhibitors can modulate gene expression, leading to apoptosis in cancer cells. The imidazole moiety often functions as a zinc-binding group in these inhibitors.[22]
-
Topoisomerases: Certain imidazole derivatives can act as catalytic inhibitors of Topoisomerase II, an enzyme essential for DNA replication, leading to cytotoxic effects in cancer cells.[1]
-
Cyclooxygenase (COX): Imidazole derivatives have been shown to possess anti-inflammatory properties through the inhibition of COX enzymes, particularly COX-2.[1]
G-Protein Coupled Receptors (GPCRs): Modulating Signal Transduction
GPCRs are the largest family of membrane receptors and are targets for a significant portion of modern drugs. Imidazole's structural resemblance to the side chain of histidine, a precursor to the neurotransmitter histamine, makes it a natural starting point for designing GPCR ligands.
A notable example is the development of 2-aminoimidazole-based antagonists for the serotonin 6 (5-HT₆) receptor, a target for cognitive enhancement in Alzheimer's disease.[23] In these compounds, the imidazole ring replaces more traditional amine structures, serving as the basic moiety that interacts with key acidic residues (e.g., Asp) in the receptor's binding pocket.[23]
Nucleic Acids: An Emerging Frontier for Imidazole Compounds
While enzyme and receptor modulation are common, direct interaction with nucleic acids represents another important mechanism for imidazole derivatives, particularly in oncology.
Mechanisms of Action:
-
DNA Intercalation/Alkylation: The planar aromatic structure of the imidazole ring allows some derivatives to insert between DNA base pairs (intercalation), disrupting DNA replication and transcription.[14] Other derivatives, like the approved drug dacarbazine, act as alkylating agents that covalently modify DNA bases.[24]
-
G-Quadruplex Stabilization: G-quadruplexes (G4s) are secondary structures that can form in guanine-rich regions of DNA, such as in the promoter regions of oncogenes like c-MYC.[25] Stabilizing these structures with small molecules can repress gene transcription. Imidazole-based ligands have been specifically designed to bind to and stabilize the c-MYC promoter G4, leading to downregulation of the c-MYC protein and subsequent cancer cell death.[1][25]
References
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases [mdpi.com]
- 6. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]
- 7. nbinno.com [nbinno.com]
- 8. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazole Antifungal Drugs Inhibit the Cell Proliferation and Invasion of Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Imidazole - Wikipedia [en.wikipedia.org]
- 13. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 14. ijsrtjournal.com [ijsrtjournal.com]
- 15. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Matrix Metalloproteinases and Their Inhibitors in the Pathogenesis of Epithelial Differentiation, Vascular Disease, Endometriosis, and Ocular Fibrotic Pterygium - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijsrtjournal.com [ijsrtjournal.com]
- 23. 2-Aminoimidazole-based antagonists of the 5-HT6 receptor - A new concept in aminergic GPCR ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Design, Synthesis, and Evaluation of New Sugar-Substituted Imidazole Derivatives as Selective c-MYC Transcription Repressors Targeting the Promoter G-Quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromo-2-(1H-imidazol-2-YL)phenol: Commercial Availability, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-(1H-imidazol-2-YL)phenol, a heterocyclic compound of interest in medicinal chemistry and materials science. While commercially available, detailed public data on its synthesis and biological activity remains sparse. This document consolidates available information, proposes a viable synthetic route based on established chemical principles, and explores potential applications in drug discovery by drawing parallels with related imidazole and bromophenol structures. This guide serves as a foundational resource for researchers looking to explore the potential of this and similar molecules.
Introduction: The Scientific Interest in Imidazolyl-Phenols
The fusion of an imidazole ring and a phenolic moiety creates a class of compounds with significant potential in medicinal chemistry. The imidazole ring, an integral part of essential biomolecules like the amino acid histidine, offers a versatile scaffold. It can participate in hydrogen bonding, coordinate with metal ions, and serve as a bioisostere for other functional groups, contributing to a wide range of pharmacological activities including anticancer, antifungal, and anti-inflammatory properties[1][2][3].
The phenolic group, particularly when halogenated, also imparts significant biological effects. Bromophenols, found in marine algae, are known for their antimicrobial, antioxidant, and anticancer activities[4][5][6]. The bromine atom can enhance lipophilicity, influencing a molecule's ability to cross biological membranes, and can participate in halogen bonding, a specific type of non-covalent interaction that can be crucial for drug-receptor binding.
This compound, by combining these two pharmacophores, represents a promising, yet underexplored, molecule for drug discovery and development.
Commercial Availability
This compound is available from a number of commercial suppliers, facilitating its investigation without the immediate need for custom synthesis.
| Property | Value | Source |
| Chemical Name | This compound | Internal Data |
| CAS Number | 289506-17-8 | Internal Data |
| Molecular Formula | C₉H₇BrN₂O | Internal Data |
| Molecular Weight | 239.07 g/mol | Internal Data |
This data is compiled from various chemical supplier catalogs.
Proposed Synthesis Protocol
The proposed synthesis involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (5-bromosalicylaldehyde), and a source of ammonia.
Reaction Scheme
Caption: Proposed Debus-Radziszewski synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromosalicylaldehyde (1.0 eq).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of ethanol and water, to dissolve the aldehyde.
-
Reagent Addition: To the stirred solution, add an aqueous solution of glyoxal (40 wt. %, 1.1 eq) followed by the dropwise addition of concentrated aqueous ammonia (2.5 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
-
Purification: Collect the crude product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure this compound.
Rationale for Experimental Choices
-
Solvent System: An ethanol/water mixture is chosen for its ability to dissolve both the organic starting materials and the aqueous ammonia, creating a homogenous reaction environment.
-
Stoichiometry: A slight excess of glyoxal and a larger excess of ammonia are used to drive the reaction towards the formation of the desired imidazole product and to compensate for the volatility of ammonia.
-
Temperature: Reflux conditions provide the necessary activation energy for the condensation reactions to proceed at a reasonable rate without degrading the reactants or product.
Physicochemical and Spectroscopic Properties (Predicted)
Due to the absence of published spectroscopic data for this specific compound, the following are predicted characteristics based on its structure and data from analogous compounds[10][11].
| Property | Predicted Value / Characteristics |
| Appearance | Off-white to light brown solid |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents |
| ¹H NMR (DMSO-d₆) | Aromatic protons: δ 7.0-8.0 ppm; Imidazole N-H: δ ~12-13 ppm; Phenolic O-H: δ ~9-10 ppm |
| ¹³C NMR (DMSO-d₆) | Aromatic carbons: δ 110-160 ppm; Imidazole C2: δ ~145 ppm |
| Mass Spec (ESI+) | [M+H]⁺ at m/z 238.98 / 240.98 (characteristic isotopic pattern for bromine) |
Potential Biological Activities and Applications in Drug Discovery
The structural motifs of this compound suggest several potential avenues for investigation in drug discovery.
Anticancer Potential
Both imidazole and bromophenol derivatives have demonstrated anticancer properties[1][6]. The imidazole core can interact with various enzymatic targets, while the bromophenol moiety can induce cytotoxicity in cancer cell lines. This compound could be investigated as an inhibitor of protein tyrosine phosphatases (PTPs) or other enzymes implicated in cancer signaling pathways.
Antimicrobial and Antifungal Activity
The imidazole ring is a key component of many antifungal drugs (e.g., clotrimazole, miconazole). Bromophenols isolated from marine sources have also shown potent antimicrobial activity[4][12]. Therefore, this compound is a strong candidate for screening against a panel of pathogenic bacteria and fungi.
Antioxidant and Anti-inflammatory Properties
Phenolic compounds are well-known for their antioxidant capabilities due to their ability to scavenge free radicals. Bromination can sometimes enhance this activity[13]. The imidazole nucleus is also found in compounds with anti-inflammatory effects. This dual functionality makes the target molecule a candidate for development as a therapeutic for diseases with an inflammatory or oxidative stress component.
Caption: Logical relationships of structural moieties to potential biological activities.
Conclusion and Future Directions
This compound is a commercially available compound with significant, yet largely unexplored, potential. This guide provides a framework for its synthesis and outlines promising areas for its investigation in drug discovery. Future research should focus on the experimental validation of the proposed synthesis, full spectroscopic characterization, and comprehensive screening for biological activities. The insights gained from such studies will be invaluable in determining the true therapeutic potential of this and other related imidazolyl-phenol derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. mdpi.com [mdpi.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for 4-Bromo-2-(1H-imidazol-2-yl)phenol: A Novel Putative Nitric Oxide Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental framework for the investigation of 4-Bromo-2-(1H-imidazol-2-yl)phenol, a novel synthetic heterocyclic compound. Based on the chemical functionalities present—a phenol ring, a bromine substituent, and an imidazole core—this molecule is a candidate for biological activity, particularly as an inhibitor of Nitric Oxide Synthase (NOS). The imidazole moiety is present in numerous known NOS inhibitors, and the phenolic group can participate in crucial hydrogen bonding interactions within enzyme active sites.
These application notes are designed to guide the user through the initial characterization and a robust protocol to assess the inhibitory potential of this compound against NOS isoforms.
Compound Profile and Handling
Before commencing any experimental work, it is crucial to understand the physicochemical properties and safety considerations for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrN₂O | |
| Molecular Weight | 239.07 g/mol | |
| CAS Number | 289506-17-8 | |
| Appearance | (Predicted) Off-white to light brown solid | General knowledge of similar compounds |
| Solubility | Expected to be soluble in DMSO and methanol. Aqueous solubility is likely to be low. | General knowledge of heterocyclic compounds |
| Storage | Store in a cool, dry place, under an inert atmosphere. |
Safety Precautions:
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from related compounds such as 4-bromophenol and 4-bromo-1H-imidazole suggest the following precautions should be taken[1][2][3][4]:
-
Suspected of damaging fertility or the unborn child. [1]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[1][2]
-
Handling: Use in a well-ventilated area or with appropriate exhaust ventilation. Avoid creating dust.[1][2]
Rationale for Investigating Nitric Oxide Synthase Inhibition
Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[5][6][7] It is synthesized from L-arginine by a family of enzymes known as nitric oxide synthases (NOS).[8] There are three main isoforms of NOS:
-
Neuronal NOS (nNOS): Primarily found in the nervous system.[9]
-
Endothelial NOS (eNOS): Located in the endothelium and crucial for regulating vascular tone.[9]
-
Inducible NOS (iNOS): Expressed in immune cells during inflammatory responses.[9]
Overproduction of NO is implicated in conditions such as chronic inflammation, neurodegenerative diseases, and septic shock.[9][10] Therefore, inhibitors of NOS are of significant therapeutic interest.[9][11] The imidazole core of this compound is a key structural feature in many known NOS inhibitors, making this a logical and promising avenue of investigation.[12][13]
The Nitric Oxide Signaling Pathway
The canonical pathway for NO signaling involves its diffusion from the cell of origin to a target cell, where it activates soluble guanylate cyclase (sGC). This enzyme then converts GTP to cyclic GMP (cGMP), which acts as a second messenger to elicit a cellular response, such as smooth muscle relaxation.[5][8][10]
Caption: Nitric Oxide (NO) signaling pathway leading to vasodilation.
Experimental Protocol: In Vitro NOS Inhibition Assay (Griess Assay)
This protocol details a colorimetric assay to determine the inhibitory effect of this compound on NOS activity by measuring the accumulation of nitrite, a stable and oxidized product of NO.
Principle
The assay measures the activity of NOS by quantifying the amount of nitrite produced from the enzymatic conversion of L-arginine. The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color, measured spectrophotometrically at 540 nm, is proportional to the nitrite concentration. A reduction in color intensity in the presence of the test compound indicates inhibition of NOS activity.
Materials and Reagents
-
This compound
-
Recombinant human nNOS, eNOS, and iNOS enzymes
-
L-Arginine
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced)
-
BH₄ (Tetrahydrobiopterin)
-
Calmodulin (for nNOS and eNOS)
-
CaCl₂
-
FAD (Flavin adenine dinucleotide)
-
FMN (Flavin mononucleotide)
-
HEPES buffer (pH 7.4)
-
DMSO (Dimethyl sulfoxide)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Experimental Workflow
Caption: Workflow for the in vitro NOS inhibition Griess assay.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 1 mM, 100 µM, 10 µM, 1 µM, etc.). The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Buffer: Prepare a 50 mM HEPES buffer (pH 7.4).
-
Nitrite Standard Curve: Prepare a series of sodium nitrite standards (e.g., 100 µM to 1.56 µM) in the reaction buffer.
-
-
Assay Procedure:
-
Set up the 96-well plate with the following controls and experimental groups in triplicate:
-
Blank: Reaction buffer without enzyme.
-
Negative Control (100% Activity): All reaction components plus DMSO vehicle.
-
Positive Control: A known NOS inhibitor (e.g., L-NAME) at a concentration known to give >90% inhibition.
-
Test Compound: All reaction components plus the serial dilutions of this compound.
-
-
To each well, add the following components in order:
-
50 µL of reaction buffer containing the necessary cofactors (BH₄, FAD, FMN, CaCl₂, Calmodulin).
-
10 µL of the test compound dilution or vehicle (DMSO).
-
10 µL of the NOS enzyme solution.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 30 µL of a solution containing L-Arginine and NADPH.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Detection:
-
Add 50 µL of Griess Reagent Solution A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to each well and incubate for an additional 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis and Interpretation
-
Standard Curve: Plot the absorbance of the nitrite standards against their known concentrations to generate a standard curve. Use the linear regression equation to determine the concentration of nitrite produced in each experimental well.
-
Percentage Inhibition: Calculate the percentage of NOS inhibition for each concentration of the test compound using the following formula:
% Inhibition = [ (Activity_Control - Activity_Sample) / Activity_Control ] * 100
Where:
-
Activity_Control is the nitrite concentration in the negative control (DMSO) wells.
-
Activity_Sample is the nitrite concentration in the test compound wells.
-
-
IC₅₀ Determination: Plot the percentage inhibition against the logarithm of the test compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Further Investigations
A comprehensive evaluation of this compound would involve several follow-up studies:
-
Isoform Selectivity: Perform the NOS inhibition assay with all three isoforms (nNOS, eNOS, iNOS) to determine if the compound is a selective or non-selective inhibitor.[9] Selectivity is a critical factor in drug development to minimize off-target effects.[14]
-
Mechanism of Inhibition: Conduct enzyme kinetic studies (e.g., Lineweaver-Burk plots) to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the L-arginine substrate.
-
Cell-based Assays: Validate the in vitro findings in a cellular context. For example, use lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) to measure the inhibition of iNOS-mediated NO production.
-
Antimicrobial and Antioxidant Activity: Given that phenol-imidazole conjugates have shown these properties, it would be valuable to assess the compound's efficacy against various bacterial strains and its radical scavenging capabilities.[15][16][17]
Conclusion
This compound represents a promising scaffold for biological investigation. The detailed protocol provided here offers a robust and scientifically grounded starting point for elucidating its potential as a nitric oxide synthase inhibitor. Rigorous execution of these experiments, including appropriate controls and follow-up studies, will be essential in defining the pharmacological profile of this novel compound and its potential for future drug development.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Cell signaling by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Video: Nitric Oxide Signaling Pathway [jove.com]
- 9. What are NOS inhibitors and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Nitric oxide inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. selleckchem.com [selleckchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis and radical scavenging activity of phenol-imidazole conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
Application Notes and Protocols for 4-Bromo-2-(1H-imidazol-2-yl)phenol as a Ligand for Metal Complexes
Introduction: The Emerging Significance of 4-Bromo-2-(1H-imidazol-2-yl)phenol in Coordination Chemistry
In the landscape of modern medicinal and materials science, the design and synthesis of novel ligands for the generation of metal complexes with tailored properties is a cornerstone of innovation. Among the vast array of organic scaffolds, molecules incorporating the imidazole moiety have garnered significant attention due to their versatile coordination capabilities and the diverse biological and catalytic activities exhibited by their metallic adducts.[1] This guide focuses on a particularly promising, yet underexplored ligand: This compound .
The unique architecture of this ligand, featuring a bidentate N,O donor set from the imidazole nitrogen and the phenolic oxygen, allows for the formation of stable chelate rings with a variety of transition metal ions. The presence of the bromine atom on the phenol ring offers a valuable handle for further functionalization and can influence the electronic properties of the resulting metal complex, thereby tuning its reactivity.
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes derived from this compound. The protocols detailed herein are designed to be robust and reproducible, empowering researchers in drug discovery and catalysis to explore the full potential of this versatile ligand.
Part 1: Synthesis of the Ligand: this compound
The synthesis of 2-aryl-imidazoles can be achieved through various methodologies, often involving the condensation of an aldehyde with a source of ammonia and a 1,2-dicarbonyl compound (the Debus-Radziszewski reaction) or related one-pot approaches.[1][2] For the synthesis of this compound, a plausible and efficient route involves the reaction of 5-bromosalicylaldehyde with glyoxal and ammonium acetate.
Protocol 1: One-Pot Synthesis of this compound
This protocol is adapted from established methods for the synthesis of 2-(2-hydroxyphenyl)imidazole derivatives.[3][4]
Materials:
-
5-Bromosalicylaldehyde
-
Glyoxal (40% aqueous solution)
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-bromosalicylaldehyde (10 mmol) in glacial acetic acid (50 mL).
-
Addition of Reagents: To this solution, add ammonium acetate (40 mmol) and glyoxal (40% aqueous solution, 15 mmol).
-
Reflux: Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing 200 mL of ice-cold deionized water. A precipitate should form.
-
Purification: Collect the crude product by vacuum filtration and wash thoroughly with deionized water. Recrystallize the solid from an ethanol/water mixture to obtain pure this compound.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the compound using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid as Solvent: Acetic acid serves as a polar protic solvent that facilitates the dissolution of the reactants and also acts as a catalyst for the condensation reactions.
-
Excess Ammonium Acetate: Ammonium acetate serves as the source of both nitrogen atoms for the imidazole ring. A molar excess is used to drive the reaction to completion.
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the multiple condensation and cyclization steps involved in the formation of the imidazole ring.
Caption: Workflow for the synthesis of the ligand.
Part 2: Synthesis of Metal Complexes
The bidentate nature of this compound allows for the straightforward synthesis of metal complexes. The general procedure involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent.
Protocol 2: General Synthesis of Metal(II) Complexes
This protocol is a generalized procedure applicable to a range of divalent transition metal ions such as Cu(II), Ni(II), Co(II), and Zn(II).
Materials:
-
This compound (Ligand, L)
-
Metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂, ZnCl₂)
-
Methanol or Ethanol
-
Triethylamine or Sodium hydroxide solution (for deprotonation)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Ligand Solution: Dissolve the ligand (2 mmol) in methanol (20 mL) in a 50 mL round-bottom flask with stirring.
-
Deprotonation: Add a stoichiometric amount of a base (e.g., triethylamine, 2 mmol, or an equivalent amount of NaOH solution) to the ligand solution to deprotonate the phenolic hydroxyl group. Stir for 15-20 minutes.
-
Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (1 mmol) in a minimum amount of methanol (5-10 mL).
-
Complexation: Add the metal salt solution dropwise to the deprotonated ligand solution with continuous stirring. A change in color and/or the formation of a precipitate is typically observed.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours or at a slightly elevated temperature (40-50 °C) to ensure complete complexation.
-
Isolation and Purification: Collect the precipitated complex by vacuum filtration. Wash the solid with cold methanol to remove any unreacted starting materials. The complex can be further purified by recrystallization from a suitable solvent if necessary.
-
Drying and Characterization: Dry the metal complex in a desiccator. Characterize the complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.
Causality Behind Experimental Choices:
-
Deprotonation Step: The phenolic proton is acidic and needs to be removed for the oxygen to coordinate to the metal center. A base facilitates this deprotonation.
-
Solvent Choice: Methanol and ethanol are good coordinating solvents that can dissolve both the ligand and many metal salts.
-
Stoichiometry: A 2:1 ligand-to-metal ratio is commonly employed for divalent metal ions to form octahedral or square planar complexes of the type ML₂.
Caption: General workflow for metal complex synthesis.
Part 3: Characterization of the Ligand and its Metal Complexes
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.
| Technique | Ligand (Expected Observations) | Metal Complex (Expected Observations) |
| FT-IR | Broad O-H stretch (~3400 cm⁻¹), N-H stretch (~3200 cm⁻¹), C=N stretch (~1620 cm⁻¹) | Disappearance of O-H stretch, shift in C=N stretch to lower frequency, appearance of new M-N and M-O bands in the far-IR region. |
| ¹H NMR | Signals for aromatic protons, imidazole N-H proton, and phenolic O-H proton. | Broadening or disappearance of the N-H and O-H signals upon coordination. Shifts in the aromatic proton signals. |
| UV-Vis | Absorption bands in the UV region corresponding to π-π* transitions of the aromatic systems. | Appearance of new bands in the visible region corresponding to d-d transitions (for colored complexes like Cu(II), Ni(II), Co(II)) and charge transfer bands. |
| Elemental Analysis | Experimental C, H, N values should match the calculated values for the ligand's formula. | Experimental C, H, N, and metal content should match the calculated values for the proposed complex formula (e.g., ML₂). |
| Magnetic Susceptibility | Diamagnetic. | Paramagnetic for complexes with unpaired electrons (e.g., Cu(II), Ni(II), Co(II)), providing information on the geometry. |
Part 4: Application Notes
Metal complexes of this compound are anticipated to have significant applications in drug development and catalysis, owing to the established activities of similar imidazole-based coordination compounds.
Application 1: Antimicrobial Agents
Rationale: The coordination of metal ions to organic ligands often enhances the biological activity of the ligand.[5][6] Imidazole-containing compounds and their metal complexes are known to possess significant antibacterial and antifungal properties.[7][8] The chelation is thought to increase the lipophilicity of the complex, facilitating its transport across microbial cell membranes.
Experimental Insight: In a study on a structurally related ligand, 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol, and its metal complexes with Co(II), Ni(II), Cu(II), and Zn(II), the copper complex exhibited the most potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] This suggests that the copper(II) complex of this compound would be a promising candidate for antimicrobial screening.
Protocol for Antimicrobial Screening (Broth Microdilution Method):
-
Prepare a stock solution of the synthesized metal complex in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a 96-well microtiter plate with a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Include positive (microorganism in broth) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the complex that visibly inhibits microbial growth.
Application 2: Catalysis in Oxidation Reactions
Rationale: Copper complexes with imidazole-containing ligands have been extensively studied as catalysts for various oxidation reactions, mimicking the active sites of copper-containing enzymes like catechol oxidase.[9][10][11] The imidazole nitrogen and the phenolate oxygen can stabilize the copper center in different oxidation states, facilitating the catalytic cycle.
Potential Catalytic Reaction: Oxidation of Catechol to o-Quinone
The copper(II) complex of this compound can be investigated as a catalyst for the aerobic oxidation of catechols.
Protocol for Catalytic Activity Assay:
-
Prepare a solution of the copper complex in a suitable solvent (e.g., methanol, acetonitrile).
-
In a UV-Vis cuvette, add a solution of catechol (substrate) to the solvent.
-
Initiate the reaction by adding a catalytic amount of the copper complex solution.
-
Monitor the progress of the reaction by observing the increase in absorbance of the o-quinone product at its characteristic wavelength (around 400 nm) over time using a UV-Vis spectrophotometer.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.
-
Investigate the effect of catalyst concentration, substrate concentration, and temperature on the reaction rate to determine the kinetic parameters.
Caption: Ligand to application logical flow.
Conclusion and Future Outlook
This compound represents a highly promising ligand for the development of novel metal complexes with significant potential in medicinal chemistry and catalysis. The straightforward synthesis of the ligand and its complexes, coupled with the anticipated rich chemical and biological properties, makes this system an attractive area for further investigation. Future research should focus on the synthesis of a broader range of metal complexes, detailed structural elucidation through single-crystal X-ray diffraction, and comprehensive evaluation of their biological activities and catalytic efficiencies. The insights gained from such studies will undoubtedly contribute to the design of next-generation therapeutics and more efficient catalytic systems.
References
- 1. Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Pharmacological evaluation of newly synthesized imidazole derivatives containing 2-(2-hydroxyphenyl)-4, 5-diphenyl imidazole moiety | Semantic Scholar [semanticscholar.org]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Synthesis, Characterization, Thermal Properties, and Antimicrobial Activities of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and Its Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Cu-bis(imidazole) Substrate Intermediate Is the Catalytically Competent Center for Catechol Oxidase Activity of Copper Amyloid-β - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Synthesis and Characterization of Transition Metal Complexes with Bromophenol-Derived Ligands
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive protocol for the synthesis and characterization of metal complexes featuring bromophenol-derived ligands. Transition metal complexes are a cornerstone of modern coordination chemistry, with wide-ranging applications in catalysis, materials science, and medicinal chemistry.[1][2] The incorporation of bromophenol moieties into ligands can significantly influence the electronic properties, stability, and biological activity of the resulting metal complexes.[3] This document offers a detailed, step-by-step methodology, explains the rationale behind experimental choices, and outlines essential characterization techniques to validate the synthesis of these valuable compounds.
Introduction: The Significance of Bromophenol Ligands in Coordination Chemistry
A coordination compound consists of a central metal ion bonded to surrounding molecules or ions, known as ligands.[4][5] This interaction is a form of Lewis acid-base chemistry, where the ligand (Lewis base) donates a pair of electrons to the metal ion (Lewis acid).[5] The properties and reactivity of the resulting complex are dictated by the nature of both the metal and the ligand.[6]
Bromophenol derivatives are particularly interesting as ligands for several reasons:
-
Modulated Acidity: The electron-withdrawing nature of the bromine atom increases the acidity of the phenolic proton, facilitating deprotonation and coordination to the metal center.
-
Enhanced Lipophilicity: The presence of a halogen can increase the lipophilicity of the complex, which may improve its transport across biological membranes—a crucial factor in drug design.[7]
-
Steric Influence: The bulky bromine atom can influence the geometry of the final complex, leading to unique structural arrangements.
-
Synthetic Versatility: The aromatic ring of bromophenol can be further functionalized to create multidentate ligands, such as Schiff bases, which form highly stable chelate structures with metal ions.[7][8]
These attributes make metal complexes with bromophenol ligands promising candidates for applications ranging from anticancer agents to catalysts.[7][9] This protocol will focus on a common and versatile synthetic route: the formation of a Schiff base ligand from a brominated aminophenol, followed by complexation with a transition metal ion.
General Workflow for Synthesis and Analysis
The overall process involves a multi-stage approach, from ligand synthesis to the full characterization of the final metal complex. Each step requires careful execution and validation.
Figure 1: General workflow for the synthesis and characterization of metal complexes.
Detailed Experimental Protocols
The following protocols provide a representative example for synthesizing a Cobalt(II) complex with a Schiff base ligand derived from 4-bromo-2-aminophenol and salicylaldehyde.
Protocol 1: Synthesis of the Schiff Base Ligand (BSBAP)
(N-(4-bromo-2-hydroxyphenyl)-2-hydroxybenzylidene)amine)
This step involves the condensation reaction between an aminophenol and an aldehyde to form the Schiff base (imine), which will serve as the chelating ligand.
Materials:
-
4-Bromo-2-aminophenol
-
Salicylaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 4-bromo-2-aminophenol (e.g., 1.88 g, 10 mmol) in 50 mL of hot absolute ethanol. Stir until fully dissolved.
-
Aldehyde Addition: To this solution, add salicylaldehyde (e.g., 1.22 g, 10 mmol) dissolved in 20 mL of ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the condensation reaction by protonating the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic.
-
Reflux: Heat the mixture to reflux with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After reflux, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.
-
Filtration: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the product several times with cold ethanol to remove unreacted starting materials.
-
Drying: Dry the purified Schiff base ligand in a desiccator over anhydrous CaCl₂. Record the yield.
Protocol 2: Synthesis of the Metal Complex [Co(BSBAP)₂]
This protocol describes the coordination of the synthesized Schiff base ligand to a Cobalt(II) metal center.
Materials:
-
Synthesized Schiff base ligand (BSBAP)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Methanol or Ethanol
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
Procedure:
-
Ligand Solution: Dissolve the synthesized BSBAP ligand (e.g., 20 mmol) in 50 mL of hot methanol in a round-bottom flask.[7]
-
Metal Salt Solution: In a separate beaker, dissolve CoCl₂·6H₂O (e.g., 10 mmol) in 25 mL of methanol. The 2:1 molar ratio of ligand to metal is chosen to satisfy the typical coordination number of the metal, often resulting in an octahedral or square planar geometry.[10][11]
-
Complexation Reaction: Add the methanolic solution of the metal salt dropwise to the hot ligand solution while stirring vigorously.[7] A change in color or the formation of a precipitate is a strong indicator that complex formation is occurring.[7]
-
Reflux: Heat the resulting mixture to reflux for 2-3 hours. Refluxing provides the necessary thermal energy to ensure complete complexation.[10]
-
Isolation: Cool the mixture to room temperature. The solid metal complex will precipitate out of the solution.
-
Filtration and Washing: Collect the solid complex by vacuum filtration. Wash the product thoroughly with methanol to remove any unreacted ligand or metal salt, followed by a wash with diethyl ether to remove organic impurities.[7]
-
Drying: Dry the final complex in a vacuum oven at 60-70°C.[12] Weigh the final product and calculate the percentage yield.
Characterization of the Metal Complex
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized complex. A combination of spectroscopic and analytical techniques is required.
Spectroscopic Techniques
| Technique | Purpose & Expected Observations |
| FT-IR Spectroscopy | To identify the coordination sites of the ligand. Expected Changes: 1) Disappearance of the phenolic O-H stretching band (typically ~3300 cm⁻¹) of the ligand, indicating deprotonation and coordination through the oxygen atom. 2) A shift in the C=N (azomethine) stretching frequency (~1620 cm⁻¹) upon coordination of the nitrogen atom to the metal center. 3) Appearance of new, low-frequency bands corresponding to M-N and M-O bonds.[13][14] |
| UV-Visible Spectroscopy | To study the electronic transitions within the complex. Expected Changes: 1) Intra-ligand transitions (π → π* and n → π*) may shift upon complexation. 2) New absorption bands may appear in the visible region due to d-d transitions of the transition metal's d-electrons, which are responsible for the color of the complex. The position of these bands provides information about the geometry of the complex (e.g., octahedral or tetrahedral).[15] |
| ¹H-NMR Spectroscopy | To confirm the structure of diamagnetic complexes (e.g., with Zn(II)). Expected Changes: The phenolic O-H proton signal will be absent in the spectrum of the complex. Protons near the coordination sites will experience a shift in their chemical environment and, consequently, a change in their resonance frequency compared to the free ligand.[13][16] |
Analytical and Physical Techniques
| Technique | Purpose |
| Elemental Analysis (CHN) | To determine the empirical formula of the complex and confirm the ligand-to-metal ratio. The experimentally found percentages of C, H, and N should match the calculated values for the proposed structure.[10] |
| Molar Conductivity | To determine if the complex is electrolytic or non-electrolytic. Measurements are taken in a solvent like DMF or DMSO. Low conductivity values typically indicate a non-electrolytic nature, meaning the anions (e.g., Cl⁻) are part of the coordination sphere or absent.[13][14] |
| Magnetic Susceptibility | To determine the magnetic properties (paramagnetic or diamagnetic) of the complex. This measurement helps in determining the number of unpaired electrons and provides insight into the geometry and oxidation state of the central metal ion.[10][15] |
| Thermogravimetric Analysis (TGA) | To study the thermal stability of the complex and determine the presence of coordinated or lattice solvent molecules (e.g., water).[13] |
Structural Representation and Coordination
The coordination of the bidentate Schiff base ligand to the metal center typically occurs through the deprotonated phenolic oxygen and the nitrogen atom of the azomethine group, forming a stable chelate ring.
Figure 2: Chelation of a central metal ion (M) by two Schiff base ligands.
Best Practices and Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low or No Yield of Ligand | Incomplete reaction; impure reactants. | Ensure reactants are pure. Increase reflux time. Confirm catalytic amount of acid was added. |
| Low or No Yield of Complex | Incorrect pH; solvent choice; stoichiometry. | Adjust pH if necessary (some complexations are pH-dependent). Ensure a 2:1 ligand-to-metal ratio. Use an appropriate solvent in which both reactants are soluble at high temperatures but the product is less soluble at low temperatures. |
| Complex is Impure | Incomplete reaction; inadequate washing. | Ensure the reaction goes to completion (monitor by TLC). Wash the final product thoroughly with the reaction solvent and a non-polar solvent like ether to remove all unreacted starting materials. |
| Broad FT-IR O-H Peak in Final Complex | Presence of lattice or coordinated water. | This is common. The presence of water can be confirmed by TGA. Dry the sample thoroughly in a vacuum oven. |
| Inconclusive Spectroscopic Data | Sample is impure; decomposition. | Recrystallize the complex from a suitable solvent. Ensure the sample has not decomposed due to light or heat exposure. |
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Coordination Complexes and Ligands [chemed.chem.purdue.edu]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Characterization of Boron and 2-Aminophenol Schiff Base Ligands with Their Cu(II) and Pt(IV) Complexes and Evaluation as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 9. Special Issue: Practical Applications of Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oaji.net [oaji.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. jps.usm.my [jps.usm.my]
- 15. researchgate.net [researchgate.net]
- 16. web.uvic.ca [web.uvic.ca]
techniques for evaluating the antioxidant properties of bromophenols
An Application Guide to Methodologies for Evaluating the Antioxidant Properties of Bromophenols
Introduction: The Antioxidant Potential of Marine Bromophenols
Bromophenols are a fascinating class of halogenated phenolic compounds predominantly found in marine environments, particularly in red and brown algae.[1][2][3] Their unique chemical structures, endowed by bromine atom substitutions on the phenol ring, have garnered significant scientific attention for a range of biological activities. Among these, their capacity to combat oxidative stress is particularly noteworthy.[4] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases.[5][6]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed exploration of the principal in vitro and cell-based assays used to evaluate the antioxidant properties of bromophenols. More than a mere listing of steps, this document delves into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data.
Fundamental Principles of Antioxidant Action
The antioxidant activity of phenolic compounds like bromophenols is primarily governed by their ability to neutralize free radicals. This is achieved through two main mechanisms, and understanding them is crucial for selecting the appropriate assays.
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a stable antioxidant radical (ArO•). The reaction is: ArOH + R• → ArO• + RH. HAT-based assays are typically kinetically driven.
-
Single Electron Transfer (SET): In this mechanism, the antioxidant donates an electron to the free radical, converting it to an anion. The antioxidant becomes a radical cation. The reaction is: ArOH + R• → ArOH•+ + R:-. SET-based assays are often pH-dependent and based on a change in color upon reduction of the oxidant.[7]
Many assays involve a combination of these mechanisms. A comprehensive evaluation of a compound's antioxidant potential therefore requires a battery of tests that cover these different chemical principles.[8]
Part 1: In Vitro Chemical Assays for Antioxidant Capacity
These assays are the workhorse of antioxidant screening. They are rapid, cost-effective, and provide a foundational understanding of a compound's radical-scavenging or reducing potential.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is one of the most common and straightforward methods for assessing antioxidant activity.[9]
Principle of the Assay
The core of this assay is the stable free radical DPPH•, which has a deep violet color in solution with a characteristic absorbance maximum around 517 nm.[10] When an antioxidant, such as a bromophenol, donates a hydrogen atom or an electron to DPPH•, it is reduced to the non-radical form DPPH-H. This reduction neutralizes the radical and causes the violet color to fade to a pale yellow.[11] The degree of discoloration is directly proportional to the radical-scavenging activity of the sample.[12] This is primarily a SET mechanism.[13]
Causality in Experimental Design
-
Solvent Choice: DPPH is soluble only in organic solvents like methanol or ethanol.[14] Therefore, the bromophenol sample must also be soluble in this medium. This is a critical consideration for sample preparation.
-
Incubation in the Dark: The DPPH radical is light-sensitive, and exposure to light can cause its degradation, leading to inaccurate results.[14] All incubation steps must be performed in the dark to ensure the observed absorbance decrease is solely due to the antioxidant's activity.
-
Reaction Time: A 30-minute incubation is standard, allowing even weaker antioxidants sufficient time to react with the DPPH radical.[10][14]
Detailed Experimental Protocol
1. Reagent Preparation:
- DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH powder in 100 mL of methanol. Store this solution in an amber bottle at 4°C. It should be prepared fresh.[9][10]
- Bromophenol Stock Solution: Prepare a stock solution of the test bromophenol (e.g., 1 mg/mL) in methanol or another suitable solvent.
- Standard Solution (Trolox): Prepare a stock solution of Trolox (a water-soluble vitamin E analog) in methanol (e.g., 1 mM) to be used as a positive control and for creating a standard curve.
2. Assay Procedure (96-well plate format):
- Prepare serial dilutions of the bromophenol sample and the Trolox standard in the microplate wells.
- Add 20 µL of each sample or standard dilution to the wells.
- Add 180-200 µL of the DPPH working solution to all wells.
- Prepare a blank control containing only the solvent and the DPPH solution.
- Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[10]
- Measure the absorbance at 517 nm using a microplate reader.[10]
3. Data Analysis:
- Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the bromophenol/standard.
- Plot the % Inhibition against the concentration of the bromophenol and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.[1]
- Alternatively, results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the activity of the sample to that of the Trolox standard.[15]
Visualization: DPPH Radical Scavenging Mechanism
Caption: Bromophenol donates a hydrogen atom to quench the DPPH radical.
Strengths and Limitations
| Strengths | Limitations |
| Simple, rapid, and inexpensive.[14] | Radical is not physiologically relevant.[14][16] |
| High sensitivity and reproducible results.[14] | Only soluble in organic media, limiting use for hydrophilic compounds.[14] |
| Good for initial high-throughput screening.[14] | Steric hindrance can be an issue for bulky antioxidant molecules.[14] |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay, also known as the TEAC assay, is another widely used method based on radical scavenging.[17]
Principle of the Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the oxidation of ABTS with potassium persulfate.[12][17] The pre-formed ABTS•+ radical has a characteristic absorbance at 734 nm. When an antioxidant is added, it donates a hydrogen atom or an electron, reducing the ABTS•+ and causing the blue-green solution to lose color.[17] The extent of decolorization is proportional to the antioxidant's concentration and potency.[17]
Causality in Experimental Design
-
Radical Generation: The ABTS•+ radical must be pre-generated by allowing the ABTS stock solution to react with potassium persulfate for 12-16 hours in the dark.[10] This ensures the radical is fully formed and stable before the assay begins.
-
pH and Solvent Versatility: A key advantage of the ABTS assay is that the radical is soluble in both aqueous and organic solvents.[14] This allows for the testing of a wider range of compounds, including both hydrophilic and lipophilic bromophenols, under various pH conditions.
-
Wavelength Selection: Absorbance is measured at 734 nm.[18] This higher wavelength minimizes interference from colored compounds in the sample, which can be a problem in the DPPH assay.
Detailed Experimental Protocol
1. Reagent Preparation:
- ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
- Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.
- ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[10] This is the radical stock solution.
- Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]
2. Assay Procedure (96-well plate format):
- Prepare serial dilutions of the bromophenol sample and Trolox standard.
- Add 10-20 µL of each sample or standard dilution to the wells.
- Add 180-200 µL of the diluted ABTS•+ working solution to all wells.[12]
- Incubate the plate at room temperature for a defined period (e.g., 6-30 minutes).[10][12]
- Measure the absorbance at 734 nm.[10]
3. Data Analysis:
- Calculation of % inhibition, IC50 values, and TEAC is performed using the same formulas as described for the DPPH assay.
Strengths and Limitations
| Strengths | Limitations |
| Applicable to both hydrophilic and lipophilic compounds.[14] | The ABTS•+ radical is not naturally found in biological systems.[16] |
| Less interference from sample color due to measurement at 734 nm.[18] | Can lead to overestimation of antioxidant capacity due to slow reaction kinetics with some compounds.[16] |
| Reproducible and robust results.[14] | Requires pre-generation of the radical, which adds an extra step.[14] |
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant capacity of a sample based on its ability to reduce ferric ions (Fe³⁺).[19]
Principle of the Assay
This assay is based on the reduction of a colorless ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to a vibrant blue ferrous complex (Fe²⁺-TPTZ) by the action of antioxidants at a low pH.[20][21] The intensity of the blue color, measured at an absorbance of 593 nm, is directly proportional to the reducing power of the sample.[22] This is a classic SET-based method.[23]
Causality in Experimental Design
-
Acidic Conditions (pH 3.6): The reaction is performed at a low pH to maintain iron solubility and drive the reduction reaction. This acidic environment, however, is not representative of physiological conditions.
-
Exclusion of Thiols: The FRAP assay does not detect antioxidants that act by hydrogen transfer (HAT mechanism), such as thiols (e.g., glutathione), which are important biological antioxidants. It exclusively measures electron-donating capacity.
Detailed Experimental Protocol
1. Reagent Preparation:
- Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.
- TPTZ Solution (10 mM): Dissolve 10 mM of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.
- Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 20 mM of FeCl₃ in water.
- FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[24]
2. Assay Procedure (96-well plate format):
- Add 10 µL of the bromophenol sample, standard (e.g., FeSO₄ or Trolox), or blank to the wells.
- Add 190 µL of the pre-warmed FRAP reagent to all wells.[21]
- Incubate the plate at 37°C for a specified time (e.g., 4-60 minutes).[21][22]
- Measure the absorbance at 593 nm.[24]
3. Data Analysis:
- Create a standard curve using a known antioxidant, typically ferrous sulfate (FeSO₄) or Trolox.
- The antioxidant capacity of the bromophenol is expressed as Fe²⁺ equivalents or Trolox equivalents (TEAC) by comparing its absorbance to the standard curve.[22]
Visualization: FRAP Reaction Principle
Caption: Bromophenol reduces the Fe³⁺-TPTZ complex to the blue Fe²⁺ form.
Strengths and Limitations
| Strengths | Limitations |
| Simple, fast, and inexpensive. | Reaction is performed at a non-physiological pH. |
| High reproducibility. | Does not measure HAT-based antioxidants like thiols. |
| High-throughput adaptable.[20][21] | Any substance that can reduce Fe³⁺ will contribute to the result, which may not be a true antioxidant. |
Part 2: Cell-Based Assays: Bridging Chemistry and Biology
While chemical assays are excellent for screening, they do not account for biological complexity such as cell uptake, metabolism, and localization.[5] Cell-based assays provide a more physiologically relevant assessment of antioxidant activity.[6]
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of compounds within a cellular environment.[25][26]
Principle of the Assay
This assay uses a cell-permeable probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA). Once inside the cell, cellular esterases cleave the acetate groups, trapping the non-fluorescent DCFH within the cell.[5][26] A free radical generator, such as AAPH, is then added to the cells, which induces the production of peroxyl radicals. These radicals oxidize DCFH to the highly fluorescent compound DCF.[25]
An effective antioxidant, like a bromophenol that has been taken up by the cells, will scavenge the radicals before they can react with DCFH, thereby preventing or reducing the formation of the fluorescent DCF. The fluorescence intensity is measured over time, and a lower fluorescence indicates higher cellular antioxidant activity.[27]
Detailed Experimental Protocol
1. Cell Culture and Seeding:
- Culture adherent cells (e.g., HepG2 or HeLa) in a 96-well black, clear-bottom microplate until they reach 90-100% confluency.[5][6]
2. Loading with DCFH-DA Probe:
- Remove the culture medium and wash the cells gently with a buffered saline solution (e.g., PBS).
- Add 50 µL of a working solution of DCFH-DA to each well.
- Add 50 µL of the bromophenol sample or quercetin (a standard antioxidant) at various concentrations to the wells.[5][6]
- Incubate the plate at 37°C for 60 minutes to allow for probe loading and compound uptake.[5]
3. Induction of Oxidative Stress:
- Carefully remove the solution and wash the cells three times with PBS.[5]
- Add 100 µL of a free radical initiator solution (e.g., AAPH) to each well to start the reaction.[27]
4. Measurement and Data Analysis:
- Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
- Measure the fluorescence kinetically for 60 minutes (e.g., one reading every 5 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm.[27]
- Calculate the Area Under the Curve (AUC) for the fluorescence kinetics plot for each well.
- The CAA value is calculated based on the reduction in AUC in the presence of the antioxidant compared to the control. Results are often expressed as micromoles of Quercetin Equivalents (QE) per mole of the compound.
Visualization: Cellular Antioxidant Activity (CAA) Workflow
Caption: Workflow of the CAA assay within a live cell.
Comparative Analysis of Bromophenol Antioxidant Activity
It is essential to use multiple assays to build a complete profile of a compound's antioxidant activity. The results can vary significantly depending on the assay mechanism. Below is a summary of quantitative data for various bromophenols from published studies, illustrating their potent activity.
| Bromophenol Derivative | DPPH Scavenging (IC50) | ABTS Scavenging (IC50/TEAC) | FRAP (Absorbance at 700nm) | Reference |
| 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid | 19.84 µM | 9.90 µg/mL | 1.996 ± 0.002 | [1][28] |
| 2-(2,6-dibromo-3,5-dihydroxyphenyl)acetic acid | - | 10.66 µg/mL | 0.744 ± 0.002 | [1][28] |
| Nitrogen-containing BP from R. confervoides | 5.7 µM | 2.1 mM (TEAC) | - | [4] |
| BP from Symphyocladia latiuscula | 8.5 µM | - | - | [4] |
| Standards | ||||
| BHT (Butylated hydroxytoluene) | 82.1 µM | 15.75 µg/mL | - | [1][4] |
| Trolox | - | 9.36 µg/mL | - | [1] |
Data Interpretation: The data clearly shows that many bromophenol derivatives exhibit significantly lower IC50 values (indicating higher potency) in the DPPH and ABTS assays compared to the standard antioxidant BHT.[1][4] The presence of multiple hydroxyl groups and the position of the bromine atoms are known to influence the antioxidant efficacy.[3][29]
Conclusion
Evaluating the antioxidant properties of bromophenols requires a multi-faceted approach. This guide outlines the foundational in vitro chemical assays—DPPH, ABTS, and FRAP—that provide robust, high-throughput screening data on radical scavenging and reducing power. However, to understand true biological potential, these should be complemented with cell-based methods like the CAA assay, which accounts for bioavailability and metabolism. By understanding the principles, causality, and limitations of each technique, researchers can design comprehensive experimental strategies to accurately characterize the antioxidant profiles of these promising marine natural products.
References
- 1. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Mechanistic Insights into the Antioxidant and Pro-oxidant Activities of Bromophenols from Marine Algae: A DFT Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. FRAP assay: Significance and symbolism [wisdomlib.org]
- 20. b2b.sigmaaldrich.com [b2b.sigmaaldrich.com]
- 21. assaygenie.com [assaygenie.com]
- 22. ultimatetreat.com.au [ultimatetreat.com.au]
- 23. e3s-conferences.org [e3s-conferences.org]
- 24. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bioivt.com [bioivt.com]
- 26. mdpi.com [mdpi.com]
- 27. zen-bio.com [zen-bio.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Molecular Docking Studies of 4-Bromo-2-(1H-imidazol-2-yl)phenol
Introduction: Unveiling the Potential of 4-Bromo-2-(1H-imidazol-2-yl)phenol in Drug Discovery
This compound is a heterocyclic compound featuring a phenol ring substituted with a bromine atom and an imidazole group. The imidazole moiety is a well-known pharmacophore present in numerous FDA-approved drugs and biologically active molecules, exhibiting a wide range of activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The presence of the bromine atom and the phenolic hydroxyl group can further influence its pharmacokinetic and pharmacodynamic properties, making it an intriguing candidate for computational drug design and discovery.
Molecular docking is a powerful in silico technique that predicts the preferred orientation of a ligand when bound to a specific protein target.[3] This computational method is instrumental in modern drug discovery for understanding drug-receptor interactions, elucidating mechanisms of action, and for virtual screening of compound libraries to identify potential lead candidates.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in molecular docking studies. We will delve into the principles of molecular docking, provide a detailed, step-by-step protocol for performing these studies, and offer insights into the critical aspects of data analysis and validation to ensure the scientific rigor of your findings.
PART 1: Foundational Principles of Molecular Docking
At its core, molecular docking involves two key components: a search algorithm and a scoring function. The search algorithm generates a multitude of possible binding poses of the ligand within the active site of the protein. The scoring function then evaluates each of these poses and assigns a score, typically representing the binding affinity, to rank the different conformations.[5] A lower docking score generally indicates a more favorable binding interaction.[5]
The successful execution of a molecular docking study hinges on the meticulous preparation of both the protein (receptor) and the ligand. This preparatory phase is crucial for the accuracy and reliability of the docking results.
Protein Preparation: Setting the Stage for Interaction
The three-dimensional structure of the target protein is the starting point for any docking study. High-resolution crystal structures are typically obtained from the Protein Data Bank (PDB). The raw PDB file, however, requires several preparatory steps:
-
Removal of Non-essential Molecules: Water molecules, ions, and co-crystallized ligands not relevant to the intended binding site are generally removed.[6][7] However, in some cases, critical water molecules that mediate ligand binding should be retained.[8]
-
Addition of Hydrogen Atoms: Crystal structures often lack hydrogen atoms. These must be added to the protein structure to correctly model hydrogen bonding interactions.[6][7]
-
Assigning Charges: Partial charges are assigned to each atom of the protein, which are essential for calculating the electrostatic interactions between the protein and the ligand.[9]
-
Handling Missing Residues or Loops: Incomplete protein structures with missing residues or loops should be addressed by modeling these missing segments.[6][7]
Ligand Preparation: Readying the Molecule for Docking
Proper preparation of the ligand, in this case, this compound, is equally critical:
-
2D to 3D Conversion: A 2D chemical structure of the ligand needs to be converted into a 3D conformation.[6]
-
Energy Minimization: The 3D structure of the ligand is then subjected to energy minimization to obtain a stable, low-energy conformation.[6]
-
Assigning Charges and Atom Types: Similar to the protein, partial charges and atom types are assigned to the ligand atoms.[9][10]
-
Defining Rotatable Bonds: The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.[9][11]
PART 2: A Step-by-Step Protocol for Molecular Docking of this compound
This protocol outlines a general workflow for performing molecular docking using AutoDock Vina, a widely used and effective open-source docking program.[12][13]
I. Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: The docking engine.
-
PyMOL or UCSF Chimera: For visualization and analysis of docking results.
-
A 3D structure of the target protein: Downloaded from the Protein Data Bank (PDB).
-
A 2D or 3D structure of this compound: Can be drawn using chemical drawing software or obtained from databases like PubChem.
II. Experimental Workflow
The overall workflow for the molecular docking study is depicted below:
Figure 1: A generalized workflow for molecular docking studies.
III. Detailed Protocol
Step 1: Protein Preparation using AutoDock Tools (ADT)
-
Launch ADT.
-
Load the Protein: Go to File > Read Molecule and select your PDB file.
-
Clean the Protein:
-
Delete water molecules: Edit > Delete Water.
-
Remove any co-crystallized ligands or ions that are not part of your study.
-
-
Add Hydrogens: Go to Edit > Hydrogens > Add. Select Polar only and click OK.[14]
-
Compute Charges: Go to Edit > Charges > Compute Gasteiger.
-
Set Atom Types: Go to Edit > Atoms > Assign AD4 type.
-
Save the Prepared Protein: Go to Grid > Macromolecule > Choose. Select the protein and save it as a .pdbqt file. This file format contains the atomic coordinates, charges, and atom types required by AutoDock Vina.
Step 2: Ligand Preparation using AutoDock Tools (ADT)
-
Obtain the Ligand Structure: Draw this compound in a chemical drawing software and save it as a .mol or .sdf file. Alternatively, obtain it from a database like PubChem.
-
Load the Ligand in ADT: Go to Ligand > Input > Open.
-
Compute Gasteiger Charges: Go to Ligand > Charges > Compute Gasteiger.
-
Detect Rotatable Bonds: Go to Ligand > Torsion Tree > Detect Root.
-
Save the Prepared Ligand: Go to Ligand > Output > Save as PDBQT.
Step 3: Grid Box Generation
The grid box defines the three-dimensional search space on the protein where AutoDock Vina will attempt to dock the ligand.
-
Load the Prepared Protein (.pdbqt file) in ADT.
-
Open the Grid Box Tool: Go to Grid > Grid Box.
-
Position and Size the Grid Box: A box will appear around the protein. Adjust the center and dimensions of the box to encompass the entire binding site of interest. If the binding site is unknown, you can perform a "blind docking" by setting the grid box to cover the entire protein surface.[10][15]
-
Save the Grid Configuration: Note down the coordinates for the center of the grid and the dimensions (x, y, z). This information will be used in the configuration file for AutoDock Vina.
Step 4: Running the Docking Simulation with AutoDock Vina
AutoDock Vina is run from the command line. You will need to create a configuration file (e.g., conf.txt) with the following information:
To run the simulation, open a terminal or command prompt, navigate to the directory containing your files, and execute the following command:
This command will generate an output file (docking_results.pdbqt) containing the docked poses of the ligand and a log file (log.txt) with the binding affinity scores for each pose.[15]
PART 3: Data Analysis, Validation, and Interpretation
I. Analysis of Docking Results
The output from AutoDock Vina provides a wealth of information that needs careful analysis.
-
Binding Affinity: The log file will list the binding affinities (in kcal/mol) for the top-ranked docking poses. A more negative value indicates a stronger predicted binding affinity.
-
Visualization of Binding Poses: Use PyMOL or UCSF Chimera to visualize the docked poses in the docking_results.pdbqt file.[15] This allows for a detailed examination of the interactions between this compound and the protein's active site residues.
-
Interaction Analysis: Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein. This analysis provides insights into the structural basis of the binding.
The following table provides a template for summarizing your docking results:
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
| 1 | |||
| 2 | |||
| 3 | |||
| ... |
II. The Critical Step: Validation of the Docking Protocol
A molecular docking study is incomplete without proper validation. Validation ensures that the chosen docking protocol can accurately predict the binding mode of a ligand.
Figure 2: Key methods for validating a molecular docking protocol.
Recommended Validation Strategies:
-
Re-docking of a Co-crystallized Ligand: If a crystal structure of your target protein with a bound ligand is available, a crucial validation step is to extract this native ligand and re-dock it into the binding site.[16] The protocol is considered valid if the docked pose has a low root-mean-square deviation (RMSD) from the crystallographic pose, typically less than 2.0 Å.[16][17]
-
Use of Decoy Sets: Dock a set of known inactive molecules (decoys) along with known active compounds. A good docking protocol should be able to distinguish between the actives and the decoys, with the active compounds receiving better docking scores.[17]
-
Cross-Docking with Different Software: To minimize bias from a single algorithm, perform the docking using another software (e.g., GOLD, Glide) and compare the results.[18] Consistent results across different programs increase confidence in the findings.
III. Interpreting the Biological Significance
The ultimate goal of a molecular docking study is to generate hypotheses that can be tested experimentally. The docking results for this compound can provide insights into:
-
Potential Protein Targets: Based on the predicted binding affinities, you can prioritize protein targets for further investigation. For instance, given the known antimicrobial activities of imidazole derivatives, you could dock this compound against essential microbial enzymes.[3][19]
-
Mechanism of Action: The identified interactions can suggest how the compound might inhibit or modulate the function of the target protein.
-
Structure-Activity Relationships (SAR): Docking studies can guide the rational design of new derivatives of this compound with improved binding affinities and biological activities.
Conclusion
Molecular docking is a valuable computational tool that can accelerate the early stages of drug discovery. By following the detailed protocols and validation strategies outlined in these application notes, researchers can effectively utilize this compound in their in silico studies to explore its therapeutic potential. It is imperative to remember that molecular docking is a predictive tool, and its findings should always be corroborated by experimental validation through in vitro and in vivo assays.
References
- 1. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking studies of some new imidazole derivatives for antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 10. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. static.igem.wiki [static.igem.wiki]
- 16. researchgate.net [researchgate.net]
- 17. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Antibacterial Potential Against Gram-Positive Bacteria
Introduction: The Imperative for Accurate Susceptibility Testing of Gram-Positive Pathogens
Gram-positive bacteria, a diverse group of microorganisms characterized by a thick peptidoglycan cell wall, are responsible for a significant burden of human and animal infectious diseases. Pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus species are of particular concern due to their increasing resistance to conventional antimicrobial agents.[1] The development of novel antibacterial compounds and the effective clinical use of existing ones hinge on robust and reproducible methodologies for assessing their in vitro activity.
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the fundamental techniques used to evaluate the antibacterial potential of test compounds against Gram-positive bacteria. The protocols herein are based on internationally recognized standards, primarily those established by the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and comparability across different laboratories.[2][3][4] We will delve into the principles, step-by-step procedures, and interpretation of three cornerstone assays: the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC), the Kirby-Bauer Disk Diffusion test for assessing susceptibility, and the Time-Kill Kinetics Assay for evaluating bactericidal versus bacteriostatic activity.
I. Broth Microdilution: Quantifying Antimicrobial Potency through Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5][6] The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation.[5][7][8][9] This value is fundamental in drug discovery and clinical microbiology for assessing the potency of an antimicrobial agent and for monitoring the emergence of resistance.[6][9]
Causality Behind Experimental Choices:
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium recommended by CLSI for susceptibility testing of most non-fastidious aerobic and facultatively anaerobic bacteria.[1] The cation adjustment (calcium and magnesium) is crucial as divalent cations can influence the activity of certain antimicrobial agents.
-
Inoculum Density: A standardized inoculum, typically adjusted to a 0.5 McFarland turbidity standard, is critical for the reproducibility of MIC results.[10][11] This standard corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.[10] The final inoculum concentration in the test wells should be approximately 5 x 10^5 CFU/mL.[6][12] A higher inoculum can lead to falsely elevated MIC values.
-
Serial Dilutions: A two-fold serial dilution of the antimicrobial agent provides a logarithmic concentration gradient, allowing for a precise determination of the MIC value.[5]
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for the broth microdilution method to determine the MIC.
Detailed Protocol: Broth Microdilution
-
Preparation of Antimicrobial Agent:
-
Prepare a stock solution of the test compound at a concentration at least 10 times the highest concentration to be tested.[6]
-
Perform a two-fold serial dilution of the antimicrobial agent in CAMHB in a 96-well microtiter plate. Each well should contain 100 µL of the diluted agent.[13] Column 11 can serve as a growth control (no antimicrobial), and column 12 as a sterility control (no bacteria).[5]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the Gram-positive bacterium.[14]
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.[10][14] This can be done visually or using a spectrophotometer.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[6]
-
-
Inoculation and Incubation:
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[5][9]
-
The results can be interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the MIC value to the clinical breakpoints established by organizations like the CLSI.[7][8][11]
-
| Parameter | Recommendation | Rationale |
| Medium | Cation-adjusted Mueller-Hinton Broth (CAMHB) | Standardized medium for reproducible results. |
| Inoculum | 0.5 McFarland standard, diluted to 5 x 10^5 CFU/mL in wells | Ensures a consistent bacterial challenge. |
| Incubation | 35-37°C for 16-20 hours | Optimal growth conditions for most Gram-positive pathogens. |
| Endpoint | Lowest concentration with no visible growth | Defines the Minimum Inhibitory Concentration (MIC). |
II. Kirby-Bauer Disk Diffusion: A Qualitative Assessment of Susceptibility
The Kirby-Bauer disk diffusion method is a widely used qualitative test to determine the in vitro susceptibility of bacteria to various antimicrobial agents.[14] The principle involves placing paper disks impregnated with a specific concentration of an antimicrobial agent onto an agar plate uniformly inoculated with the test bacterium.[14] The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of inhibition will form around the disk where bacterial growth has been prevented.[14][16]
Causality Behind Experimental Choices:
-
Agar Medium: Mueller-Hinton agar (MHA) is the standard medium for the disk diffusion test.[16] Its composition allows for good diffusion of most antimicrobials and it has minimal inhibitory substances. The depth of the agar is standardized to 4 mm to ensure reproducible zone sizes.[11]
-
Bacterial Lawn: A uniform "lawn" of bacterial growth is essential for obtaining clear and measurable zones of inhibition. This is achieved by streaking the standardized inoculum in multiple directions.[14]
-
Disk Placement: The distance between disks is important to prevent the overlapping of inhibition zones, which can complicate interpretation.[14]
Experimental Workflow: Kirby-Bauer Disk Diffusion
Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.
Detailed Protocol: Kirby-Bauer Disk Diffusion
-
Inoculum Preparation:
-
Inoculation of the Agar Plate:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.[17]
-
Press the swab firmly against the inside wall of the tube to remove excess fluid.[10][14]
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a uniform lawn.[14][18]
-
-
Application of Antimicrobial Disks:
-
Incubation:
-
Measuring and Interpreting Results:
-
After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) to the nearest millimeter using a ruler or calipers.[11]
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the measured zone diameters to the interpretive criteria provided by the CLSI.[11][19]
-
| Zone Diameter (mm) | Interpretation | Implication |
| ≥ X | Susceptible (S) | The antimicrobial agent is likely to be effective at standard doses. |
| Y - Z | Intermediate (I) | The antimicrobial agent may be effective at higher doses or in specific body sites. |
| ≤ W | Resistant (R) | The antimicrobial agent is unlikely to be effective. |
| Note: X, Y, Z, and W are specific values for each antimicrobial-organism combination as defined by CLSI. |
III. Time-Kill Kinetics Assay: Differentiating Bactericidal and Bacteriostatic Activity
The time-kill kinetics assay provides dynamic information about the antimicrobial activity of a compound over time.[20][21] It is used to determine whether an agent is bactericidal (kills the bacteria) or bacteriostatic (inhibits bacterial growth).[20][21] An agent is generally considered bactericidal if it causes a ≥3-log10 (99.9%) reduction in the number of viable bacteria compared to the initial inoculum.[20][21][22]
Causality Behind Experimental Choices:
-
Sampling Time Points: Multiple sampling time points (e.g., 0, 2, 4, 8, 24 hours) are necessary to construct a kill curve and understand the rate and extent of bacterial killing.[20]
-
Serial Dilution and Plating: This is the gold standard for quantifying the number of viable bacteria (CFU/mL) at each time point.
-
Concentrations Tested: Testing multiple concentrations of the antimicrobial agent (e.g., MIC, 2x MIC, 4x MIC) provides a more comprehensive understanding of its dose-dependent activity.[23]
Experimental Workflow: Time-Kill Kinetics Assay
Caption: Workflow for the time-kill kinetics assay.
Detailed Protocol: Time-Kill Kinetics Assay
-
Preparation:
-
Prepare a standardized bacterial inoculum in the mid-logarithmic phase of growth.
-
In sterile tubes, prepare the desired concentrations of the antimicrobial agent in CAMHB. Include a growth control tube without any antimicrobial.[21]
-
-
Inoculation:
-
Inoculate each tube with the bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
-
Sampling and Plating:
-
Immediately after inoculation (T=0), and at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), remove an aliquot from each tube.[20][23]
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline.[20]
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto a non-selective agar medium like Tryptic Soy Agar.[20]
-
-
Incubation and Colony Counting:
-
Data Analysis and Interpretation:
-
Plot the log10 CFU/mL against time for each concentration of the antimicrobial agent and the growth control.
-
Bactericidal activity: A ≥3-log10 reduction in CFU/mL from the initial inoculum.[20][21][22]
-
Bacteriostatic activity: Inhibition of growth compared to the control, but less than a 3-log10 reduction in CFU/mL.[20]
-
IV. Challenges and Considerations in Susceptibility Testing
While the described methods are well-established, researchers should be aware of potential challenges, especially when working with novel compounds or natural products:
-
Compound Solubility: Poor solubility of test compounds in aqueous media can lead to inaccurate results. Solvents like dimethyl sulfoxide (DMSO) may be used, but their final concentration should be kept low to avoid affecting bacterial growth.
-
Compound Color: Colored compounds can interfere with the visual determination of growth inhibition in broth microdilution assays. In such cases, the use of a growth indicator dye like resazurin may be beneficial.
-
Biofilm-Forming Bacteria: The standard methods described here assess the activity against planktonic (free-floating) bacteria. Gram-positive pathogens like S. aureus are notorious for forming biofilms, which are inherently more resistant to antimicrobials.[1] Specialized assays are required to evaluate the antibiofilm activity of a compound.
V. Conclusion
The methodologies outlined in these application notes provide a robust framework for the in vitro evaluation of antibacterial agents against Gram-positive bacteria. A systematic approach, beginning with the determination of the MIC by broth microdilution, followed by qualitative assessment using disk diffusion, and culminating in the dynamic characterization of bactericidal or bacteriostatic activity through time-kill assays, will yield a comprehensive understanding of a compound's antibacterial potential. Adherence to standardized protocols, such as those from CLSI, is paramount for generating reliable, reproducible, and comparable data that can effectively guide the discovery and development of new therapies to combat the growing threat of antibiotic-resistant Gram-positive pathogens.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
- 3. iacld.com [iacld.com]
- 4. nih.org.pk [nih.org.pk]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. idexx.com [idexx.com]
- 8. idexx.dk [idexx.dk]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 11. microbenotes.com [microbenotes.com]
- 12. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. hardydiagnostics.com [hardydiagnostics.com]
- 15. protocols.io [protocols.io]
- 16. biolabtests.com [biolabtests.com]
- 17. apec.org [apec.org]
- 18. asm.org [asm.org]
- 19. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. emerypharma.com [emerypharma.com]
- 22. nelsonlabs.com [nelsonlabs.com]
- 23. actascientific.com [actascientific.com]
Application Notes and Protocols: A Comprehensive Guide to Testing Antibacterial Potential Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Gram-Negative Challenge
Gram-negative bacteria represent a significant and growing challenge to global public health.[1][2] Their unique cellular structure, characterized by an outer membrane containing lipopolysaccharide, acts as a formidable barrier, preventing many antibiotics from reaching their intended targets.[2][3][4] This intrinsic defense is often augmented by sophisticated resistance mechanisms, including enzymatic degradation of antibiotics, target site modification, and the active expulsion of drugs via efflux pumps.[3][5][6] Consequently, the discovery and development of new antibacterial agents effective against these pathogens are of paramount importance.
This guide provides a detailed overview of the essential methodologies for assessing the antibacterial potential of novel compounds against Gram-negative bacteria. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to generate robust and reproducible data, thereby accelerating the journey from discovery to clinical application.
The Imperative of Standardized Testing
To ensure the comparability and reliability of antibacterial susceptibility data, adherence to standardized protocols is crucial. Organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these assays.[7][8][9][10] These standards dictate critical experimental parameters, including media composition, inoculum density, and incubation conditions, minimizing variability and allowing for meaningful interpretation of results.[11][12]
Core Methodologies for Assessing Antibacterial Activity
Several key in vitro assays form the cornerstone of antibacterial potential evaluation. These methods, while distinct in their approach, provide complementary information regarding a compound's inhibitory and cidal activity.
Broth Microdilution: Quantifying Inhibitory Potency
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][13][14] The MIC is defined as the lowest concentration of a compound that prevents the visible in vitro growth of a bacterium after a specified incubation period.[7][11][15][16]
Principle: This assay involves preparing serial twofold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target Gram-negative bacterium. Following incubation, the wells are visually inspected for turbidity, indicating bacterial growth. The lowest concentration of the compound in which no growth is observed is recorded as the MIC.
Protocol: Broth Microdilution for MIC Determination
Materials:
-
Test compound
-
Gram-negative bacterial strain(s) of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent to create a high-concentration stock solution. Further dilute in CAMHB to achieve the desired starting concentration for the serial dilutions.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[12] This can be done visually or using a spectrophotometer.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the starting concentration of the test compound (in CAMHB) to well 1.
-
Perform a serial twofold dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (inoculum without test compound).
-
Well 12 serves as the sterility control (broth only).
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the bacteria.
Agar Disk Diffusion: A Qualitative Assessment of Susceptibility
The agar disk diffusion method, also known as the Kirby-Bauer test, provides a qualitative assessment of a bacterium's susceptibility to an antimicrobial agent.[17][18][19] It is a widely used and cost-effective screening tool.[20]
Principle: A standardized inoculum of the test bacterium is uniformly spread onto the surface of a Mueller-Hinton agar plate to create a bacterial lawn.[17][19] Paper disks impregnated with a known concentration of the test compound are then placed on the agar surface.[17][21] During incubation, the compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the compound, a clear circular area of no growth, known as the zone of inhibition , will appear around the disk.[17][21] The diameter of this zone is proportional to the susceptibility of the bacterium to the compound.
Protocol: Agar Disk Diffusion
Materials:
-
Test compound
-
Gram-negative bacterial strain(s) of interest
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[18]
-
Sterile paper disks (6 mm diameter)
-
Sterile cotton swabs
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Forceps or disk dispenser
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Procedure:
-
Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum.
-
Remove excess fluid by pressing the swab against the inside of the tube.[18]
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[18][19]
-
-
Application of Disks:
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Measurement and Interpretation: After incubation, measure the diameter of the zones of inhibition in millimeters using a ruler or calipers. The interpretation of the zone sizes (susceptible, intermediate, or resistant) is based on established breakpoints from organizations like CLSI or EUCAST.
Beyond Inhibition: Assessing Bactericidal Activity
While the MIC provides valuable information about the inhibitory potential of a compound, it does not distinguish between bacteriostatic (growth-inhibiting) and bactericidal (bacteria-killing) activity. To determine if a compound is bactericidal, further assays are required.
Minimum Bactericidal Concentration (MBC): The Point of No Return
The Minimum Bactericidal Concentration (MBC) is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[22][23][24] The MBC is determined as a follow-up to the MIC test.[16][25]
Principle: After the MIC is determined, aliquots are taken from the clear wells (those showing no visible growth) of the microtiter plate and plated onto antibiotic-free agar. After incubation, the number of surviving colonies is counted. The MBC is the lowest concentration of the compound that results in a ≥99.9% kill of the original inoculum. Generally, an agent is considered bactericidal if the MBC is no more than four times the MIC.[24]
Protocol: Minimum Bactericidal Concentration (MBC) Determination
Materials:
-
Completed MIC microtiter plate
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Subculturing from MIC Plate: From each well of the MIC plate that shows no visible growth (i.e., at and above the MIC), pipette a small, standardized volume (e.g., 10 µL) and spread it onto a sector of an MHA plate.
-
Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
Enumeration and Calculation:
-
After incubation, count the number of colonies on each sector.
-
The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the number of colony-forming units (CFU/mL) compared to the initial inoculum count.
-
Time-Kill Kinetics Assay: A Dynamic View of Cidal Activity
The time-kill kinetics assay provides a dynamic assessment of an antimicrobial agent's bactericidal or bacteriostatic activity over time.[26][27] This assay is particularly useful for understanding the rate and extent of bacterial killing at different concentrations of the test compound.
Principle: A standardized bacterial suspension is exposed to various concentrations of the test compound in a liquid medium. At specific time intervals (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed, serially diluted, and plated on agar to determine the number of viable bacteria (CFU/mL). The results are then plotted as log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[26][28]
Protocol: Time-Kill Kinetics Assay
Materials:
-
Test compound
-
Gram-negative bacterial strain(s) of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile tubes or flasks
-
Sterile saline or PBS
-
Shaking incubator (35°C ± 2°C)
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension as described in the previous protocols, adjusting the final concentration in CAMHB to approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Exposure to Test Compound:
-
Set up a series of tubes or flasks containing CAMHB with different concentrations of the test compound (e.g., 0.5x, 1x, 2x, 4x MIC).
-
Include a growth control tube without any compound.
-
Inoculate each tube with the prepared bacterial suspension.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube.
-
Perform serial tenfold dilutions of the aliquot in sterile saline or PBS.
-
Plate a specific volume of each dilution onto MHA plates.
-
-
Incubation and Enumeration: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours and then count the colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of the test compound and the growth control.
Addressing the Mechanisms of Resistance
A critical aspect of developing new antibacterials against Gram-negative bacteria is understanding and overcoming their resistance mechanisms.
Efflux Pump Inhibition
Efflux pumps are transmembrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing their intracellular concentration and efficacy.[29][30][31] The Resistance-Nodulation-Division (RND) family of efflux pumps is particularly significant in Gram-negative bacteria.[5][29][31]
Assessing Efflux Pump Inhibition: The potential of a compound to inhibit efflux pumps can be evaluated by determining the MIC of a known antibiotic substrate of the pump in the presence and absence of the test compound. A significant reduction in the antibiotic's MIC in the presence of the test compound suggests efflux pump inhibition. Phenylalanine-arginine β-naphthylamide (PAβN) is a well-characterized efflux pump inhibitor that can be used as a positive control.[32][33]
Data Presentation and Interpretation
For clarity and ease of comparison, quantitative data from these assays should be summarized in well-structured tables.
Table 1: Example MIC and MBC Data for Compound X against Gram-Negative Strains
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Escherichia coli ATCC 25922 | 8 | 16 | 2 | Bactericidal |
| Pseudomonas aeruginosa ATCC 27853 | 16 | 128 | 8 | Bacteriostatic |
| Klebsiella pneumoniae (Clinical Isolate) | 4 | 8 | 2 | Bactericidal |
Visualizing Experimental Workflows
Diagrams can effectively illustrate the logical flow of experimental procedures.
References
- 1. ‘Gram-Negative Bacteria Pose a Significant Scientific Challenge’ | The Pew Charitable Trusts [pew.org]
- 2. Resistance of Gram-Negative Bacteria to Current Antibacterial Agents and Approaches to Resolve It - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbiozindia.com [microbiozindia.com]
- 4. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 8. EUCAST: EUCAST - Home [eucast.org]
- 9. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 10. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 11. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. broth microdilution mic: Topics by Science.gov [science.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. emerypharma.com [emerypharma.com]
- 17. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 18. asm.org [asm.org]
- 19. hardydiagnostics.com [hardydiagnostics.com]
- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 22. microbe-investigations.com [microbe-investigations.com]
- 23. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 24. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 25. microchemlab.com [microchemlab.com]
- 26. emerypharma.com [emerypharma.com]
- 27. DSpace [helda.helsinki.fi]
- 28. nelsonlabs.com [nelsonlabs.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Efflux Pumps of Gram-Negative Bacteria, a New Target for New Molecules | Bentham Science [eurekaselect.com]
- 31. Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria [mdpi.com]
- 33. mdpi.com [mdpi.com]
Application Notes & Protocols: 4-Bromo-2-(1H-imidazol-2-yl)phenol as a Strategic Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed technical overview of 4-Bromo-2-(1H-imidazol-2-yl)phenol, a versatile heterocyclic intermediate of significant interest in organic synthesis and medicinal chemistry. The unique trifunctional architecture of this molecule—comprising a phenolic hydroxyl group, a nucleophilic imidazole ring, and a reactive aryl bromide handle—renders it an exceptionally valuable building block for constructing complex molecular scaffolds. The imidazole core is a recognized pharmacophore present in numerous biologically active compounds, while the strategically positioned bromine atom serves as a key anchor for palladium- and copper-catalyzed cross-coupling reactions.[1][2][3] This document outlines the synthesis, physicochemical properties, and key synthetic applications of the title compound, providing detailed, field-proven protocols for its use in Suzuki-Miyaura and Ullmann-type coupling reactions.
Physicochemical & Spectroscopic Profile
The successful application of any synthetic intermediate begins with a thorough understanding of its physical and spectral properties.
Key Properties
| Property | Value | Source/Note |
| IUPAC Name | This compound | - |
| CAS Number | 289506-17-8 | [4] |
| Molecular Formula | C₉H₇BrN₂O | - |
| Molecular Weight | 239.07 g/mol | Calculated |
| Appearance | Off-white to light brown solid | Inferred from related compounds |
| Melting Point | Not widely reported; expected >150 °C | Inferred from similar structures |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol) | General property of phenols/imidazoles |
Spectroscopic Characterization
Analytical validation is critical for confirming the identity and purity of the intermediate. The expected spectroscopic data for this compound are as follows:
-
¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show distinct signals for the aromatic protons on both the phenol and imidazole rings. The phenolic -OH and imidazole N-H protons will appear as broad singlets, with chemical shifts that can vary with concentration and temperature. Aromatic protons on the brominated phenol ring would likely appear between δ 6.9-7.8 ppm, showing characteristic coupling patterns. The two equivalent protons on the C4 and C5 positions of the imidazole ring would appear as a singlet around δ 7.1-7.3 ppm.
-
¹³C NMR (DMSO-d₆, 101 MHz): The spectrum will display nine distinct carbon signals. The carbon bearing the bromine (C4) will be shifted to approximately δ 110-115 ppm. The carbon attached to the hydroxyl group (C1) will resonate around δ 150-155 ppm. The imidazole carbons will appear in the δ 115-145 ppm range.
-
IR (KBr, cm⁻¹): Key vibrational bands would include a broad peak for O-H stretching (~3400-3200 cm⁻¹), N-H stretching from the imidazole ring (~3200-3000 cm⁻¹), C=N and C=C stretching in the aromatic region (~1600-1450 cm⁻¹), and a C-Br stretching band in the fingerprint region (~600-500 cm⁻¹).
-
Mass Spectrometry (ESI+): The spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M+H]⁺ at m/z 239 and 241 of nearly equal intensity.
Synthesis Protocol: Radziszewski-Type Condensation
The most direct synthesis of 2-(2-hydroxyphenyl)imidazole derivatives involves the condensation of a salicylaldehyde derivative with a C2 source (like glyoxal) and an ammonia source, a variant of the Radziszewski imidazole synthesis.[5]
Principle
This one-pot reaction involves the condensation of 5-bromosalicylaldehyde, glyoxal, and ammonium acetate. The aldehyde first reacts with ammonia to form an imine, which then condenses with glyoxal and a second equivalent of ammonia to form the imidazole ring, followed by aromatization. The phenolic hydroxyl group remains intact throughout the process.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromosalicylaldehyde (10.0 g, 49.7 mmol), methanol (100 mL), and ammonium acetate (23.0 g, 298 mmol, 6 eq.).
-
Reagent Addition: While stirring, add a 40% aqueous solution of glyoxal (8.7 mL, 74.6 mmol, 1.5 eq.) dropwise to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.
-
Work-up: After the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing 400 mL of ice-cold water with vigorous stirring.
-
Precipitation: A solid will begin to precipitate. To maximize precipitation, adjust the pH of the slurry to ~7-8 by the slow addition of aqueous ammonia.
-
Isolation: Stir the suspension for 30 minutes in an ice bath, then collect the precipitate by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold deionized water (3 x 50 mL) and cold diethyl ether (2 x 30 mL) to remove residual impurities.
-
Purification: Dry the crude solid under vacuum. For higher purity, the product can be recrystallized from an ethanol/water mixture. The expected yield is typically in the range of 60-75%.
Application Protocol 1: Suzuki-Miyaura Cross-Coupling
The aryl bromide moiety is a prime handle for palladium-catalyzed C-C bond formation, allowing for the introduction of diverse aryl or heteroaryl substituents.[6][7][8]
Principle
The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or its ester, using a palladium catalyst and a base.[9] The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by the base), and reductive elimination to form the new biaryl C-C bond and regenerate the Pd(0) catalyst.[10]
Suzuki-Miyaura Reaction Workflow
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Procedure (Example: Coupling with 4-Methoxyphenylboronic Acid)
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (239 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (35 mg, 0.03 mmol, 3 mol%).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen (repeat 3 times). Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (30 mL). Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.
Application Protocol 2: Ullmann Condensation (C-N Coupling)
The Ullmann condensation is a classic copper-catalyzed reaction ideal for forming C-N or C-O bonds, which are prevalent in pharmaceutical agents.[11][12][13] Modern protocols often use ligands to facilitate the reaction at lower temperatures.[14][15]
Principle
This reaction involves the coupling of an aryl halide with a nucleophile (such as an amine, alcohol, or phenol) in the presence of a copper catalyst and a base.[11] The mechanism is believed to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the nucleophile and subsequent reductive elimination to form the product.
Ullmann Condensation Workflow
Caption: General workflow for a ligand-assisted Ullmann C-N coupling reaction.
Detailed Procedure (Example: Coupling with Morpholine)
-
Reaction Setup: To an oven-dried sealable reaction tube, add copper(I) iodide (19 mg, 0.1 mmol, 10 mol%), potassium phosphate (424 mg, 2.0 mmol), and this compound (239 mg, 1.0 mmol).
-
Reagent Addition: Evacuate and backfill the tube with argon. Add anhydrous dioxane (5 mL), morpholine (131 µL, 1.5 mmol), and N,N'-dimethylethylenediamine (22 µL, 0.2 mmol, 20 mol%) via syringe.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 110 °C. Stir for 18-24 hours.
-
Work-up: Cool the tube to room temperature. Dilute the contents with ethyl acetate (20 mL) and filter the suspension through a pad of Celite, washing the pad with additional ethyl acetate (20 mL).
-
Extraction and Purification: Combine the filtrates, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel to obtain the N-arylated product.
Significance in Medicinal Chemistry & Drug Discovery
The 2-(2-hydroxyphenyl)imidazole framework is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.[16][17] Derivatives synthesized from this compound have been investigated for a wide range of pharmacological activities.[1][18]
-
Antimicrobial and Antifungal Agents: The imidazole nucleus is a core component of many antifungal drugs. Further functionalization of the phenol ring can lead to potent antibacterial and antifungal compounds.[5][19][20]
-
Anti-inflammatory Agents: The 2-(2-hydroxyphenyl)imidazole moiety has been explored for its anti-inflammatory properties, potentially through the inhibition of inflammatory enzymes.[18]
-
Benzimidazole Derivatives: The core structure is closely related to benzimidazoles, which exhibit a vast range of biological activities including anticancer, analgesic, and antiviral effects.[21][22]
Synthetic Diversification Pathway
Caption: Synthetic utility of the intermediate toward complex drug candidates.
Safety, Handling, and Storage
-
Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Aryl bromides and imidazoles can be irritants.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a high-value intermediate that provides a robust platform for synthetic diversification. Its accessible synthesis and the orthogonal reactivity of its functional groups allow for the selective and predictable introduction of molecular complexity. The protocols detailed herein for Suzuki-Miyaura and Ullmann couplings serve as a validated starting point for researchers in drug discovery and materials science to leverage this powerful building block in the creation of novel and functional molecules.
References
- 1. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 18. thepharmajournal.com [thepharmajournal.com]
- 19. Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes & Protocols: Harnessing Novel Materials for Advanced Therapeutic Development
Introduction: The Dawn of a New Materials Paradigm in Medicine
The convergence of materials science, nanotechnology, and biology has catalyzed a paradigm shift in how we approach the treatment of human diseases. Novel materials, engineered with precision at the molecular level, are no longer passive excipients but are now active, integral components of next-generation therapeutics and diagnostics.[1][2] These materials offer unprecedented control over drug pharmacokinetics, the ability to create regenerative environments for damaged tissues, and the sensitivity to detect disease biomarkers at their earliest onset.[1][3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging two transformative classes of novel materials: Polymeric Nanoparticles for Targeted Drug Delivery and Biodegradable Polymer Scaffolds for Tissue Engineering . The methodologies described herein are grounded in established scientific principles, offering a robust framework for innovation in your own research endeavors.
Part 1: Polymeric Nanoparticles for Precision Drug Delivery
Scientific Principles & Rationale
Polymeric nanoparticles are solid, colloidal particles ranging in size from 10 to 100 nm.[4] Their sub-micron size allows them to navigate biological systems and even cross cellular membranes, making them exceptional vehicles for therapeutic agents.[1][5] By encapsulating a drug within a polymer matrix, we can protect it from premature degradation, improve its solubility, control its release profile, and, most critically, direct it to a specific site of action, thereby maximizing therapeutic efficacy while minimizing systemic toxicity.[4][6][7]
Polymers such as Poly(lactic-co-glycolic acid) (PLGA) are widely used due to their excellent biocompatibility and biodegradability; they break down into harmless metabolic byproducts (lactic acid and glycolic acid) that are cleared by the body.[8] The choice of polymer and synthesis method dictates the nanoparticle's ultimate characteristics and in vivo fate.[5]
Mechanism of Action: Targeted Nanoparticle Drug Delivery
The diagram below illustrates the workflow for creating and deploying a targeted polymeric nanoparticle, from synthesis to its action at the cellular level.
Caption: Workflow for targeted polymeric nanoparticle drug delivery.
Protocol: Synthesis of PLGA Nanoparticles via Nanoprecipitation
This protocol details the nanoprecipitation (solvent displacement) method, a reproducible technique for forming polymeric nanoparticles.[6] The underlying principle involves the rapid diffusion of a polymer-drug solution in an organic solvent into an aqueous phase (a non-solvent), causing the polymer to precipitate and encapsulate the drug into nanoparticles.[7]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Hydrophobic drug of choice (e.g., Paclitaxel)
-
Acetone (organic solvent)
-
Poly(vinyl alcohol) (PVA) or Poloxamer 188 (surfactant/stabilizer)
-
Deionized water (non-solvent)
-
Magnetic stirrer and stir bar
-
Syringe pump
-
Rotary evaporator
-
Centrifuge
Step-by-Step Methodology:
-
Organic Phase Preparation:
-
Dissolve 50 mg of PLGA and 5 mg of the hydrophobic drug in 5 mL of acetone.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Rationale: Acetone is a volatile solvent that is miscible with water, which is critical for the rapid diffusion needed for nanoparticle formation.
-
-
Aqueous Phase Preparation:
-
Prepare a 1% w/v solution of PVA in 10 mL of deionized water.
-
Stir the solution on a magnetic stirrer until the PVA is fully dissolved.
-
Rationale: The surfactant (PVA) is crucial for stabilizing the newly formed nanoparticles, preventing them from aggregating in the aqueous suspension. It adsorbs to the nanoparticle surface, creating a protective layer.[5]
-
-
Nanoprecipitation:
-
Place the aqueous phase on the magnetic stirrer at a constant, moderate speed (e.g., 400 rpm).
-
Using a syringe pump for a controlled flow rate (e.g., 0.5 mL/min), add the organic phase dropwise into the center of the vortex of the stirring aqueous phase.
-
A milky-white suspension should form immediately as the nanoparticles precipitate.
-
Rationale: A controlled, slow addition rate ensures the formation of uniformly sized nanoparticles. Rapid mixing promotes chaotic precipitation, leading to a wider size distribution.
-
-
Solvent Evaporation:
-
Leave the resulting nanoparticle suspension stirring in a fume hood for at least 4 hours (or overnight) to allow the acetone to evaporate completely.
-
Alternatively, use a rotary evaporator at low pressure and moderate temperature (e.g., 35°C) for faster removal.
-
Rationale: Complete removal of the organic solvent is essential for biocompatibility and to ensure the final product is a stable aqueous suspension.
-
-
Purification and Concentration:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at high speed (e.g., 15,000 x g) for 20-30 minutes at 4°C.
-
Discard the supernatant, which contains the excess surfactant and any unencapsulated drug.
-
Resuspend the nanoparticle pellet in a fresh volume of deionized water.
-
Repeat this washing step two more times to ensure complete removal of impurities.
-
After the final wash, resuspend the pellet in the desired final buffer or water for storage or lyophilization.
-
Characterization and Quality Control
Proper characterization is a self-validating step to ensure the nanoparticles meet the required specifications for the intended application.[9][10]
| Parameter | Technique | Typical Values (PLGA) | Rationale & Importance |
| Particle Size & Distribution | Dynamic Light Scattering (DLS) | 100 - 300 nm, PDI < 0.2 | Size influences biodistribution, cellular uptake, and clearance. A narrow distribution (low Polydispersity Index, PDI) indicates a homogenous sample.[6] |
| Surface Charge | Zeta Potential Measurement | -15 to -40 mV | Indicates colloidal stability. A highly negative or positive charge prevents aggregation due to electrostatic repulsion.[6] |
| Morphology | Scanning/Transmission Electron Microscopy (SEM/TEM) | Spherical, smooth surface | Visual confirmation of size, shape, and surface characteristics.[11] |
| Drug Encapsulation Efficiency | UV-Vis Spectroscopy or HPLC | > 70% | Quantifies the amount of drug successfully loaded into the nanoparticles, which is critical for determining dosage.[6] |
| In Vitro Drug Release | Dialysis Method | Biphasic: Initial burst followed by sustained release | Simulates drug release over time in a physiological environment, predicting the in vivo therapeutic window.[6] |
Part 2: Biodegradable Scaffolds for Tissue Engineering
Scientific Principles & Rationale
Tissue engineering aims to repair or replace damaged tissues by combining cells, growth factors, and a structural scaffold. The scaffold serves as a temporary, three-dimensional template that mimics the native extracellular matrix (ECM).[12] It provides mechanical support and guides the adhesion, proliferation, and differentiation of cells to form new, functional tissue.[13][14]
Ideal scaffold materials are biocompatible, biodegradable at a rate that matches new tissue formation, and possess interconnected porosity to allow for nutrient transport and waste removal.[12][15] Synthetic polymers like poly(ε-caprolactone) (PCL) and the aforementioned PLGA are frequently used due to their tunable mechanical properties and degradation kinetics.[1]
Logical Framework: Scaffold-Based Tissue Regeneration
The diagram below outlines the logical progression from scaffold fabrication to the successful regeneration of tissue.
Caption: Logical workflow for tissue regeneration using a polymer scaffold.
Protocol: Fabrication of Nanofibrous PCL Scaffolds via Electrospinning
Electrospinning is a versatile technique that uses an electric field to draw charged threads of polymer solution into nanofibers, creating a non-woven mat with high porosity and a large surface-area-to-volume ratio, which is highly favorable for cell attachment.[13][14][15]
Materials:
-
Poly(ε-caprolactone) (PCL)
-
Chloroform and Methanol (solvents)
-
High-voltage power supply (0-30 kV)
-
Syringe pump
-
Plastic syringe with a blunt-tip metal needle (e.g., 22-gauge)
-
Grounded collector (e.g., a flat aluminum foil plate or a rotating mandrel)
Step-by-Step Methodology:
-
Polymer Solution Preparation:
-
Prepare a 12% w/v solution of PCL in a 3:1 mixture of chloroform and methanol.
-
Dissolve the PCL pellets by stirring the solution overnight on a magnetic stirrer in a sealed container to prevent solvent evaporation.
-
Rationale: The choice of solvent and polymer concentration is critical. It determines the solution's viscosity and surface tension, which directly impact the ability to form continuous, bead-free nanofibers.
-
-
Electrospinning Apparatus Setup:
-
Load the PCL solution into the syringe and mount it on the syringe pump.
-
Attach the needle and ensure it is securely connected.
-
Position the collector 15-20 cm from the needle tip.
-
Rationale: The distance between the needle tip and the collector influences the flight time of the polymer jet. This time is necessary for the solvent to evaporate, leaving behind a dry fiber on the collector.
-
-
Electrospinning Process:
-
Set the syringe pump to a stable flow rate (e.g., 1 mL/hour).
-
Connect the positive lead of the high-voltage power supply to the metal needle and the ground lead to the collector.
-
Gradually increase the voltage until a stable Taylor cone is formed at the needle tip and a polymer jet is ejected towards the collector. A typical voltage is 15-20 kV.
-
Rationale: The high voltage creates an electrostatic force that overcomes the solution's surface tension, ejecting a charged jet. As the jet travels to the grounded collector, it undergoes a whipping instability, which stretches and thins the fiber to the nanoscale.
-
-
Scaffold Collection:
-
Allow the process to run for the desired duration to achieve the required scaffold thickness.
-
Using a rotating mandrel as a collector can help produce aligned fibers, which is beneficial for tissues requiring anisotropic organization (e.g., nerve, muscle).[14]
-
-
Post-Processing:
-
Carefully detach the nanofibrous scaffold from the collector.
-
Place the scaffold in a vacuum oven at a low temperature (e.g., 30°C) for 24-48 hours to remove any residual solvents.
-
Sterilize the scaffold (e.g., using ethylene oxide or 70% ethanol washes followed by UV exposure) before cell seeding.
-
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Biomaterials for Drug Delivery and Human Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Smart Material Sensors and Soft Electronics in Healthcare Wearables for Better User Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 5. homes.nano.aau.dk [homes.nano.aau.dk]
- 6. resolvemass.ca [resolvemass.ca]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of Biomaterials - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 11. Materials | Special Issue : Advanced Biomaterial Characterization Techniques: Spectroscopy and Electron Microscopy Analysis [mdpi.com]
- 12. Frontiers | Design Challenges in Polymeric Scaffolds for Tissue Engineering [frontiersin.org]
- 13. A Review of 3D Polymeric Scaffolds for Bone Tissue Engineering: Principles, Fabrication Techniques, Immunomodulatory Roles, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-(1H-imidazol-2-yl)phenol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 4-Bromo-2-(1H-imidazol-2-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common challenges, explain the causality behind experimental choices, and provide validated protocols to enhance your yield and purity.
Section 1: Reaction Fundamentals and Workflow
This section covers the core chemical principles and the general experimental sequence for the synthesis.
FAQ: What is the primary synthetic route for this compound?
The most common and efficient method for synthesizing this and similar 2-aryl-1H-imidazoles is a variation of the Debus-Radziszewski imidazole synthesis .[1][2] This is a multi-component reaction that constructs the imidazole ring from three key building blocks: a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.
For the target molecule, the specific reactants are:
-
1,2-Dicarbonyl: Glyoxal
-
Aldehyde: 5-Bromosalicylaldehyde
-
Ammonia Source: Ammonium acetate
The reaction condenses these three components, typically in a solvent like glacial acetic acid or ethanol, to form the desired substituted phenol. The phenolic hydroxyl group from the salicylaldehyde remains intact, while its aldehyde group becomes the point of attachment for the imidazole ring.
Table 1: Recommended Starting Materials and Stoichiometry
| Reactant | Role | Molecular Weight | Recommended Stoichiometry (molar eq.) | Key Considerations |
| 5-Bromosalicylaldehyde | Aldehyde Precursor | 201.02 g/mol | 1.0 | Purity is critical; impurities can lead to side products. |
| Glyoxal (40% in H₂O) | 1,2-Dicarbonyl | 58.04 g/mol | 1.0 - 1.2 | Use a slight excess to drive the reaction. Solution stability can be an issue. |
| Ammonium Acetate | Ammonia Source/Catalyst | 77.08 g/mol | 3.0 - 5.0 | A large excess is used to ensure sufficient ammonia is available and to act as a buffer/catalyst.[3] |
| Glacial Acetic Acid | Solvent/Catalyst | 60.05 g/mol | N/A (Solvent) | Provides an acidic medium that can facilitate imine formation. |
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield, or my TLC analysis shows no product formation. What are the most probable causes?
A: Low or no yield is a common problem that can typically be traced back to one of several factors. Here is a systematic guide to troubleshooting this issue.
-
Reagent Quality and Stability:
-
5-Bromosalicylaldehyde: This aldehyde can oxidize over time if not stored properly. Ensure it is a pale yellow or off-white solid. If it is dark or discolored, consider purifying it by recrystallization before use.
-
Glyoxal: Glyoxal is typically supplied as a 40% aqueous solution. It can polymerize upon storage. Use a fresh bottle if possible, and ensure the concentration is accurate.
-
Ammonium Acetate: This reagent is hygroscopic. Ensure it has been stored in a desiccator to prevent the introduction of excess water, which can hinder the reaction.
-
-
Reaction Conditions:
-
Temperature: The Debus-Radziszewski reaction requires sufficient thermal energy for the condensation steps. Ensure your reaction is refluxing properly. Inadequate heating is a common cause of failure.
-
Reaction Time: While some multi-component reactions are rapid, others may require several hours to reach completion. Monitor the reaction using Thin Layer Chromatography (TLC). If the starting aldehyde spot is still prominent after the recommended time, consider extending the reflux period.
-
Solvent Choice: While glacial acetic acid is standard, its acidity might cause degradation in some cases. An alternative is using a neutral solvent like ethanol. Solvent polarity can significantly impact reagent solubility and, therefore, the reaction rate.[4]
-
-
Stoichiometry:
-
Ammonia Source: A significant excess of ammonium acetate is crucial. It serves as the nitrogen source for both nitrogens in the imidazole ring and drives the equilibrium towards product formation. Using less than 3 equivalents is a frequent cause of low yields.
-
Issue 2: Formation of Multiple Byproducts
Q: My TLC plate shows the desired product spot, but also several significant byproducts, making purification difficult. How can I improve the reaction's selectivity?
A: Byproduct formation is often due to competing side reactions. Controlling the reaction conditions more tightly can significantly improve the purity of your crude product.
-
Self-Condensation: Aldehydes can undergo self-condensation, especially under heating. While the multi-component reaction is generally faster, ensuring all reagents are well-mixed from the start can minimize this.
-
Glyoxal Polymerization: At high temperatures and concentrations, glyoxal can polymerize. Adding the glyoxal solution dropwise to the heated mixture of the other reagents can sometimes prevent this by keeping its instantaneous concentration low.
-
Incomplete Reaction: The reaction proceeds in stages.[5] If it is stopped prematurely, intermediates may be present. Ensure the reaction goes to completion by monitoring the disappearance of the limiting reagent (5-bromosalicylaldehyde) via TLC.
-
Alternative Energy Sources: To minimize thermal degradation and side reactions, consider alternative energy sources. Microwave-assisted synthesis has been shown to produce 2,4,5-trisubstituted imidazoles with good yields and reduced reaction times.[6] Similarly, ultrasound-assisted synthesis can be a greener and faster alternative.[3]
Issue 3: Difficulty in Product Isolation and Purification
Q: The work-up procedure yields an oily or sticky solid that is difficult to handle and purify. What is the best way to isolate a clean, crystalline product?
A: The physical properties of the crude product can be challenging. A methodical approach to work-up and purification is key.
-
Precipitation and Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature before pouring it into a beaker of ice-cold water. This sudden temperature drop often promotes the formation of a solid precipitate rather than an oil.
-
Stir the aqueous suspension vigorously for 30-60 minutes to wash away water-soluble impurities like excess ammonium acetate and acetic acid.
-
If the product remains oily, try adding a small amount of a solvent in which the product is poorly soluble (like hexane) to try and induce solidification.
-
-
Purification Strategy:
-
Recrystallization: This is the most effective method if a suitable solvent can be found. Ethanol, methanol, or ethanol/water mixtures are excellent starting points for phenolic compounds. Dissolve the crude solid in a minimum amount of the hot solvent and allow it to cool slowly.
-
Column Chromatography: If recrystallization fails or the product is still impure, silica gel column chromatography is necessary. A common eluent system is a gradient of ethyl acetate in hexane or dichloromethane. The phenolic nature of the product means it will be relatively polar.
-
Extraction: Before purification, you can perform a liquid-liquid extraction. After pouring the reaction into water, extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution to remove residual acetic acid, then with brine. Dry the organic layer over anhydrous sodium sulfate before concentrating it.[7]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the specific roles of the three main components in the Debus-Radziszewski reaction?
A1: Each component has a distinct role in forming the imidazole ring.[1][2]
-
Glyoxal (Dicarbonyl): Provides two carbon atoms (what will become C4 and C5 of the imidazole).
-
5-Bromosalicylaldehyde (Aldehyde): Provides the carbon atom that will become C2 of the imidazole and its aryl substituent.
-
Ammonium Acetate (Ammonia): Provides the two nitrogen atoms for positions 1 and 3 of the imidazole ring.
The reaction mechanism is thought to first involve the condensation of glyoxal with ammonia to form a diimine intermediate. This diimine then condenses with the aldehyde to form the final imidazole heterocycle.[5]
Q2: Are there any catalysts or alternative conditions that can improve yield and reaction time?
A2: Yes, several modern synthetic methods can enhance this reaction.
-
Catalysts: While the reaction can proceed without a dedicated catalyst (using acetic acid or ammonium acetate itself), various catalysts have been reported to improve yields for similar syntheses. These include ionic liquids, silicotungstic acid, and various metal catalysts.[6][8]
-
Microwave Irradiation: This is a highly effective method for driving multi-component reactions. It provides rapid, uniform heating, often leading to dramatically reduced reaction times (minutes instead of hours) and higher yields.[6]
-
Solvent-Free Conditions: In some cases, the reactants can be mixed and heated without a solvent, which is a greener approach that can simplify work-up.[6]
Q3: How do I confirm the structure and purity of the final this compound?
A3: A combination of standard analytical techniques is required for full characterization.[9][10]
-
¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the structure by showing characteristic peaks for the protons on the phenol ring, the imidazole ring, and the exchangeable protons (OH and NH). The integration of these peaks should match the number of protons in the structure.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Look for characteristic absorption bands. You should see a broad peak for the O-H stretch (around 3400-3200 cm⁻¹), an N-H stretch (around 3200-3000 cm⁻¹), C=N and C=C stretching in the 1650-1450 cm⁻¹ region, and a strong C-Br stretch at lower wavenumbers.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. Look for the molecular ion peak (M+) and the characteristic isotopic pattern of bromine (two peaks of nearly equal intensity separated by 2 m/z units).
-
Melting Point: A sharp melting point range is a good indicator of high purity.
Section 4: Optimized Experimental Protocol
This protocol synthesizes best practices for achieving a high yield and purity of this compound.
Materials:
-
5-Bromosalicylaldehyde (1.0 eq)
-
Ammonium Acetate (4.0 eq)
-
Glyoxal (40% solution in water, 1.1 eq)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Hexane
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromosalicylaldehyde (1.0 eq) and ammonium acetate (4.0 eq). Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of aldehyde).
-
Reagent Addition: Begin stirring the mixture. Slowly add the 40% aqueous glyoxal solution (1.1 eq) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 118-120°C) and maintain this temperature for 2-4 hours. Monitor the reaction's progress by taking small aliquots and analyzing them with TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the 5-bromosalicylaldehyde spot has been consumed.
-
Work-up and Isolation:
-
Allow the reaction flask to cool to room temperature.
-
Pour the dark reaction mixture slowly into a beaker containing a large volume of ice-cold water (approx. 10 times the volume of the reaction mixture).
-
A yellow or brown precipitate should form. Stir this aqueous suspension for 30 minutes.
-
Collect the crude product by vacuum filtration, washing the solid thoroughly with deionized water to remove any residual acetic acid and salts.
-
-
Purification:
-
Air-dry the crude solid.
-
Transfer the solid to a clean flask and perform recrystallization using a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
-
Characterization: Determine the melting point and obtain NMR, IR, and MS spectra to confirm the identity and purity of the final product.
References
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis , mechanism and application of Organic Name reaction.pptx [slideshare.net]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazole synthesis [organic-chemistry.org]
- 9. Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Synthesis of Tetra-substituted Imidazoles
Welcome to the Technical Support Center for the synthesis of tetra-substituted imidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these important heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of tetra-substituted imidazoles, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Tetra-substituted Imidazole
Q: My four-component reaction to synthesize a 1,2,4,5-tetra-substituted imidazole is resulting in a consistently low yield. What are the likely causes and how can I improve it?
A: Low yields in the synthesis of tetra-substituted imidazoles are a common issue and can stem from several factors, ranging from reaction conditions to the choice of catalyst. Here’s a systematic approach to troubleshooting this problem:
1. Catalyst Choice and Efficiency: The catalyst plays a crucial role in promoting the multi-component condensation. The choice of catalyst can significantly impact the reaction rate and yield.
-
Expert Insight: While various acid catalysts can be employed, their effectiveness can differ. For instance, p-toluenesulfonic acid (PTSA) is a mild, inexpensive, and effective catalyst for this transformation, often providing good yields under mild conditions.[1] In some cases, metal tetrafluoroborates like Zn(BF₄)₂ have shown high catalytic potency.[2]
-
Troubleshooting Steps:
-
Evaluate your catalyst: If you are using a general acid catalyst with poor results, consider switching to a more specialized one. For example, HBF₄–SiO₂ has been reported as a highly effective and recyclable catalyst for both three- and four-component imidazole syntheses.[2]
-
Catalyst loading: Ensure you are using the optimal catalyst loading. Typically, 5 mol% of the catalyst is a good starting point, but this may need to be optimized for your specific substrates.[1]
-
Heterogeneous catalysts: Consider using a solid-supported catalyst like ZSM-11 zeolite, which can offer advantages in terms of recyclability and ease of work-up.[3][4]
-
2. Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that need to be optimized.
-
Expert Insight: The choice of solvent can significantly affect the solubility of reactants and the overall reaction rate. While ethanol is commonly used, other solvents like glacial acetic acid have also been employed successfully.[5][6] In some cases, solvent-free conditions have been shown to be optimal.[3]
-
Troubleshooting Steps:
-
Solvent Screening: If you are observing low yields, a solvent screen is recommended. Compare polar protic solvents (e.g., ethanol, methanol) with polar aprotic solvents (e.g., DMF, DMSO) and even non-polar solvents, depending on your substrates. Poor solubility of starting materials in hydroxylic and polar solvents can sometimes lead to lower yields.[7][8]
-
Temperature Optimization: The reaction may require heating to proceed at a reasonable rate. A typical temperature range is 80-110°C.[1][6] However, excessively high temperatures can lead to side reactions and decomposition.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[6][9] Prolonged reaction times do not always lead to higher yields and can promote the formation of byproducts.
-
3. Purity of Reactants: The purity of your starting materials (1,2-diketone, aldehyde, amine, and ammonium acetate) is crucial for a successful reaction.
-
Expert Insight: Impurities in the starting materials can lead to the formation of undesired side products and a lower yield of the target compound.
-
Troubleshooting Steps:
-
Verify Purity: Ensure the purity of your reactants, especially the aldehyde, which can be prone to oxidation. Use freshly distilled or purified aldehydes if necessary.
-
Ammonium Acetate Quality: Use a good quality source of ammonium acetate, as it serves as the source of ammonia for the reaction.
-
| Parameter | Recommendation for Optimization | Rationale | Reference |
| Catalyst | Screen different catalysts (e.g., PTSA, HBF₄–SiO₂, Zn(BF₄)₂, ZSM-11) | Catalyst activity and selectivity are key for high yields. | [1][2][3] |
| Solvent | Perform a solvent screen (e.g., ethanol, acetic acid, solvent-free) | Solvent affects reactant solubility and reaction kinetics. | [3][5][7] |
| Temperature | Optimize the reaction temperature (typically 80-110°C) | Balances reaction rate with the potential for side reactions. | [1][6] |
| Reactant Purity | Use high-purity starting materials | Impurities can lead to byproducts and lower yields. |
Issue 2: Formation of Tri-substituted Imidazole as a Major Byproduct
Q: In my attempt to synthesize a 1,2,4,5-tetra-substituted imidazole, I am isolating a significant amount of the corresponding 2,4,5-tri-substituted imidazole. How can I improve the selectivity towards the tetra-substituted product?
A: The competitive formation of 2,4,5-tri-substituted imidazole is a common challenge in the four-component synthesis of 1,2,4,5-tetra-substituted imidazoles.[2] This occurs when ammonium acetate acts as both the amine and ammonia source, leading to the formation of the N-unsubstituted imidazole.
1. Catalyst Control of Selectivity: The choice of catalyst can have a profound impact on the selectivity of the reaction.
-
Expert Insight: Certain catalyst systems can selectively promote the formation of the tetra-substituted product. Metal salts of weak protic acids, such as tetrafluoroborates, have been shown to favor the formation of tetra-substituted imidazoles over tri-substituted ones.[2] The catalytic potency for this selectivity has been observed in the order of Zn(BF₄)₂ > Co(BF₄)₂ > AgBF₄ ≈ Fe(BF₄)₂.[2]
-
Troubleshooting Steps:
-
Switch to a Selective Catalyst: If you are using a non-selective acid catalyst, consider switching to a metal tetrafluoroborate catalyst like Zn(BF₄)₂ to enhance the formation of the desired 1,2,4,5-tetra-substituted imidazole.[2]
-
Solid-Supported Catalysts: The use of a solid-supported catalyst like HBF₄–SiO₂ can also provide high selectivity for the tetra-substituted product.[2]
-
2. Stoichiometry of Reactants: The molar ratio of the reactants can influence the product distribution.
-
Expert Insight: While equimolar amounts of the diketone, aldehyde, and amine are typically used, the amount of ammonium acetate can be adjusted.
-
Troubleshooting Steps:
-
Amine to Ammonium Acetate Ratio: Ensure that the primary amine is present in a sufficient amount to compete effectively with the ammonia generated from ammonium acetate. Using a slight excess of the primary amine might be beneficial, although this needs to be optimized to avoid complicating purification.
-
Order of Addition: Consider a stepwise addition of reagents. For instance, pre-reacting the diketone, aldehyde, and primary amine before the addition of ammonium acetate might favor the formation of the tetra-substituted product.
-
Caption: Troubleshooting workflow for improving selectivity.
Issue 3: Difficulty in Product Purification
Q: I am having trouble purifying my synthesized tetra-substituted imidazole. What are the recommended purification techniques?
A: The purification of tetra-substituted imidazoles can be challenging due to the presence of unreacted starting materials, byproducts, and the catalyst. A systematic purification strategy is essential.
1. Initial Work-up: The initial work-up procedure is critical for removing the bulk of impurities.
-
Expert Insight: After the reaction is complete, as monitored by TLC, the crude product is typically extracted with an organic solvent.[5]
-
Troubleshooting Steps:
-
Solvent Extraction: After cooling the reaction mixture, add an appropriate organic solvent like ethyl acetate to dissolve the product. If a solid catalyst was used, it can be removed by filtration at this stage.[3]
-
Aqueous Wash: Wash the organic layer with water and brine to remove any water-soluble impurities and residual catalyst.
-
2. Chromatographic Purification: Column chromatography is often the most effective method for obtaining a pure product.
-
Expert Insight: Silica gel column chromatography is a standard technique for the purification of imidazole derivatives.[5]
-
Troubleshooting Steps:
-
Solvent System Selection: The choice of the eluent system for column chromatography is crucial. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent should be gradually increased to elute the product.
-
TLC Monitoring: Use TLC to determine the optimal solvent system for separation before running the column.
-
3. Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step.
-
Expert Insight: Recrystallization from a suitable solvent can yield highly pure crystalline product.[3]
-
Troubleshooting Steps:
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is often a good choice for recrystallizing imidazole derivatives.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to tetra-substituted imidazoles?
A1: The most prevalent and versatile method for synthesizing 1,2,4,5-tetra-substituted imidazoles is the one-pot, four-component condensation reaction.[5] This reaction typically involves a 1,2-diketone (e.g., benzil), an aldehyde, a primary amine, and ammonium acetate in the presence of a catalyst.[5] This method is a modification of the Debus-Radziszewski imidazole synthesis.[10] Other methods include metal-catalyzed syntheses and reactions involving unique starting materials like 2H-azirines.[11][12]
Q2: How can I characterize my synthesized tetra-substituted imidazole?
A2: A combination of spectroscopic techniques is essential for the unambiguous characterization of the synthesized tetra-substituted imidazole.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the structure of the molecule. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the substitution pattern on the imidazole ring and the nature of the substituents.[1]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can further confirm the structure.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups in the molecule.[1]
-
Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample, which can be compared with the calculated values for the expected formula to confirm the purity and identity of the compound.[13]
Q3: What is the role of ammonium acetate in the four-component synthesis of tetra-substituted imidazoles?
A3: In the four-component synthesis of 1,2,4,5-tetra-substituted imidazoles, ammonium acetate serves as the source of one of the nitrogen atoms in the imidazole ring. It provides the ammonia necessary for the condensation reactions that lead to the formation of the heterocyclic ring.[5] It is considered the best nitrogen source for this reaction.[2]
Q4: Can I use microwave irradiation to accelerate the synthesis of tetra-substituted imidazoles?
A4: Yes, microwave-assisted synthesis has been successfully employed for the preparation of substituted imidazoles.[14] Microwave irradiation can often lead to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[14]
References
- 1. isca.me [isca.me]
- 2. Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Sonochemical Synthesis, Characterization and Molecular Docking of Thiazole and Triazole Tethered Tetra-Substituted Imidazoles. – Oriental Journal of Chemistry [orientjchem.org]
- 10. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00368G [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for the Bromination of Phenols
Welcome to the Technical Support Center for the bromination of phenols. This comprehensive guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to navigate the complexities of this fundamental organic transformation. Our goal is to empower you with the knowledge to overcome common experimental hurdles and achieve optimal, reproducible results.
Introduction to Phenol Bromination
The bromination of phenols is a classic example of an electrophilic aromatic substitution reaction. The hydroxyl (-OH) group is a strong activating group, meaning it increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack.[1][2][3] This high reactivity, while advantageous, also presents challenges in controlling the extent of bromination (mono- vs. poly-substitution) and the position of the incoming bromine atom (regioselectivity). This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the bromination of phenols, providing explanations for the underlying causes and actionable steps for resolution.
Question 1: My reaction is producing a mixture of polybrominated phenols (di- and tri-bromophenols) instead of the desired monobrominated product. How can I control this?
Answer 1: Polysubstitution is a common issue stemming from the high reactivity of the phenol ring.[4][5] When using strong brominating agents like bromine water, the reaction can proceed rapidly to yield 2,4,6-tribromophenol.[3][4][6][7]
Causality: The hydroxyl group strongly activates the ortho and para positions, making them all susceptible to bromination.[2][3][8] In polar protic solvents like water, the ionization of bromine is facilitated, leading to a more potent electrophile and accelerating the reaction rate, which favors polysubstitution.[5][9]
Troubleshooting Steps:
-
Choice of Brominating Agent: Switch from highly reactive agents like bromine water to milder alternatives. N-Bromosuccinimide (NBS) is a commonly used reagent for controlled monobromination.[4][10] A combination of potassium bromide (KBr) and an oxidant like potassium bromate (KBrO₃) also offers better control.[4]
-
Solvent Selection: The choice of solvent is critical. Employing non-polar solvents such as carbon disulfide (CS₂), carbon tetrachloride (CCl₄), or dichloromethane (CH₂Cl₂) can temper the reactivity of the brominating agent and favor monosubstitution.[2][4][5][11]
-
Temperature Control: Lowering the reaction temperature will decrease the overall reaction rate, providing greater selectivity for the monobrominated product.[4]
-
Stoichiometry: Ensure precise control over the stoichiometry by using only one equivalent of the brominating agent relative to the phenol.[4]
Question 2: I am struggling with poor regioselectivity, obtaining a mixture of ortho- and para-bromophenol. How can I improve the selectivity for a specific isomer?
Answer 2: The hydroxyl group is an ortho, para-director, and achieving high regioselectivity can be challenging.[2][3] Generally, the para-position is sterically less hindered and often the major product.[4][12][13] However, specific conditions can be employed to favor one isomer over the other.
For Enhanced Para-Selectivity:
-
Non-Polar Solvents: Using non-polar solvents like carbon disulfide (CS₂) tends to favor the formation of the para-isomer.[2][9]
-
Sterically Bulky Reagents: While less common for simple bromination, the principle of using sterically hindered reagents to favor the less hindered position applies. A system utilizing HBr with a sterically hindered sulfoxide has demonstrated high para-selectivity.
-
Metal Halide/Bromine Systems: The use of a metal halide like calcium bromide with bromine in an ester solvent such as ethyl acetate has been shown to be highly selective for para-bromination.[14]
For Enhanced Ortho-Selectivity:
-
Directing Groups: In cases of para-substituted phenols, the bromination is directed to the ortho position.
-
Catalytic Approaches: The use of a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH) with NBS in a polar protic solvent like methanol has been shown to promote ortho-bromination on para-substituted phenols.[15]
-
Ammonium Salt Catalysis: Recent methods have employed ammonium salt catalysts with reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) for selective ortho-halogenation, a principle that can be extended to bromination.[16]
Question 3: My reaction is sluggish or not proceeding to completion. What factors could be responsible?
Answer 3: While phenol itself is highly activated, certain factors can impede the reaction.
Possible Causes and Solutions:
-
Deactivated Substrate: If your phenol contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), the ring will be less reactive. In such cases, harsher reaction conditions may be necessary, such as using a stronger brominating agent or higher temperatures. However, be aware that this can also lead to side reactions.
-
pH of the Reaction Medium: The pH can significantly influence the reaction rate. Acidic conditions are generally favorable for bromination using systems like KBr/KBrO₃, as acid is required to generate Br₂ in situ.[17] For NBS systems, optimal reactivity has also been observed in acidic media (e.g., pH 4).[17]
-
Purity of Reagents: Impurities in the phenol or brominating agent can interfere with the reaction. Ensure the use of high-purity reagents. For instance, aged NBS may contain succinimide and free bromine, which can lead to inconsistent results. It can be purified by recrystallization.[18]
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for common issues in phenol bromination.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of phenol bromination?
A1: The bromination of phenol proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps are:
-
Generation of the Electrophile: A source of electrophilic bromine ("Br⁺") is generated from the brominating agent. In the case of Br₂, polarization of the Br-Br bond occurs as it approaches the electron-rich phenol ring.
-
Electrophilic Attack: The π electrons of the phenol ring attack the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The hydroxyl group's lone pairs of electrons help to stabilize this intermediate, which is why the reaction is so rapid.[2][3][8]
-
Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated phenol product.[12][13]
Q2: How does the choice of solvent influence the reaction?
A2: The solvent plays a pivotal role in modulating the reactivity of the brominating system.
-
Polar Protic Solvents (e.g., water, acetic acid): These solvents can stabilize the charged intermediates in the reaction and, in the case of Br₂, facilitate its polarization, making it a more potent electrophile. This often leads to faster reaction rates and a higher likelihood of polysubstitution.[5][7][9]
-
Non-Polar Aprotic Solvents (e.g., CS₂, CCl₄, CH₂Cl₂): These solvents do not effectively solvate charged species, resulting in a less reactive electrophile. This allows for better control over the reaction, generally favoring monobromination and often enhancing para-selectivity.[4][5][9]
Q3: What are the advantages of using N-Bromosuccinimide (NBS) over elemental bromine?
A3: NBS offers several advantages over elemental bromine (Br₂):
-
Safety and Handling: NBS is a crystalline solid that is easier and safer to handle than liquid bromine, which is highly corrosive and volatile.
-
Controlled Bromination: NBS is a milder brominating agent, which provides better control over the reaction and helps to prevent polysubstitution, especially when seeking monobrominated products.[4][10]
-
Generation of Low Concentrations of Br₂: In the presence of an acid or HBr, NBS can slowly release Br₂, maintaining a low concentration throughout the reaction and thus helping to control the rate.
Q4: Can I achieve bromination at the meta-position of a phenol?
A4: Direct bromination of phenol will not yield a meta-bromophenol as the major product because the hydroxyl group is a strong ortho, para-director. To synthesize a meta-bromophenol, an indirect synthetic route is typically required. This might involve starting with a different aromatic compound that has a meta-directing group, performing the bromination, and then converting that directing group into a hydroxyl group in a subsequent step.
Logic Diagram for Regioselectivity Control
Caption: Logic diagram for achieving regioselective bromination of phenols.
Experimental Protocols
Protocol 1: General Procedure for Monobromination of Phenol using KBr/KBrO₃
This protocol describes a general method for the bromination of phenol with in-situ generated bromine, adapted from literature procedures.[4][17]
-
Prepare Phenol Solution: In a 100 mL flask equipped with a magnetic stirrer, dissolve approximately 1 g of phenol in 40 mL of glacial acetic acid.
-
Add Brominating Reagents: To the stirred solution, add 15 mL of a 0.1 N KBr-KBrO₃ solution. This solution is typically prepared with a 5:1 molar ratio of KBr to KBrO₃.
-
Adjust pH: Carefully adjust the pH to the desired value (e.g., pH 3-4) by the dropwise addition of 0.1 N HCl.[17]
-
Reaction: Stir the reaction mixture continuously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench any excess bromine by adding a saturated solution of sodium bisulfite until the yellow color disappears. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by column chromatography or recrystallization to obtain the desired monobrominated phenol.
Protocol 2: Selective para-Bromination of Phenol in a Non-Polar Solvent
This protocol is adapted for selective para-bromination by controlling the reaction conditions.[2][4][11]
-
Dissolve Phenol: In a reaction flask equipped with a magnetic stirrer and a dropping funnel, dissolve the phenol substrate in carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂). Cool the flask in an ice bath to 0-5 °C.
-
Prepare Bromine Solution: In the dropping funnel, prepare a solution of one equivalent of elemental bromine in the same non-polar solvent.
-
Slow Addition: Add the bromine solution dropwise to the stirred phenol solution while maintaining the low temperature.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at low temperature until the characteristic color of bromine disappears, indicating its consumption.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Quantitative Data Summary
The following table summarizes typical outcomes for the bromination of phenol under different conditions, illustrating the impact of solvent choice on product distribution.
| Brominating Agent | Solvent | Temperature | Major Product(s) | Reference |
| Bromine Water | Water | Room Temp. | 2,4,6-Tribromophenol (white precipitate) | [3][4][6] |
| Br₂ | Carbon Disulfide (CS₂) | Low Temp. | p-Bromophenol (major), o-Bromophenol (minor) | [2][9] |
| NBS / p-TsOH | Methanol | Room Temp. | o-Bromophenol (on p-substituted phenols) | [15] |
| KBr / KBrO₃ | Acetic Acid / Water | Room Temp. | Monobrominated phenols (mixture) | [17] |
References
- 1. quora.com [quora.com]
- 2. oms.bdu.ac.in [oms.bdu.ac.in]
- 3. byjus.com [byjus.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 8. ncert.nic.in [ncert.nic.in]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Bromination - Common Conditions [commonorganicchemistry.com]
- 11. mlsu.ac.in [mlsu.ac.in]
- 12. youtube.com [youtube.com]
- 13. Khan Academy [khanacademy.org]
- 14. GB2200112A - Process for the selective para-bromination of phenol and its derivatives - Google Patents [patents.google.com]
- 15. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scientificupdate.com [scientificupdate.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
Technical Support Center: Suzuki-Miyaura Coupling with Brominated Imidazoles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving brominated imidazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful yet challenging transformation. Imidazoles are a cornerstone of medicinal chemistry, but their inherent electronic properties can present unique hurdles in palladium-catalyzed reactions. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter at the bench. Each answer delves into the root chemical principles and provides actionable protocols to resolve the issue.
Question 1: I am observing very low or no yield of my desired coupled product. What are the likely causes and how can I fix it?
Low or nonexistent yield is the most common issue and can stem from several factors, primarily related to catalyst activity and the unique nature of the imidazole ring.
Underlying Causes & Solutions:
-
Catalyst Inhibition by Imidazole Nitrogen: The Lewis basic 'pyridine-like' nitrogen on the imidazole ring can coordinate strongly to the palladium center, leading to catalyst deactivation or the formation of unreactive off-cycle species.[1][2] This is especially problematic for unprotected N-H imidazoles.[2]
-
Solution 1: N-H Protection: If your imidazole is unprotected, consider installing a protecting group like Boc, Trityl, or SEM. This blocks the primary site of inhibitory coordination. While some protocols for unprotected imidazoles exist, they often require more specialized conditions.[2][3]
-
Solution 2: Ligand Selection: Use bulky, electron-rich phosphine ligands. These ligands promote the formation of a monoligated, highly active Pd(0) species that is crucial for efficient catalysis and can sterically disfavor the binding of the imidazole nitrogen.[4][5] Ligands like XPhos and SPhos are renowned for their effectiveness in coupling challenging heteroaryl halides.[4][5][6] N-heterocyclic carbene (NHC) ligands are also highly effective alternatives.[7][8]
-
-
Inefficient Oxidative Addition: Brominated imidazoles can be less reactive than their iodo counterparts, making the initial oxidative addition step sluggish.[9] This is exacerbated by electron-donating groups on the imidazole ring.
-
Solution: High-Activity Catalyst Systems: Employ modern catalyst systems known to accelerate oxidative addition. Buchwald's dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are designed for this purpose.[5][6] Pre-catalysts, such as XPhos Pd G2 or G3, can also be beneficial as they generate the active Pd(0) species more reliably.[1][10][11]
-
-
Incorrect Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[12][13] An inappropriate base can lead to a stalled reaction or promote side reactions.
-
Solution: Base Screening: A moderately strong inorganic base is typically required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points.[14] K₃PO₄ is often effective for couplings with N-H containing heterocycles.[2] Avoid strong organic bases like DBU or overly strong inorganic bases like alkoxides, which can promote debromination.
-
Troubleshooting Workflow: No Yield
Caption: Decision tree for troubleshooting zero-yield reactions.
Question 2: My main side product is the debrominated imidazole. How can I prevent this?
Debromination (or hydrodehalogenation) is a frequent side reaction where the bromine atom is replaced by hydrogen.[9][14] This occurs when a palladium-hydride (Pd-H) species forms and undergoes reductive elimination with the imidazole group.[9]
Underlying Causes & Solutions:
-
Formation of Pd-H Species: Palladium hydrides can be generated from various sources in the reaction mixture, including the solvent (e.g., alcohols), water, or certain bases.[9][14]
-
Solution 1: Choice of Base and Solvent: Use anhydrous solvents and a base less likely to generate hydrides. K₃PO₄ is generally a good choice. Avoid using alcohol solvents if debromination is a major issue; opt for dioxane, toluene, or DMF.
-
Solution 2: Use Boronic Esters: Boronic acids can sometimes be a source of protons leading to protodeboronation, which can indirectly contribute to side reactions.[15] Using a more stable boronic ester (e.g., a pinacol ester) can mitigate this and lead to cleaner reactions.[16][17][18]
-
-
Reaction Kinetics: If the desired cross-coupling is slow, the competing debromination pathway can become dominant.
-
Solution: Accelerate the Catalytic Cycle: Employing more active catalyst systems with bulky, electron-rich ligands (like SPhos or XPhos) can significantly increase the rate of the desired Suzuki coupling, outcompeting the debromination side reaction.[7]
-
Experimental Protocol to Minimize Debromination:
-
Reagent Preparation: Rigorously dry your solvent (e.g., dioxane or toluene) and use a fresh, finely powdered base (e.g., K₃PO₄). Use a high-purity boronic ester instead of the acid.
-
Reaction Setup: Assemble the reaction under a strict inert atmosphere (Nitrogen or Argon). To a dried Schlenk flask, add the brominated imidazole, boronic ester (1.5 eq.), and K₃PO₄ (2.0 eq.).
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and ligand (e.g., SPhos, 5.5 mol%).
-
Solvent & Degassing: Add the anhydrous solvent. Thoroughly degas the mixture using three freeze-pump-thaw cycles or by bubbling argon through the solution for 15-20 minutes.[9]
-
Reaction Conditions: Heat the reaction to the optimized temperature (typically 80-110 °C) and monitor by LC-MS.
Question 3: I am observing significant homocoupling of my boronic acid/ester. What causes this and how do I stop it?
Homocoupling results in a biaryl product derived from two molecules of your boronic acid reagent. It is often driven by the presence of oxygen or Pd(II) species in the reaction mixture.[14]
Underlying Causes & Solutions:
-
Oxygen in the Reaction: Trace oxygen can facilitate the oxidative homocoupling of the boronic acid.
-
Solution: Rigorous Degassing: This is the most critical factor. Ensure your reaction mixture is thoroughly deoxygenated before heating. Freeze-pump-thaw cycles are generally more effective than bubbling with an inert gas.[9]
-
-
Unstable Boronic Acid: Some boronic acids are prone to degradation and homocoupling, especially under basic conditions.[19]
-
Catalyst Decomposition: If the palladium catalyst degrades to form palladium black, it can lose its catalytic activity for the desired reaction, and other pathways like homocoupling may become more prevalent.[14]
Frequently Asked Questions (FAQs)
Q1: Which palladium source and ligand combination is the best starting point?
For challenging substrates like brominated imidazoles, a combination of a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich biaryl phosphine ligand is a robust starting point.[5]
| Component | Recommendation | Rationale |
| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common, reliable sources for generating the active Pd(0) catalyst.[14] |
| Ligand | XPhos or SPhos | Highly effective for heteroaryl couplings; they promote fast oxidative addition and reductive elimination while preventing catalyst inhibition.[4][5][6] |
| Ratio | Pd : Ligand ratio of 1:2 to 1:2.2 | Ensures formation of the desired L-Pd(0) active species. |
Alternatively, using a commercially available pre-catalyst like XPhos Pd G3 simplifies the setup and often provides more reproducible results by ensuring efficient generation of the active catalyst.[1][10]
Q2: Do I need to protect the N-H on my imidazole?
In most cases, yes. The acidic N-H proton can interfere with the reaction in several ways: it can be deprotonated by the base, and the resulting imidazolate anion can act as a ligand, inhibiting the palladium catalyst.[2] While successful couplings of unprotected haloimidazoles have been reported, they often require careful optimization of conditions.[3][20] N-protection simplifies the system and generally leads to higher and more consistent yields.
Q3: Boronic acid or boronic ester? Which should I use?
While boronic acids are often used, boronic esters (especially pinacol esters) are highly recommended for imidazole couplings.
-
Stability: Esters are more stable to storage and less prone to decomposition (protodeboronation) under the reaction conditions.[16][18][19] This is particularly important for heteroaryl boron reagents, which are known to be labile.[21]
-
Reduced Side Reactions: Their increased stability leads to cleaner reactions with less homocoupling.[16]
-
Anhydrous Conditions: Boronic esters are ideal for anhydrous reaction conditions, which can be beneficial in suppressing debromination.[21]
Q4: What is the general mechanism and where do these problems arise?
The Suzuki-Miyaura coupling proceeds through a catalytic cycle. Understanding this cycle helps pinpoint where issues with brominated imidazoles occur.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Yoneda Labs [yonedalabs.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Boron Suzuki Coupling | Borates Today [borates.today]
- 19. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 4-Bromo-2-(1H-imidazol-2-yl)phenol Derivatives
Welcome to the technical support center for the synthesis of 4-bromo-2-(1H-imidazol-2-yl)phenol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important chemical synthesis. We will address common issues encountered during laboratory and pilot-plant scale production, providing practical, experience-driven solutions in a question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions that arise during the synthesis of this compound derivatives.
Q1: What is the most common synthetic route for this compound and its derivatives on a larger scale?
A1: The most prevalent and scalable method is a two-step process. The first step typically involves the synthesis of the imidazole core via the Debus-Radziszewski reaction, which is a multicomponent reaction ideal for creating substituted imidazoles.[1][2][3][4] This is followed by the selective bromination of the phenol ring.
Q2: Why is the Debus-Radziszewski reaction preferred for the synthesis of the imidazole precursor?
A2: The Debus-Radziszewski reaction is favored for its atom economy, as it incorporates all atoms from the precursors into the final product, minimizing waste.[1] It is a one-pot synthesis that can be adapted for a wide variety of aldehydes and dicarbonyl compounds, making it versatile for creating diverse derivatives.[1][2][5]
Q3: What are the key starting materials for the synthesis of this compound?
A3: The synthesis typically starts with 5-bromosalicylaldehyde, a 1,2-dicarbonyl compound (like glyoxal), and a source of ammonia (often ammonium acetate).[6]
Q4: What are the main challenges when scaling up the bromination step?
A4: The primary challenges include controlling the reaction's exothermicity, ensuring regioselectivity to avoid over-bromination or bromination at undesired positions, and handling elemental bromine safely on a large scale.[7][8] Using a milder brominating agent like N-bromosuccinimide (NBS) can mitigate some of these risks.[8][9]
Q5: How can I purify the final product on a large scale?
A5: Purification of polar, heterocyclic compounds like this compound can be challenging.[10][11] On a large scale, crystallization is the preferred method. If chromatographic purification is necessary, careful solvent system selection and potentially using alternative stationary phases like alumina can be effective.[10]
Part 2: Troubleshooting Guide
This section provides in-depth solutions to specific problems you might encounter during the scale-up synthesis.
Issue 1: Low Yield in the Debus-Radziszewski Imidazole Synthesis
Q: My Debus-Radziszewski reaction is giving low yields of the 2-(2-hydroxyphenyl)-1H-imidazole precursor. What are the likely causes and solutions?
A: Low yields in this reaction are a common issue, often stemming from several factors.[2]
| Potential Cause | Explanation | Troubleshooting Steps |
| Suboptimal Reaction Temperature | The reaction rate is highly dependent on temperature. Too low, and the reaction is slow; too high, and side reactions or degradation can occur. | Systematically vary the reaction temperature in small-scale optimization experiments to find the ideal balance. For many imidazole syntheses, refluxing in a suitable solvent like ethanol or acetic acid is common. |
| Incorrect Stoichiometry | The molar ratio of the dicarbonyl, aldehyde, and ammonia source is critical. An excess of the ammonia source, like ammonium acetate, is often used to drive the reaction to completion. | Experiment with varying the molar equivalents of ammonium acetate. A common starting point is using 2-3 equivalents. |
| Poor Solubility of Starting Materials | If the reactants are not well-solubilized, the reaction kinetics will be slow. | Select a solvent system where all reactants have good solubility at the reaction temperature. For polar reactants, solvents like ethanol, methanol, or acetic acid are often effective.[2] |
| Side Reactions | The formation of byproducts is a known issue in the Debus-Radziszewski synthesis.[2] | The use of a catalyst, such as a Lewis acid or a solid-supported acid, can sometimes improve selectivity and yield.[2] Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times in some cases.[12] |
Issue 2: Poor Regioselectivity and Over-bromination
Q: During the bromination of the 2-(2-hydroxyphenyl)-1H-imidazole precursor, I'm getting a mixture of products, including di-brominated species. How can I improve the selectivity for the mono-bromo product?
A: Controlling bromination on an activated ring system like a phenol is crucial for achieving high selectivity.
| Potential Cause | Explanation | Troubleshooting Steps |
| Harsh Brominating Agent | Elemental bromine (Br₂) is highly reactive and can lead to over-bromination, especially with activated aromatic rings.[7][8] | Use a milder and more selective brominating agent like N-bromosuccinimide (NBS).[8][9] |
| Rapid Addition of Brominating Agent | A high local concentration of the brominating agent can promote multiple substitutions. | Add the brominating agent (e.g., a solution of NBS in a suitable solvent) slowly and portion-wise to the reaction mixture. This maintains a low, steady concentration of the active bromine species. |
| Inadequate Temperature Control | Bromination reactions are often exothermic. A rise in temperature can increase the reaction rate and decrease selectivity. | Maintain a controlled, low temperature during the addition of the brominating agent. An ice bath (0-5 °C) is often recommended. |
| Incorrect Solvent Choice | The solvent can influence the reactivity of the brominating agent and the substrate. | Use a non-polar or moderately polar aprotic solvent like dichloromethane (DCM) or chloroform. |
Issue 3: Difficult Purification of the Final Product
Q: I'm struggling to purify the final this compound. It's a polar compound and tends to streak on silica gel chromatography. What are my options for large-scale purification?
A: The polar nature of the imidazole and phenol groups, combined with the bromine atom, makes this a challenging molecule to purify.[10][11]
| Purification Method | Explanation & Troubleshooting Steps |
| Crystallization | This is the most desirable method for large-scale purification. |
| Column Chromatography | While less ideal for very large scales, it may be necessary for achieving high purity. |
| Acid-Base Extraction | The phenolic and imidazole groups allow for manipulation of solubility based on pH. |
Part 3: Experimental Protocols and Data
Protocol 1: Scale-Up Synthesis of 2-(2-Hydroxyphenyl)-1H-imidazole (Precursor)
This protocol is a general guideline for a laboratory-scale synthesis that can be adapted for scale-up.
Materials:
-
5-Bromosalicylaldehyde
-
Glyoxal (40% aqueous solution)
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge 5-bromosalicylaldehyde (1.0 equivalent) and ethanol.
-
To the stirred solution, add glyoxal (1.0 - 1.1 equivalents).
-
Add ammonium acetate (2.5 - 3.0 equivalents) in portions.
-
Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add water to the reaction mixture to precipitate the product.
-
Filter the solid, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to a constant weight.
Protocol 2: Scale-Up Bromination of 2-(2-Hydroxyphenyl)-1H-imidazole
Materials:
-
2-(2-Hydroxyphenyl)-1H-imidazole (from Protocol 1)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
In a reactor, dissolve the 2-(2-hydroxyphenyl)-1H-imidazole (1.0 equivalent) in DCM.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add NBS (1.05 - 1.1 equivalents) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Stir the reaction at 0-5 °C for an additional 2-4 hours. Monitor the reaction by TLC or HPLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization as described in the troubleshooting section.
Table 1: Representative Reaction Conditions for Debus-Radziszewski Synthesis
| Aldehyde | Dicarbonyl | Ammonia Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Glyoxal | Ammonium Acetate | Acetic Acid | 100-120 | 2-4 | 75-85 |
| 4-Chlorobenzaldehyde | Benzil | Ammonium Acetate | Ethanol | 78 | 6-8 | 70-80 |
| 5-Bromosalicylaldehyde | Glyoxal | Ammonium Acetate | Ethanol | 78 | 4-6 | 65-75 |
Note: Yields are approximate and will vary depending on the specific reaction conditions and scale.
Part 4: Visualizations and Workflows
Diagram 1: Synthetic Pathway for this compound
Caption: A two-step synthesis of this compound.
Diagram 2: Troubleshooting Workflow for Low Yield in Imidazole Synthesis
Caption: A decision tree for troubleshooting low yields.
References
- 1. mdpi.com [mdpi.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. Bromination - Wordpress [reagents.acsgcipr.org]
- 8. scientificupdate.com [scientificupdate.com]
- 9. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Definitive Structural Validation of 4-Bromo-2-(1H-imidazol-2-YL)phenol via Single-Crystal X-ray Diffraction
For researchers and professionals in the fields of medicinal chemistry and materials science, the unequivocal determination of a molecule's three-dimensional structure is the bedrock upon which all further research is built. For a novel compound such as 4-Bromo-2-(1H-imidazol-2-YL)phenol, with potential applications stemming from its unique electronic and structural properties, ambiguity is not an option. This guide provides an in-depth, expert-led comparison of Single-Crystal X-ray Diffraction (SC-XRD) against other analytical techniques, establishing why it remains the gold standard for absolute structure elucidation. We will proceed through the essential workflows, from crystal growth to data validation, providing the causal reasoning behind each experimental choice to ensure a self-validating and trustworthy protocol.
The Gold Standard: Why SC-XRD is Definitive
Single-Crystal X-ray Diffraction (SC-XRD) is a powerful analytical technique that provides precise and detailed information about the atomic and molecular structure of a crystalline material.[1] By interacting a focused X-ray beam with a single crystal, we can determine the three-dimensional arrangement of atoms, including bond lengths, bond angles, and stereochemistry, with unparalleled accuracy.[1][2] This method stands as the definitive tool for structural elucidation because it directly maps the electron density of the molecule, providing unequivocal evidence of its atomic connectivity and conformation.[3] While other techniques provide valuable information, they often rely on inference or fail to capture the molecule's solid-state conformation and intermolecular interactions, which are critical for understanding its physical and biological properties.
Part 1: The Experimental Workflow: From Synthesis to a Refined Structure
The journey to a validated crystal structure begins with meticulous experimental work. Each step is critical for the final quality of the data.
Step 1: Growing Diffraction-Quality Single Crystals
The adage "garbage in, garbage out" is particularly true for crystallography. The quality of the crystal dictates the quality of the diffraction data.
Protocol: Vapor Diffusion for Crystal Growth
-
Solvent Selection: Dissolve a small amount of synthesized this compound in a "good" solvent (e.g., methanol, ethanol) in which it is readily soluble.
-
Precipitant (Anti-Solvent) Choice: Place this solution in a small, open vial. This vial is then placed inside a larger, sealed jar containing a small amount of a "poor" solvent (an anti-solvent, e.g., diethyl ether, hexane) in which the compound is insoluble.
-
Slow Evaporation: Over several hours to days, the vapor from the anti-solvent will slowly diffuse into the solution of the compound. This gradual decrease in solubility encourages the slow formation of ordered, single crystals rather than a rapid precipitation of amorphous powder.
-
Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size with sharp edges and no visible fractures) have formed, carefully extract them using a cryo-loop.
Expert Insight: The slow, controlled nature of vapor diffusion is key. Rapid crystallization traps solvent and introduces defects, leading to poor diffraction quality. The goal is to achieve a state of minimal energy, which corresponds to a well-ordered crystal lattice.
Step 2: Data Collection and Processing
This phase involves using a diffractometer to measure how the crystal scatters X-rays.
Protocol: Data Collection on a Modern Diffractometer
-
Mounting: The selected crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100-150 K). This cryogenic cooling minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and higher resolution data.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice.
-
Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. Modern detectors like CCD or CMOS detectors capture the diffraction pattern.[4]
-
Data Integration and Reduction: Software (e.g., SAINT, GSAS-II) is used to integrate the raw diffraction intensities, apply corrections for experimental factors (like absorption), and generate a reflection file.[4][5]
Step 3: Structure Solution and Refinement
This is the computational process of converting the diffraction data into a 3D molecular model.
Protocol: Using Olex2 with SHELX
-
Structure Solution: The reflection file is imported into a program like Olex2.[6] The structure is typically solved using "dual-space" methods like SHELXT, which provides an initial, often incomplete, model of the molecule's atoms.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization program like SHELXL.[7] This iterative process involves:
-
Assigning atom types (C, Br, N, O).
-
Locating all non-hydrogen atoms.
-
Adding hydrogen atoms to their calculated positions.
-
Refining atomic positions and anisotropic displacement parameters (ADPs), which describe the thermal motion of each atom.
-
-
Convergence: The refinement is complete when the model no longer significantly changes with further cycles and key statistical indicators (R1, wR2, and Goodness-of-Fit) have reached low, stable values.
Caption: Workflow from compound synthesis to a validated crystal structure.
Part 2: The Core of Confidence: A Deep Dive into Structure Validation
A refined structure is not a validated structure. Validation is a separate, crucial step to ensure the chemical and crystallographic reasonableness of the model. The primary tool for this is the Crystallographic Information File (CIF).
The Crystallographic Information File (CIF): A Rich Data Standard
The CIF is the standard format for archiving and exchanging crystallographic data, endorsed by the International Union of Crystallography (IUCr).[8][9] It contains not only the final atomic coordinates but also a wealth of metadata about the crystal, data collection, and refinement process.
Automated Validation: The checkCIF Protocol
The IUCr provides a free online service called checkCIF that automatically validates a CIF against a comprehensive set of crystallographic standards.[6][10][11] Submitting your CIF to this service is a mandatory first step before publication in most journals.[12][13]
Protocol: Using the IUCr checkCIF Service
-
Navigate to the IUCr's checkCIF web service.
-
Upload your final CIF file.
-
The service will generate a PDF report containing a list of "ALERTS," categorized by severity.
Interpreting checkCIF ALERTS
| ALERT Level | Severity | Common Causes and Interpretation for this compound | Action Required |
| A | Serious Problem | Missed symmetry, incorrect atom assignments (e.g., a carbon assigned as nitrogen), atoms with negative anisotropic displacement parameters. | Must be resolved. This often requires re-evaluating the space group or re-refining the structure. |
| B | Potentially Serious | Unusually large residual electron density peaks, high atomic displacement parameters (ADPs), Hirshfeld test violations suggesting non-rigid bonds. | Investigate thoroughly. May indicate disorder, incorrect handling of hydrogen atoms, or a poor refinement model. A comment explaining the issue is often required for publication. |
| C | Less Severe | Unusual bond lengths/angles that are still chemically plausible, minor deviations from expected geometries. | Review and verify. Compare geometries with known structures in the Cambridge Structural Database (CSD).[14][15][16] |
| G | General Information | Information that the crystallographer should check, such as the completeness of the data or details about the refinement program used. | Review for completeness and accuracy. No direct action on the model is usually needed. |
Manual Validation: The Scientist's Critical Eye
Automated tools are powerful but cannot replace expert chemical knowledge. A manual inspection of the structure is essential.[17][18][19] For this, we use visualization software like Mercury.[20][21][22]
Protocol: Visual and Data-Driven Inspection
-
Load the CIF into Mercury: Open the final CIF file to view the 3D structure.[23]
-
Examine Bond Lengths and Angles:
-
Check key bond lengths. For our target molecule, based on a similar structure, we would expect C-Br to be around 1.90 Å, and C-N/C-O bonds to be within their typical ranges.[24] Significant deviations warrant investigation.
-
-
Inspect Atomic Displacement Parameters (ADPs):
-
Display the atoms as ellipsoids. These represent the thermal motion of the atoms. They should generally be spherical or slightly ellipsoidal. Unusually large or "pancake-shaped" ellipsoids can indicate static disorder or an incorrect atom assignment.
-
-
Analyze Hydrogen Bonding and Crystal Packing:
-
Use Mercury's tools to identify and analyze hydrogen bonds and other intermolecular interactions (e.g., π-π stacking).[23] In the crystal structure of a related compound, molecules are linked by N-H···N and O-H···Br hydrogen bonds, forming sheets.[24] Understanding these interactions is key to explaining the crystal's stability and properties.
-
-
Check the Difference Electron Density Map:
-
The final difference map should be largely featureless. Significant peaks of positive density (>1 e/ų) could indicate a missing or disordered atom, while deep negative troughs (<-1 e/ų) might suggest an atom is incorrectly assigned as a heavier element.
-
Caption: The iterative process of crystallographic structure validation.
Part 3: Comparative Analysis: SC-XRD vs. Alternative Techniques
To fully appreciate the authority of SC-XRD, it's crucial to compare it with other common structural analysis techniques.[25][26][27]
| Technique | Principle | Strengths | Limitations |
| Single-Crystal XRD (SC-XRD) | X-ray diffraction from a single crystal. | Unambiguous 3D structure: Provides precise atomic coordinates, bond lengths/angles, and absolute stereochemistry.[2][28] | Requires single crystals: Growing suitable crystals can be a significant challenge.[25][29] |
| Powder XRD (PXRD) | X-ray diffraction from a polycrystalline powder. | Excellent for phase identification, purity analysis, and determining unit cell parameters.[27] | Loss of 3D information: The random orientation of crystallites collapses the 3D diffraction pattern into 1D, making ab initio structure solution very difficult for complex organic molecules.[27][30] |
| NMR Spectroscopy (¹H, ¹³C, etc.) | Absorption of radio waves by atomic nuclei in a magnetic field. | Excellent for determining the connectivity and constitution of a molecule in solution. Essential for confirming the covalent framework. | Provides an average structure in solution: Does not give information about the solid-state conformation, crystal packing, or intermolecular interactions. Cannot definitively determine absolute stereochemistry without chiral auxiliaries. |
While NMR is indispensable for confirming the successful synthesis of this compound and PXRD is vital for analyzing the bulk powder, only SC-XRD can provide the definitive, high-resolution 3D structural data required for advanced drug design and materials engineering.
Conclusion
The validation of a crystal structure is a process of rigorous, evidence-based scrutiny that combines automated checks with expert scientific judgment. For this compound, single-crystal X-ray diffraction is the only technique that can provide the unequivocal structural proof required by the scientific community. By following the detailed protocols for data collection, refinement, and, most critically, validation, researchers can ensure the integrity, reliability, and enduring value of their work. A properly validated crystal structure is not merely a picture; it is a precise, quantitative model that serves as the foundation for understanding function and designing the next generation of advanced molecules.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. rigaku.com [rigaku.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Bromo-2-[(E)-(4-fluorophenyl)iminomethyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cai.xray.aps.anl.gov [cai.xray.aps.anl.gov]
- 6. Resources – Crystallography Center [labs.utdallas.edu]
- 7. Software – Chemical Crystallography [xtl.ox.ac.uk]
- 8. council.science [council.science]
- 9. International Union of Crystallography - Wikipedia [en.wikipedia.org]
- 10. iucr.org [iucr.org]
- 11. (Open Access) checkCIF validation ALERTS: what they mean and how to respond. (2020) | Anthony L. Spek | 927 Citations [scispace.com]
- 12. CIF VALIDATION [chem.gla.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 15. lib.umassd.edu [lib.umassd.edu]
- 16. Cambridge Structural Database (CSD) | Rutgers University Libraries [libraries.rutgers.edu]
- 17. PPT - Validating and Checking Crystal Structures: Best Practices and Automated Tools PowerPoint Presentation - ID:3146252 [slideserve.com]
- 18. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 19. web.mit.edu [web.mit.edu]
- 20. Mercury (crystallography) - Wikipedia [en.wikipedia.org]
- 21. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 22. Mercury 4.0: from visualization to analysis, design and prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. Crystal structure of 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 25. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Magnetically textured powders—an alternative to single-crystal and powder X-ray diffraction methods - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 27. creative-biostructure.com [creative-biostructure.com]
- 28. researchgate.net [researchgate.net]
- 29. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 30. researchgate.net [researchgate.net]
A Comparative Guide to the Antimicrobial Potential of Metal Complexes Derived from 4-Bromo-2-(1H-imidazol-2-YL)phenol
Introduction: The Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action.[1] Imidazole-based compounds have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities. The strategic incorporation of a halogen, such as bromine, into the phenolic ring of an imidazole derivative can enhance its lipophilicity and, consequently, its ability to penetrate microbial cell membranes. This guide focuses on the antimicrobial properties of metal complexes of 4-Bromo-2-(1H-imidazol-2-YL)phenol, a ligand designed to leverage these structural advantages.
The chelation of this ligand to various transition metal ions—such as copper (Cu), cobalt (Co), nickel (Ni), zinc (Zn), and manganese (Mn)—is a well-established strategy to amplify biological activity. Metal complexation can influence the overall charge, geometry, and redox potential of the molecule, often leading to enhanced antimicrobial efficacy compared to the free ligand. This guide provides a comparative overview of the antimicrobial performance of these metal complexes, supported by detailed experimental protocols for their synthesis and evaluation. While specific quantitative data from peer-reviewed literature on the title compound's complexes is not publicly available, we present a framework for this comparative analysis based on findings for structurally analogous compounds.
Comparative Antimicrobial Activity: A Framework for Evaluation
While direct, quantitative comparative data for the antimicrobial activity of metal complexes of this compound is not available in the cited literature, studies on the closely related ligand, 4-bromo-2-(1,4,5-triphenyl-1H-imidazol-2-yl)phenol, have shown that its metal complexes exhibit significant antibacterial properties.[1] Notably, the copper (Cu(II)) complex of this related ligand was identified as the most potent antibacterial agent against both Gram-positive and Gram-negative bacteria.[1]
To facilitate a direct comparison, researchers should evaluate the antimicrobial activity of the synthesized metal complexes using standardized methods such as the disk diffusion assay and the determination of the Minimum Inhibitory Concentration (MIC). The following table provides a template for recording and comparing the anticipated results.
Table 1: Template for Comparative Antimicrobial Activity Data
| Compound | Metal Ion | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Ligand | - | Staphylococcus aureus | Data to be collected | Data to be collected |
| Complex 1 | Cu(II) | Staphylococcus aureus | Data to be collected | Data to be collected |
| Complex 2 | Co(II) | Staphylococcus aureus | Data to be collected | Data to be collected |
| Complex 3 | Ni(II) | Staphylococcus aureus | Data to be collected | Data to be collected |
| Complex 4 | Zn(II) | Staphylococcus aureus | Data to be collected | Data to be collected |
| Complex 5 | Mn(II) | Staphylococcus aureus | Data to be collected | Data to be collected |
| Ligand | - | Escherichia coli | Data to be collected | Data to be collected |
| Complex 1 | Cu(II) | Escherichia coli | Data to be collected | Data to be collected |
| Complex 2 | Co(II) | Escherichia coli | Data to be collected | Data to be collected |
| Complex 3 | Ni(II) | Escherichia coli | Data to be collected | Data to be collected |
| Complex 4 | Zn(II) | Escherichia coli | Data to be collected | Data to be collected |
| Complex 5 | Mn(II) | Escherichia coli | Data to be collected | Data to be collected |
Experimental Protocols
Synthesis of this compound (Ligand)
The synthesis of the parent ligand is a critical first step. A plausible and efficient method involves the condensation reaction of 4-bromosalicylaldehyde with an appropriate imidazole-containing precursor. The following is a generalized protocol.
Materials:
-
4-Bromosalicylaldehyde
-
2-Aminoimidazole sulfate (or a similar precursor)
-
A suitable solvent (e.g., ethanol, methanol)
-
A basic catalyst (e.g., sodium hydroxide, triethylamine)
Procedure:
-
Dissolve 4-bromosalicylaldehyde in the chosen solvent in a round-bottom flask.
-
In a separate vessel, dissolve the imidazole precursor in the same solvent, adding the basic catalyst to liberate the free amine.
-
Add the imidazole solution dropwise to the aldehyde solution with constant stirring.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent to obtain the pure ligand.
General Synthesis of the Metal Complexes
The metal complexes can be synthesized by reacting the ligand with the corresponding metal salts in a suitable solvent.
Materials:
-
This compound (Ligand)
-
Metal salts (e.g., CuCl₂, CoCl₂, NiCl₂, ZnCl₂, MnCl₂)
-
Ethanol or Methanol
Procedure:
-
Dissolve the ligand in the chosen solvent in a round-bottom flask and heat gently to ensure complete dissolution.
-
In a separate flask, dissolve the metal salt in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with continuous stirring.
-
A change in color and/or the formation of a precipitate usually indicates complex formation.
-
Reflux the reaction mixture for 2-4 hours to ensure the completion of the reaction.
-
Allow the mixture to cool, and collect the precipitated metal complex by filtration.
-
Wash the solid with the solvent to remove any unreacted starting materials and dry it in a desiccator.
Caption: General workflow for the synthesis of the ligand and its metal complexes.
Antimicrobial Screening by Disk Diffusion Method
This method provides a qualitative and semi-quantitative assessment of the antimicrobial activity.
Materials:
-
Nutrient agar plates
-
Cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile paper discs
-
Solutions of the ligand and metal complexes in a suitable solvent (e.g., DMSO)
-
Standard antibiotic discs (positive control)
-
Solvent-loaded discs (negative control)
Procedure:
-
Prepare a bacterial lawn by evenly spreading a standardized inoculum of the test microorganism onto the surface of a nutrient agar plate.
-
Impregnate sterile paper discs with a known concentration of the test compounds (ligand and metal complexes).
-
Place the impregnated discs, along with the positive and negative control discs, onto the surface of the inoculated agar plate.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
Caption: Step-by-step workflow for the disk diffusion antimicrobial assay.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Nutrient broth
-
96-well microtiter plates
-
Standardized bacterial suspension
-
Serial dilutions of the test compounds
Procedure:
-
Perform serial dilutions of the ligand and each metal complex in nutrient broth in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the test bacteria.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 24 hours.
-
Determine the MIC by visual inspection; the MIC is the lowest concentration of the compound at which no turbidity (bacterial growth) is observed.
Plausible Mechanism of Action
The enhanced antimicrobial activity of the metal complexes can be attributed to several factors, underpinned by Tweedy's chelation theory. The chelation of the metal ion to the ligand reduces the polarity of the metal ion, which increases the lipophilicity of the complex. This enhanced lipophilicity facilitates the diffusion of the complex across the lipid-rich cell membranes of microorganisms.
Once inside the cell, the metal complex can exert its antimicrobial effects through various mechanisms:
-
Interference with Cellular Enzymes: The metal ion can bind to the active sites of essential enzymes, disrupting their function.
-
Disruption of Cell Wall Synthesis: The complex may inhibit the synthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Binding to DNA: The complex can intercalate with the DNA of the microorganism, inhibiting replication and transcription.
-
Production of Reactive Oxygen Species (ROS): Some metal complexes can catalyze the production of ROS, which can damage cellular components and lead to cell death.
Caption: Proposed mechanisms of antimicrobial action for the metal complexes.
Conclusion and Future Perspectives
The metal complexes of this compound represent a promising avenue for the development of new antimicrobial agents. While definitive, comparative quantitative data is pending further research, the foundational knowledge of related compounds strongly suggests that these complexes, particularly the copper derivative, will exhibit significant antimicrobial activity. The experimental framework provided in this guide offers a clear path for researchers to synthesize, characterize, and evaluate these compounds. Future studies should focus on elucidating the precise mechanisms of action, exploring the structure-activity relationships, and assessing the in vivo efficacy and toxicity of the most potent complexes. Such research is pivotal in the ongoing battle against antimicrobial resistance.
References
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Bromo-2-(1H-imidazol-2-yl)phenol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Structure, Understanding the Signature
In the landscape of medicinal chemistry and materials science, heterocyclic compounds containing phenol and imidazole scaffolds are of paramount importance. They form the core of numerous bioactive molecules and functional materials.[1][2][3][4] 4-Bromo-2-(1H-imidazol-2-yl)phenol is one such molecule of interest, combining the hydrogen-bonding capabilities of a phenol, the versatile coordination and biological activity of an imidazole ring, and the electronic modifications induced by a bromo-substituent.
The synthesis of such a molecule is only the first step; its unambiguous structural confirmation is critical. This guide provides an in-depth, practical comparison of three fundamental spectroscopic techniques—Proton Nuclear Magnetic Resonance (¹H-NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—for the comprehensive characterization of this target compound. Our approach moves beyond a mere listing of data, focusing instead on the causal logic behind experimental choices and the synergistic interpretation of the results, reflecting a methodology where each protocol serves as a self-validating system.
The Molecular Blueprint: Functional Groups and Their Spectroscopic Probes
To effectively characterize this compound, we must first identify its key structural features. The molecule is comprised of a brominated phenol ring directly linked to an imidazole ring at the ortho position. This architecture presents several distinct features for spectroscopic analysis:
-
Exchangeable Protons: The phenolic hydroxyl (-OH) and the imidazole amine (-NH) protons.
-
Aromatic Systems: Protons on the disubstituted benzene ring and the imidazole ring.
-
Key Functional Groups: O-H, N-H, C-O, C=C, C=N, and C-Br bonds.
-
Conjugated π-System: The entire molecular framework allows for extensive electron delocalization, a key feature for UV-Visible analysis.
This guide will dissect how each spectroscopic technique selectively interrogates these features to build a complete structural profile.
References
- 1. Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, spectral properties, chemical descriptors and light harvesting studies of a new bioactive azo imidazole comp… [ouci.dntb.gov.ua]
- 4. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparing Novel Cytotoxic Agents Against the Gold Standard: Cisplatin
In the landscape of oncology drug development, the robust evaluation of novel chemical entities is paramount. Cisplatin, a cornerstone of cancer chemotherapy for decades, remains a critical benchmark against which new potential therapeutics are measured.[1] Its well-characterized mechanism of action, revolving around the formation of DNA adducts that trigger apoptosis, provides a solid foundation for comparative studies.[2][3] However, its clinical utility is hampered by significant side effects and the emergence of drug resistance, driving the relentless search for alternatives.[2][4]
This guide provides a comprehensive framework for comparing the cytotoxicity of an investigational compound, represented here by 4-Bromo-2-(1H-imidazol-2-YL)phenol , against cisplatin. It is important to note that as of this writing, this compound is not a widely studied compound in publicly accessible scientific literature. Therefore, this document serves as a blueprint—a detailed methodological guide for researchers embarking on the characterization and comparison of such a novel agent.
We will proceed by first understanding the benchmark, cisplatin, and then detailing the phased experimental approach required to generate meaningful, comparative data for a new chemical entity.
Section 1: The Benchmark: Understanding Cisplatin's Cytotoxic Profile
Cisplatin exerts its anticancer effects primarily by forming covalent bonds with the N7 reactive centers of purine bases in DNA, leading to intra-strand and inter-strand crosslinks.[2] These adducts distort the DNA helix, interfering with DNA replication and transcription, which, if not repaired, trigger cell cycle arrest and programmed cell death (apoptosis).[2][5]
Mechanism of Action: The Apoptotic Cascade
The cellular response to cisplatin-induced DNA damage is a complex signaling cascade. The damage is recognized by cellular machinery, leading to the activation of multiple pathways, prominently involving the p53 tumor suppressor protein.[6] This initiates the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria, activation of caspase-9, and subsequent activation of executioner caspases like caspase-3, culminating in cell death.[2][6]
Caption: Cisplatin-induced intrinsic apoptotic pathway.
Baseline Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying a compound's potency. For cisplatin, these values can vary significantly depending on the cancer cell line and the duration of exposure. This variability underscores the importance of conducting head-to-head comparisons under identical experimental conditions rather than relying solely on published data.[1]
| Cell Line | Cancer Type | Reported Cisplatin IC50 (µM) | Exposure Time |
| A549 | Non-Small Cell Lung Cancer | 9 ± 1.6 to 16.48 | 24-72h |
| HeLa | Cervical Cancer | ~81.7 (for 50% inhibition) | 48h |
| MCF-7 | Breast Adenocarcinoma | Varies widely | 48-72h |
| BxPC-3 | Pancreatic Adenocarcinoma | 5.96 ± 2.32 | 48h |
| Note: These values are illustrative and sourced from multiple studies.[1][7][8][9][10] A meta-analysis has shown that IC50 values for cisplatin can have extremely wide confidence intervals, highlighting experimental heterogeneity.[1] |
Section 2: Experimental Blueprint for a Head-to-Head Comparison
To objectively compare this compound with cisplatin, a multi-phased approach is essential. This ensures a comprehensive evaluation from initial potency to the mechanism of cell death.
Caption: Overall workflow for comparative cytotoxicity analysis.
Phase 1 & 2: Determining Potency via MTT Assay and IC50 Calculation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to assess cell viability.[11] It measures the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT salt to purple formazan crystals.[12] The intensity of the color is directly proportional to the number of viable cells.[12]
Causality: We begin with this assay because it is a high-throughput, reliable, and cost-effective method to quickly screen a range of concentrations for both the investigational compound and the reference drug (cisplatin) to establish their dose-response relationships.
Detailed Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of this compound and cisplatin in an appropriate solvent (e.g., DMSO). Create a series of dilutions in serum-free media to achieve final concentrations ranging from, for example, 0.1 µM to 200 µM. Include a vehicle-only control.
-
Cell Treatment: Carefully remove the culture medium from the wells and replace it with 100 µL of the media containing the various compound concentrations. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[13] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Convert absorbance values to percentage cell viability relative to the vehicle-treated control cells. Plot the percentage viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Phase 3: Elucidating the Mechanism of Cell Death
After establishing potency, the next critical step is to determine how the cells are dying. The Annexin V/Propidium Iodide (PI) assay is the gold standard for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[15]
Causality: This assay is chosen for its ability to provide quantitative data on the mode of cell death. During early apoptosis, a cell membrane phospholipid, phosphatidylserine (PS), flips from the inner to the outer leaflet.[16][17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can bind to these exposed PS residues, identifying early apoptotic cells.[15][18] PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[15]
Detailed Protocol: Annexin V/PI Staining for Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat them with the respective IC50 and 2x IC50 concentrations of this compound and cisplatin for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells, combine them with the floating cells from the supernatant, and wash the collected cells once with cold 1X PBS.[16][19]
-
Staining: Centrifuge the cell suspension and resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).[18][19]
-
Antibody/Dye Addition: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI staining solution (e.g., 1 mg/ml stock) to the cell suspension.[16][19]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18][19]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.[18][19]
Section 3: Data Synthesis and Interpretation
The final step is to collate the data into a clear, comparative format. This allows for an objective assessment of the investigational compound's performance relative to the cisplatin benchmark.
Comparative Data Summary Table
| Parameter | Cell Line | This compound | Cisplatin (Reference) |
| IC50 (µM) @ 48h | A549 | Experimental Value | Experimental Value |
| HeLa | Experimental Value | Experimental Value | |
| Apoptosis (%) @ IC50 | A549 | Experimental Value (AnnV+/PI-) | Experimental Value (AnnV+/PI-) |
| HeLa | Experimental Value (AnnV+/PI-) | Experimental Value (AnnV+/PI-) | |
| Necrosis (%) @ IC50 | A549 | Experimental Value (AnnV+/PI+) | Experimental Value (AnnV+/PI+) |
| HeLa | Experimental Value (AnnV+/PI+) | Experimental Value (AnnV+/PI+) |
Interpretation:
-
Potency: A lower IC50 value for this compound would suggest higher potency than cisplatin under the tested conditions.
-
Mechanism: A significantly higher percentage of Annexin V positive/PI negative cells indicates a strong induction of apoptosis, a desirable characteristic for an anticancer agent. Comparing this profile to cisplatin reveals whether the novel compound acts through a similar apoptotic mechanism or perhaps induces a different form of cell death, such as necrosis.
Conclusion
References
- 1. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cisplatin biochemical mechanism of action: from cytotoxicity to induction of cell death through interconnections between apoptotic and necrotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. clyte.tech [clyte.tech]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bosterbio.com [bosterbio.com]
- 18. kumc.edu [kumc.edu]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Brominated Phenols Against Biofilms
In the persistent battle against microbial resistance, biofilms represent a formidable challenge. These structured communities of microorganisms, encased in a self-produced matrix of extracellular polymeric substances (EPS), exhibit dramatically increased tolerance to conventional antibiotics and host immune responses. This guide, intended for researchers and drug development professionals, provides an in-depth analysis of brominated phenols, a promising class of marine-derived and synthetic compounds, as potent anti-biofilm agents. We will dissect their structure-activity relationships (SAR), compare their efficacy to related compounds, and provide the detailed experimental frameworks necessary for their evaluation.
The Biofilm Challenge and the Promise of Brominated Phenols
Biofilms are implicated in a vast array of chronic infections and industrial biofouling, costing billions annually in healthcare and maintenance.[1][2] The inherent resistance of these communities necessitates novel therapeutic strategies that move beyond simple bactericidal action to disrupt the biofilm lifecycle itself.[2][3] Nature, particularly the marine environment, offers a rich repository of chemical defenses against biofouling. Marine organisms like algae and sponges produce halogenated compounds, including brominated phenols (BPs) and furanones, to keep their surfaces clean.[4][5] These natural products provide a compelling starting point for the development of new anti-biofilm agents.[4][5]
This guide focuses specifically on brominated phenols, exploring how their chemical architecture dictates their ability to inhibit and eradicate bacterial biofilms.
Dissecting the Structure-Activity Relationship (SAR)
The efficacy of a brominated phenol against a biofilm is not arbitrary; it is intimately linked to its molecular structure. The number and position of bromine atoms, along with other functional groups on the phenol ring, create a complex interplay that governs activity.
Core Principles of Brominated Phenol SAR
The fundamental scaffold consists of a hydroxyl group (-OH) attached to a benzene ring. The introduction of bromine atoms significantly modulates the compound's physicochemical properties, such as lipophilicity and electronic distribution, which are critical for interacting with bacterial targets.
-
Number of Bromine Atoms: Increasing the degree of bromination often correlates with enhanced activity, but with a potential ceiling effect. For instance, studies have shown that polybrominated phenols can be highly effective. Pentabromophenol (PBP) has demonstrated superior antimicrobial and anti-biofilm efficacy against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values significantly lower than other halogenated phenols like 2,4,6-triiodophenol.[6]
-
Position of Bromine Atoms: The regiochemistry of bromine substitution is crucial. The placement of bulky bromine atoms can influence how the molecule docks with target proteins or partitions into the bacterial membrane.
-
Influence of Other Substituents: The presence of additional functional groups can fine-tune the activity. A recurring structural motif in many anti-biofilm compounds is a ketone group adjacent to a hydroxyl group, suggesting this feature is important for activity.[4][5] For example, 3-bromo-2,6-dihydroxyacetophenone showed potent activity against both S. aureus and methicillin-resistant S. aureus (MRSA), including inhibition of their biofilms.[4]
-
Complex Phenolic Structures: More complex structures, such as the polybrominated phenoxyphenols (two phenol rings linked by an ether bond) isolated from marine sponges, exhibit broad-spectrum activity.[7][8][9] Compounds like 4,6-dibromo-2-(2′,4′-dibromophenoxy)phenol are bactericidal against both replicating and persistent planktonic cells and can kill cells already incorporated within a mature biofilm structure.[7][8]
The following diagram illustrates the key structural variables that determine the anti-biofilm activity of brominated phenols.
References
- 1. ASTM E2799: Minimum Biofilm Eradication Concentration (MBEC) Assay® Method - Innovotech [innovotech.ca]
- 2. Testing Anti-Biofilm Polymeric Surfaces: Where to Start? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Natural brominated phenoxyphenols kill persistent and biofilm-incorporated cells of MRSA and other pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural brominated phenoxyphenols kill persistent and biofilm-incorporated cells of MRSA and other pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial activity of 2-(2',4'-dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Substrate Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Welcome to an in-depth comparison of substrate reactivity in palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who seek to move beyond textbook definitions and understand the nuanced interplay of factors that govern the success of these cornerstone synthetic transformations. Here, we will dissect the "why" behind experimental choices, providing a framework for rational reaction design, optimization, and troubleshooting.
Fundamental Principles Governing Reactivity
At the heart of most palladium-catalyzed cross-coupling reactions lies a catalytic cycle that dictates the overall efficiency of the transformation. Understanding the key steps is paramount to understanding reactivity. The generally accepted mechanism involves three primary stages: oxidative addition, transmetalation (for coupling partners like boronic acids or organozincs), and reductive elimination.
For the electrophilic partner (typically an aryl, vinyl, or alkyl halide or pseudohalide), the initial oxidative addition of the C-X bond to the Pd(0) center is frequently the rate-determining step.[1][2] The facility of this step is the primary determinant of substrate reactivity.
Caption: A generalized catalytic cycle for a Pd-catalyzed cross-coupling reaction.
The reactivity of the electrophile (Ar-X) is predominantly influenced by two factors:
-
Carbon-Halogen (C-X) Bond Dissociation Energy (BDE): The weaker the C-X bond, the more readily it is cleaved during oxidative addition. This leads to the universally recognized reactivity trend for aryl halides: Ar-I > Ar-Br > Ar-Cl >> Ar-F .[3]
-
Electronic Properties of the Aryl Group: Electron-withdrawing groups on the aryl ring can accelerate oxidative addition by making the carbon atom more electrophilic and stabilizing the resulting Pd(II) complex.
While the C-X BDE provides a robust general rule, the landscape is more complex. The choice of ligand, palladium precursor, base, and solvent all play critical, synergistic roles in modulating this intrinsic reactivity, particularly when dealing with the less reactive but more economical aryl chlorides.[3][4]
Head-to-Head Reactivity Comparison in Key Cross-Coupling Reactions
Let's examine how substrate reactivity plays out in three of the most powerful cross-coupling reactions, supported by representative experimental data.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for C-C bond formation, lauded for its mild conditions and the commercial availability and stability of its boronic acid coupling partners.
The general reactivity trend of Ar-I > Ar-Br > Ar-Cl holds true, especially with traditional catalysts like Pd(PPh₃)₄. However, the development of advanced catalyst systems, particularly those employing bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), has revolutionized the field, enabling the efficient coupling of once-recalcitrant aryl chlorides.[3][5]
Table 1: Representative Yields in Suzuki-Miyaura Coupling of 4-Methoxy-halobenzenes with Phenylboronic Acid
| Electrophile (Ar-X) | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Citation |
| 4-MeO-C₆H₄-I | Pd(PPh₃)₄ / K₂CO₃ | 80 | 2 | >95% | [3] |
| 4-MeO-C₆H₄-Br | Pd(PPh₃)₄ / K₂CO₃ | 80 | 4 | ~90% | [3][6] |
| 4-MeO-C₆H₄-Cl | Pd(PPh₃)₄ / K₂CO₃ | 80 | 24 | <10% | [3][7] |
| 4-MeO-C₆H₄-Cl | Pd(OAc)₂ / XPhos / K₃PO₄ | 100 | 2 | >95% | [5] |
Note: This data is a representative synthesis from multiple sources to illustrate the general trend. Actual results will vary.
Expert Insights: The dramatic improvement in the yield for aryl chlorides when moving from a traditional Pd(PPh₃)₄ system to a modern catalyst system with a bulky, electron-rich ligand like XPhos is a testament to the power of rational ligand design.[5] These advanced ligands promote the formation of a highly reactive, low-coordinate Pd(0) species that is capable of activating the strong C-Cl bond.[4] Interestingly, some studies have noted that with certain catalyst systems at lower temperatures, the reactivity of aryl iodides can be surprisingly poor, possibly due to the formation of off-cycle or less reactive palladium-iodide complexes.[8]
Buchwald-Hartwig Amination
This reaction is the premier method for forming C-N bonds. It follows similar principles to C-C coupling, but with some unique and critical differences in substrate reactivity. While oxidative addition is still a key step, the nature of the halide can have complex effects on the overall catalytic cycle.
Contrary to the simple BDE trend, the reactivity order in Buchwald-Hartwig amination is often observed as: Ar-Br > Ar-Cl > Ar-I .[9]
Why the Anomaly for Aryl Iodides? While the C-I bond is the weakest and undergoes the fastest oxidative addition, the iodide anion (I⁻) released into the reaction mixture can act as a catalyst inhibitor. It can form unreactive bridged palladium-iodide dimers, effectively removing the active catalyst from the cycle.[9][10] This effect is less pronounced with bromide and chloride, making aryl bromides, in particular, highly reliable and reactive substrates for this transformation.
Table 2: Representative Reactivity in Buchwald-Hartwig Amination of Halobenzenes with Morpholine
| Electrophile (Ar-X) | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Citation |
| Ph-I | Pd₂(dba)₃ / Xantphos / NaOt-Bu | 100 | 12 | Moderate to Good | [9] |
| Ph-Br | Pd₂(dba)₃ / Xantphos / NaOt-Bu | 100 | 2 | Excellent (>95%) | [9][11] |
| Ph-Cl | Pd₂(dba)₃ / XPhos / NaOt-Bu | 100 | 8 | Good to Excellent | [11][12] |
Note: This data is a representative synthesis. The choice of ligand is crucial; Xantphos is effective for bromides, while more specialized ligands like XPhos are often superior for chlorides.
Heck Reaction
The Heck reaction couples an aryl or vinyl halide with an alkene. The mechanism also relies on oxidative addition, followed by migratory insertion of the alkene and subsequent β-hydride elimination.[2][13] The reactivity of the electrophile generally follows the expected trend based on C-X bond strength.
Reactivity Trend: Ar-I > Ar-OTf ≈ Ar-Br >> Ar-Cl [2]
Aryl triflates (Ar-OTf) are often as reactive as aryl bromides due to the excellent leaving group ability of the triflate anion. The activation of aryl chlorides remains the most significant challenge, typically requiring higher temperatures and specialized catalyst systems.[14][15]
Table 3: Representative Reactivity in the Heck Reaction of Halobenzenes with Styrene
| Electrophile (Ar-X) | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Citation |
| Ph-I | Pd(OAc)₂ / PPh₃ / Et₃N | 100 | 1 | >95% | [2][15] |
| Ph-Br | Pd(OAc)₂ / PPh₃ / Et₃N | 100 | 5 | ~90% | [13] |
| Ph-Cl | Pd(OAc)₂ / PPh₃ / Et₃N | 120 | 24 | Low | [13] |
| Ph-Cl | Herrmann's Catalyst / K₂CO₃ | 140 | 12 | Good | [14] |
Experimental Design for Reactivity Screening
To objectively compare the reactivity of different substrates in your own laboratory, a standardized experimental protocol is essential. This ensures that any observed differences in reaction outcome are due to the intrinsic reactivity of the substrate, not variations in the experimental setup.
Caption: Workflow for the comparative experimental analysis of aryl halide reactivity.
Generalized Protocol for Comparative Suzuki-Miyaura Coupling
This protocol is designed to compare the reactivity of an aryl iodide, bromide, and chloride under identical conditions.
-
Reaction Setup: In an inert atmosphere glovebox, arrange three identical reaction vials equipped with stir bars. To each vial, add the aryl halide (0.5 mmol, 1.0 equiv).
-
Vial 1: Aryl Iodide
-
Vial 2: Aryl Bromide
-
Vial 3: Aryl Chloride
-
-
Reagent Preparation:
-
To each vial, add phenylboronic acid (0.6 mmol, 1.2 equiv) and potassium phosphate (K₃PO₄, 1.0 mmol, 2.0 equiv).
-
Add an internal standard (e.g., dodecane, 0.25 mmol) for quantitative analysis.
-
-
Catalyst Addition: Prepare a stock solution of the catalyst system (e.g., 2 mol % Pd(OAc)₂ and 4 mol % SPhos in 3 mL of anhydrous toluene).
-
Initiation and Reaction: Add 1.0 mL of the catalyst stock solution to each vial simultaneously. Seal the vials and place them in a pre-heated block at 100 °C.
-
Monitoring and Analysis: After a set time (e.g., 4 hours), remove the vials from the heat, allow them to cool, and quench the reaction by adding 2 mL of water. Extract the aqueous layer with ethyl acetate (3 x 2 mL). Combine the organic layers, dry over Na₂SO₄, and analyze by GC or ¹H NMR to determine the conversion and yield relative to the internal standard.
-
Validation: By keeping the catalyst, base, solvent, temperature, and concentration identical, this parallel setup ensures that the observed differences in yield directly reflect the relative reactivity of the C-I, C-Br, and C-Cl bonds under those specific catalytic conditions.
Conclusion and Future Outlook
The choice of electrophile is a critical parameter in the design of any cross-coupling reaction. While the fundamental reactivity trend of Ar-I > Ar-Br > Ar-Cl serves as an excellent starting point, a deeper understanding of the specific reaction type, the potential for catalyst inhibition, and the transformative power of modern ligand systems is essential for success.
Aryl iodides and bromides remain the substrates of choice for their high reactivity with a broad range of conventional catalyst systems. However, the economic and environmental benefits of using abundant aryl chlorides have driven tremendous innovation. The development of highly active catalysts based on bulky, electron-rich phosphines and N-heterocyclic carbenes has dramatically expanded the utility of these challenging substrates, making them viable partners in complex molecule synthesis.[3] For researchers and professionals in drug development, a thorough understanding of these reactivity trends is crucial for designing efficient, cost-effective, and scalable synthetic routes.
References
- 1. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. books.rsc.org [books.rsc.org]
A Comparative Guide to Assessing the Purity of Synthesized 4-Bromo-2-(1H-imidazol-2-yl)phenol
In the landscape of pharmaceutical research and drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a critical determinant of efficacy, safety, and reproducibility. The compound 4-Bromo-2-(1H-imidazol-2-yl)phenol, a heterocyclic molecule of interest, serves as a vital building block in the synthesis of more complex therapeutic agents. Ensuring its purity is paramount, as even trace impurities can lead to undesirable side reactions, altered biological activity, and potential toxicity in downstream applications.
This guide provides a comprehensive comparison of orthogonal analytical techniques for robustly assessing the purity of synthesized this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer insights into building a self-validating system for quality control, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]
Chapter 1: The Impurity Landscape of this compound
A robust purity assessment begins with a theoretical understanding of potential impurities. These can arise from the manufacturing process or degradation.[3] A common synthesis for imidazole-phenols involves the condensation of a substituted salicylaldehyde with a diaminoreagent. For our target compound, this could involve reacting 5-bromosalicylaldehyde with a glyoxal equivalent and ammonia.
Based on this, the impurity profile can be classified as follows:
-
Organic Impurities:
-
Starting Materials: Unreacted 5-bromosalicylaldehyde.
-
Intermediates: Partially reacted intermediates.
-
By-products: Products from side reactions, such as self-condensation of the aldehyde or over-alkylation.
-
-
Inorganic Impurities: Reagents, catalysts, and salts used during synthesis and workup.[4]
-
Residual Solvents: Solvents used in the reaction and purification steps.[4]
Understanding this potential impurity profile is crucial for selecting and optimizing analytical methods capable of separating and detecting these diverse chemical entities.
Caption: Logical relationship of potential impurities arising from synthesis.
Chapter 2: A Comparative Analysis of Purity Assessment Techniques
No single analytical method can provide a complete picture of a compound's purity. A multi-pronged, or orthogonal, approach is essential. Liquid chromatography (LC) is often the primary tool for quantifying impurities, while spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural confirmation and identification.[5][6]
| Technique | Primary Use | Strengths | Limitations |
| HPLC (UV/DAD) | Quantitative purity assessment, detection of organic impurities. | High precision, sensitivity, and resolving power. Robust and widely available. | Requires a chromophore. Reference standards needed for identified impurity quantification. |
| ¹H NMR | Structural confirmation, identification and quantification of impurities. | Provides detailed structural information. Can quantify without specific impurity standards (qNMR). Non-destructive.[7][8] | Lower sensitivity than HPLC. Complex spectra can be difficult to interpret. |
| LC-MS | Identification of unknown impurities, molecular weight confirmation. | High sensitivity and specificity. Provides molecular weight of impurities.[9][10] | Ionization efficiency can vary significantly between compounds, making quantification challenging. |
Chapter 3: In-Depth Experimental Protocols
The following protocols are designed to create a self-validating system for purity assessment, ensuring trustworthiness and accuracy.
Protocol 3.1: Quantitative Purity by Reverse-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography is the cornerstone for purity determination due to its high resolving power.[11] A C8 or C18 column is chosen for its ability to retain and separate moderately polar compounds like our target molecule from its likely impurities.
Workflow for HPLC Purity Assessment
Caption: Step-by-step workflow for HPLC purity analysis.
Instrumentation & Conditions:
-
System: HPLC with UV or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 210 nm and 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to a final concentration of 1.0 mg/mL.
-
Sample Preparation: Prepare the synthesized batch to the same concentration as the standard.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject the sample solution.
-
Calculation: Determine purity using the area percent method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Causality: A gradient elution is chosen to ensure that both polar (early eluting) and non-polar (late eluting) impurities are effectively separated from the main peak. DAD detection allows for the examination of peak purity and the selection of an optimal wavelength for all components.
Protocol 3.2: Structural Confirmation and Impurity Profiling by ¹H NMR
NMR spectroscopy is a powerful tool for unequivocal structure identification and can provide quantitative information without the need for standards of unknown compounds.[6][12] It serves as an excellent orthogonal technique to HPLC.[12]
Instrumentation & Conditions:
-
System: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).
-
Internal Standard (for qNMR): Maleic Anhydride (certified).
Procedure:
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized sample and dissolve in ~0.7 mL of DMSO-d₆.
-
Acquisition: Acquire a standard proton (¹H) spectrum.
-
Structural Confirmation:
-
Confirm the presence of characteristic peaks: aromatic protons on the phenol and imidazole rings, and the exchangeable -OH and -NH protons.
-
The integration of these peaks should match the expected proton count for the molecule.
-
-
Impurity Profiling:
-
Examine the baseline for small peaks that do not correspond to the main compound or the solvent.
-
The presence of peaks in the aldehyde region (~9-10 ppm) could indicate unreacted 5-bromosalicylaldehyde.
-
-
Quantitative NMR (qNMR) (Optional):
-
Accurately weigh the sample and a certified internal standard into the same vial.
-
Acquire the ¹H spectrum.
-
Calculate the purity based on the integral ratio of a known signal from the analyte to a known signal from the standard.
-
Causality: DMSO-d₆ is chosen as the solvent because it effectively dissolves the phenolic compound and allows for the observation of exchangeable protons (-OH, -NH), which are key functional groups in the target molecule.
Protocol 3.3: Identification of Unknown Impurities by LC-MS
When HPLC analysis reveals unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool for their identification.[10][13][14] It provides the molecular weight of eluting compounds, offering critical clues to their structure.[6]
Instrumentation & Conditions:
-
System: HPLC (as described in 3.1) coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Mass Range: 50 - 1000 m/z.
Procedure:
-
Analysis: Run the sample using the same LC method as the purity analysis.
-
Data Interpretation:
-
Confirm the molecular weight of the main peak. For this compound (C₉H₇BrN₂O), the expected [M+H]⁺ ion would be at m/z ~240.97 (considering ⁷⁹Br) and ~242.97 (considering ⁸¹Br) in a ~1:1 ratio, which is characteristic of a monobrominated compound.
-
Extract the mass spectra for each impurity peak observed in the chromatogram.
-
Propose potential structures for the impurities based on their molecular weights and knowledge of the synthetic route.
-
Causality: ESI in positive mode is selected as it is highly effective at ionizing nitrogen-containing heterocyclic compounds like imidazoles, typically by protonation to form an [M+H]⁺ ion.
Chapter 4: Data Synthesis and Final Purity Assignment
A final, confident purity value is assigned by integrating the results from all three techniques.
| Analysis | Result | Interpretation |
| HPLC | Purity by Area % = 99.5%Impurity 1 at RRT 0.85 (0.3%)Impurity 2 at RRT 1.20 (0.2%) | The sample is of high purity by chromatography. Two minor impurities are detected. |
| ¹H NMR | Spectrum consistent with structure.No significant impurity peaks observed. | Confirms the identity of the main component. Impurities are below the NMR detection limit (~0.1-0.5%). |
| LC-MS | Main Peak [M+H]⁺ = 241.0, 243.0Impurity 1 [M+H]⁺ = 201.0Impurity 2 [M+H]⁺ = 259.0 | Confirms MW of the product. Impurity 1 matches the MW of 5-bromosalicylaldehyde. Impurity 2 is an unknown. |
References
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 3. youtube.com [youtube.com]
- 4. database.ich.org [database.ich.org]
- 5. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 7. veeprho.com [veeprho.com]
- 8. toref-standards.com [toref-standards.com]
- 9. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 11. moravek.com [moravek.com]
- 12. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijprajournal.com [ijprajournal.com]
- 14. A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: A Senior Scientist's Guide to Comparing Experimental and Quantum Chemical Results
For researchers at the forefront of chemical and pharmaceutical sciences, the synergy between experimental measurement and quantum chemical calculation is not just beneficial; it is transformative. Integrating these two domains allows for a depth of molecular understanding that neither can achieve alone.[1][2][3] Experimental data provides the real-world benchmark, the "ground truth," while computational models offer a window into the transient states, electronic structures, and reaction mechanisms that are often experimentally inaccessible.[2][4]
The Foundational Pillars: Experiment and Computation
High-quality, well-characterized experimental data is non-negotiable. The goal is to minimize ambiguity and experimental error to provide a clear and reliable benchmark for theoretical models.[3][5]
Experimental Protocol: Acquiring High-Resolution NMR Spectra for Comparison
This protocol outlines the acquisition of a ¹³C NMR spectrum, a common technique for structural elucidation and a powerful tool for validating computational models.
-
Sample Preparation (The Source of Truth):
-
Weighing & Dissolution: Accurately weigh ~10-20 mg of the purified analyte. The precision here is key for reproducibility. Dissolve in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6-0.7 mL in a high-quality NMR tube. The choice of solvent is critical and must be replicated in the computational model.[6][7]
-
Internal Standard: Add a small, precisely known amount of a reference standard, typically Tetramethylsilane (TMS), for ¹H and ¹³C NMR. This provides the crucial 0.0 ppm reference point.
-
-
Instrument Setup & Calibration:
-
Tuning and Shimming: Before acquisition, the spectrometer probe must be tuned to the correct frequency for the nucleus of interest (e.g., ¹³C). The magnetic field homogeneity is then optimized through a process called shimming, which is essential for achieving sharp, well-resolved peaks.
-
Temperature Control: Set and maintain a constant sample temperature (e.g., 298 K). Temperature fluctuations can cause minor shifts in peak positions, introducing experimental variance.
-
-
Data Acquisition:
-
Pulse Program: Select a standard quantitative ¹³C pulse program, often a 1D experiment with proton decoupling.
-
Key Parameters:
-
Spectral Width: Ensure the width is large enough to encompass all expected signals.
-
Acquisition Time: A longer acquisition time (e.g., 1-2 seconds) improves digital resolution.
-
Relaxation Delay (d1): This is critical for quantitative accuracy. A delay of 5 times the longest T₁ relaxation time of the carbon atoms ensures all signals are fully relaxed before the next pulse.
-
Number of Scans: Accumulate a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 100:1 is ideal).
-
-
-
Data Processing:
-
Fourier Transform: Convert the time-domain signal (Free Induction Decay) into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically correct the phase and ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.0 ppm.
-
Peak Picking: Identify and list the chemical shift (in ppm) for each distinct signal. This list constitutes your experimental benchmark data.
-
The predictive power of a quantum chemical calculation is determined by the appropriateness of the chosen methodology. The "gold standard" methods like Coupled Cluster (CCSD(T)) are highly accurate but computationally expensive, often reserved for small molecules or for benchmarking more cost-effective methods.[8][9] Density Functional Theory (DFT) offers a pragmatic balance of accuracy and computational cost for the larger systems common in drug development.[10][11]
Computational Workflow: DFT-GIAO Calculation of NMR Chemical Shifts
This workflow details the steps to compute ¹³C NMR chemical shifts to compare against the experimental data obtained above.
-
Conformational Search (Finding the Right Shape):
-
For flexible molecules, multiple conformations can exist in solution.[8][12] It is crucial to identify the lowest energy conformers, as the experimentally observed spectrum is a Boltzmann-weighted average of these structures.[7]
-
Use a computationally inexpensive method (e.g., molecular mechanics or semi-empirical methods) to generate a pool of potential conformers.[13]
-
-
Geometry Optimization (The Lowest Energy Structure):
-
Take the lowest-energy conformer(s) from the search and perform a full geometry optimization using a reliable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step is critical as NMR shieldings are highly sensitive to molecular geometry.[14]
-
Causality: The goal is to find the stationary point on the potential energy surface where the forces on all atoms are effectively zero. This represents the most probable molecular structure.
-
Solvation Model: Crucially, perform this optimization within a solvation model that matches the experimental solvent.[6] The Polarizable Continuum Model (PCM) is a widely used and effective choice for modeling bulk solvent effects.[7]
-
-
Frequency Calculation (Confirming the Minimum):
-
Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
-
NMR Shielding Calculation (The Core Calculation):
-
Using the optimized geometry, perform the final, higher-accuracy calculation. This involves:
-
Method: Gauge-Including Atomic Orbitals (GIAO) is the standard and most robust method for calculating NMR shielding tensors.[13][15]
-
Functional/Basis Set: Employ a larger basis set and a suitable functional for better accuracy (e.g., B3LYP/6-311+G(2d,p)).[16]
-
Solvent: The same solvation model (e.g., PCM with CDCl₃ parameters) used in the optimization must be applied here.
-
-
-
Referencing and Conversion:
-
The calculation yields absolute shielding tensors (σ). To convert these to chemical shifts (δ), a reference compound must also be calculated at the exact same level of theory.
-
Calculate the absolute shielding of TMS (σ_ref).
-
The chemical shift for each nucleus i is then calculated as: δ_calc = σ_ref - σ_i.
-
The Bridge: A Framework for Meaningful Comparison
With high-fidelity data from both experiment and theory, the comparison can begin. This process is not merely about overlaying spectra; it's about quantitative assessment and iterative refinement.
There are several established strategies for integrating experimental and computational data.[1][2][17]
-
Independent Approach: This is the most common method, where experimental and computational results are generated separately and then compared.[2] This guide primarily focuses on this robust and widely applicable strategy.
-
Guided Simulation: Here, experimental data are used as restraints to guide a computational simulation, forcing the model to sample conformations that are consistent with the experimental observations.[1][2][17]
-
Search and Select: In this strategy, a large ensemble of conformations is generated computationally, and then the experimental data is used to filter or re-weight this ensemble to select only those structures that agree with the experiment.[1][2][17]
While visual overlay of spectra is intuitive, it is subjective.[18] A rigorous comparison requires statistical validation.[19][20][21]
-
Mean Absolute Error (MAE): The average of the absolute differences between calculated and experimental values. It's a direct measure of the average prediction error.
-
Root Mean Square Error (RMSE): Similar to MAE but gives greater weight to larger errors. It is one of the most common validation metrics.[19]
-
Correlation Coefficient (R²): Measures how well the calculated values correlate with the experimental ones. An R² value close to 1.0 indicates a strong linear relationship, suggesting the model is correctly capturing the trends in the data, even if there's a systematic offset.
Case Study 1: Validating a Structure with ¹³C NMR
Let's apply this framework to a hypothetical drug candidate, "Molecule-X," dissolved in DMSO.
Experimental Data: A ¹³C NMR spectrum was acquired, yielding five distinct peaks. Computational Model: Geometry optimization and GIAO-NMR calculations were performed at the B3LYP/6-311+G(2d,p) level with a PCM for DMSO.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Absolute Error |
| C1 (C=O) | 172.5 | 175.8 | 3.3 |
| C2 (Ar-q) | 141.2 | 143.1 | 1.9 |
| C3 (Ar-CH) | 129.8 | 131.5 | 1.7 |
| C4 (Ar-CH) | 124.5 | 126.0 | 1.5 |
| C5 (CH₃) | 21.7 | 23.1 | 1.4 |
| Metrics | MAE: | 1.96 ppm | |
| RMSE: | 2.21 ppm | ||
| R²: | 0.9998 |
Interpretation: The MAE of 1.96 ppm is within the expected accuracy for this level of theory. The extremely high R² value indicates that the calculation correctly reproduces the relative ordering and spacing of the chemical shifts. The largest deviation is for the carbonyl carbon (C1), a common occurrence as these atoms are highly sensitive to subtle electronic and solvent effects. This level of agreement provides strong confidence that the computational model accurately represents the solution-phase structure of Molecule-X.
Case Study 2: Assigning Vibrational Modes with IR Spectroscopy
Vibrational spectroscopy (Infrared and Raman) is a powerful probe of molecular structure and bonding. However, experimental spectra can be complex.[22] Computational chemistry is essential for the unambiguous assignment of vibrational modes.[23]
Key Consideration: Anharmonicity DFT frequency calculations are typically performed within the harmonic approximation, which models bonds as perfect springs.[22][24] This simplification causes calculated frequencies to be systematically higher than experimental ones.[23][25] To correct for this, a uniform scaling factor (e.g., ~0.96-0.98 for B3LYP functionals) is often applied to the calculated frequencies.[23]
Experimental Data: An FT-IR spectrum of "Molecule-Y" was recorded in the gas phase. Computational Model: Geometry optimization and frequency calculations were performed at the B3LYP/6-311+G(2d,p) level.
| Experimental Freq. (cm⁻¹) | Calculated Freq. (cm⁻¹) | Scaled Freq. (cm⁻¹) (x 0.97) | Assignment (from Calculation) |
| 3085 | 3182 | 3087 | Aromatic C-H Stretch |
| 1710 | 1765 | 1712 | C=O Carbonyl Stretch |
| 1605 | 1653 | 1603 | Aromatic C=C Stretch |
| 1250 | 1289 | 1250 | C-O Stretch |
| 755 | 778 | 755 | C-H Out-of-plane Bend |
Interpretation: After applying a single scaling factor, the agreement between the experimental and calculated frequencies is excellent. This allows for the confident assignment of each major experimental band to a specific molecular motion, confirming the identity and structural features of the molecule.
Challenges, Best Practices, and Final Recommendations
-
Embrace Iteration: The first calculation is rarely the last. Discrepancies are opportunities to refine the model.[3] Was the conformational space fully explored? Is a different DFT functional needed? Does the system require an explicit solvent molecule to model a key hydrogen bond?[6][7]
-
Be Wary of Error Compensation: Excellent agreement can sometimes result from a cancellation of errors (e.g., a flaw in the functional being cancelled by a basis set deficiency).[24][26] This is why benchmarking against known systems is crucial.[5][19]
-
Publish Full Details: For reproducibility and trustworthiness, always report the full computational methodology: software version, functional, basis set, solvation model, convergence criteria, and any scaling factors used.
The integration of experiment and computation is a cornerstone of modern molecular science. By approaching the comparison with rigor, a critical eye, and an iterative mindset, researchers can unlock a deeper, more reliable understanding of their chemical systems, accelerating discovery and innovation in drug development and beyond.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Combining Experimental Data and Computational Methods for the Non-Computer Specialist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Benchmarking Quantum Chemical Methods: Are We Heading in the Right Direction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational Modeling of Solvent Effects [people.chem.ucsb.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. scispace.com [scispace.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. portlandpress.com [portlandpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Analyzing Discrepancies in Chemical-Shift Predictions of Solid Pyridinium Fumarates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NMR chemical shift calculations within local correlation methods: the GIAO-LMP2 approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. Improving the accuracy of 31P NMR chemical shift calculations by use of scaling methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. fiveable.me [fiveable.me]
- 20. solubilityofthings.com [solubilityofthings.com]
- 21. faculty.washington.edu [faculty.washington.edu]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. ntrs.nasa.gov [ntrs.nasa.gov]
A Senior Application Scientist's Guide to the Polymorphism of Brominated Phenols: A Comparative Study
For researchers, scientists, and professionals in drug development and materials science, understanding the solid-state chemistry of active pharmaceutical ingredients (APIs) and key intermediates is paramount. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can profoundly influence critical physicochemical properties such as solubility, melting point, stability, and bioavailability. This guide provides an in-depth comparative study of the polymorphic behavior of brominated phenols, a class of compounds with significant applications in pharmaceuticals and as flame retardants.
This document moves beyond a simple recitation of facts to provide a field-proven perspective on why certain experimental choices are made and how to interpret the resulting data. We will explore the thermodynamic and kinetic principles that govern the formation of different polymorphs and detail the analytical techniques essential for their characterization.
The Significance of Polymorphism in Brominated Phenols
The substitution of bromine onto a phenol ring alters its electronic properties, lipophilicity, and potential for intermolecular interactions, such as hydrogen bonding and halogen bonding. These interactions are the bedrock of crystal lattice formation. Different packing arrangements of the same brominated phenol molecules can lead to polymorphs with distinct physical properties. For instance, a metastable polymorph may exhibit higher solubility, which can be advantageous for bioavailability but detrimental for long-term stability. Conversely, the most stable polymorph will have the lowest solubility and highest melting point. The ability to selectively crystallize and characterize these forms is a critical aspect of process chemistry and formulation development.
Case Study: Pentabromophenol - A Look into its Crystalline Form
While extensive studies detailing multiple polymorphs of simpler brominated phenols are not abundant in readily available literature, a close examination of pentabromophenol (PBP) provides a foundational understanding of the structural characteristics of a highly brominated phenol in the solid state. The crystal structure of PBP reveals key intermolecular interactions that dictate its packing.
In its known crystalline form, pentabromophenol molecules are connected through O-H···O hydrogen bonds, forming infinite strands. Additionally, dispersive Br···Br contacts are observed, which contribute to the overall stability of the crystal lattice.[1] The C-Br bond lengths are within the normal range, and the molecule exhibits non-crystallographic mirror symmetry.[1] Understanding this baseline structure is the first step in postulating how different crystallization conditions could potentially lead to alternative packing arrangements, and thus, new polymorphs.
Thermodynamic vs. Kinetic Control: The Key to Polymorph Selection
The formation of a specific polymorph is governed by the principles of thermodynamics and kinetics. Every reaction, including crystallization, initially proceeds under kinetic control, favoring the product that forms the fastest. However, given sufficient time and appropriate conditions, the system will equilibrate to the most thermodynamically stable form.
-
Thermodynamic Control: Favors the most stable polymorph, which has the lowest Gibbs free energy. This form is typically obtained under conditions that allow for equilibrium to be reached, such as slow cooling, or crystallization from a solvent in which the compound has moderate to high solubility.
-
Kinetic Control: Favors the least stable or metastable polymorph(s), which form faster due to a lower activation energy barrier for nucleation. Rapid cooling, use of specific solvents that inhibit the formation of the stable form, or crystallization from a highly supersaturated solution can lead to the isolation of kinetic polymorphs.
The interplay between these two control mechanisms is crucial for selectively crystallizing a desired polymorphic form.
Experimental Protocols for Polymorph Screening and Characterization
A comprehensive polymorph screen is essential to identify the different crystalline forms a compound can adopt. This typically involves crystallizing the compound from a wide variety of solvents and under different conditions (e.g., temperature, cooling rate).
Protocol 1: General Polymorph Screening by Solvent Crystallization
-
Solvent Selection: Choose a diverse range of solvents with varying polarities, hydrogen bonding capabilities, and boiling points. Examples include methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, and heptane.
-
Saturation: Prepare a saturated solution of the brominated phenol in each solvent at an elevated temperature (e.g., just below the solvent's boiling point).
-
Crystallization Conditions:
-
Slow Cooling: Allow the saturated solutions to cool slowly to room temperature, and then to 4°C.
-
Rapid Cooling (Crash Cooling): Quickly cool the hot saturated solutions in an ice bath.
-
Solvent Evaporation: Allow the solvent to evaporate slowly from the saturated solutions at room temperature.
-
-
Isolation and Analysis: Isolate the resulting crystals by filtration and dry them under vacuum. Analyze each batch of crystals using the characterization techniques described below.
Characterization of Polymorphs
Once different crystal habits are observed, a suite of analytical techniques is employed to confirm the existence of distinct polymorphic forms and to characterize their properties.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for polymorph characterization.
-
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Each polymorph will have a distinct melting point and enthalpy of fusion. Metastable forms may also exhibit solid-solid phase transitions to a more stable form before melting.
-
TGA measures the change in mass of a sample as a function of temperature. This is useful for identifying solvates (crystal forms containing solvent molecules) and assessing thermal stability.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the crystalline sample into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Heating Program: Heat the sample at a constant rate, typically 10°C/min, under a nitrogen purge.
-
Data Analysis: Analyze the resulting thermogram for endothermic events (melting, phase transitions) and exothermic events (crystallization).
XRPD is the definitive technique for identifying and distinguishing between different polymorphs. Each crystalline form has a unique crystal lattice, which results in a characteristic diffraction pattern.
Experimental Protocol: XRPD Analysis
-
Sample Preparation: Gently grind the crystalline sample to a fine powder.
-
Sample Mounting: Mount the powder on a sample holder.
-
Data Acquisition: Collect the diffraction pattern over a specific 2θ range (e.g., 2° to 40°) using a diffractometer with Cu Kα radiation.
-
Data Analysis: Compare the peak positions and relative intensities of the diffraction patterns from different crystal batches.
Fourier Transform Infrared (FTIR) and Raman spectroscopy are vibrational spectroscopic techniques that are sensitive to the local molecular environment. Differences in intermolecular interactions (e.g., hydrogen bonding) between polymorphs will result in shifts in vibrational frequencies.
Experimental Protocol: FTIR (ATR) Analysis
-
Sample Preparation: Place a small amount of the crystalline powder on the ATR crystal.
-
Data Acquisition: Collect the infrared spectrum over the mid-IR range (e.g., 4000 to 400 cm⁻¹).
-
Data Analysis: Compare the spectra of different crystal forms, paying close attention to regions corresponding to O-H and C-Br stretching and bending vibrations.
Comparative Data of Brominated Phenols
The following table summarizes key physicochemical data for several brominated phenols. While this data primarily represents the most stable, commercially available forms, it provides a baseline for comparison should new polymorphs be discovered.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Bromophenol | C₆H₅BrO | 173.01 | 61-64 |
| 2,4-Dibromophenol | C₆H₄Br₂O | 251.90 | 38 |
| 2,4,6-Tribromophenol | C₆H₃Br₃O | 330.80 | 94-96 |
| Pentabromophenol | C₆HBr₅O | 488.59 | 226-230 |
Data sourced from various chemical suppliers and databases.[2][3]
Visualizing Polymorphic Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Energy diagram illustrating thermodynamic vs. kinetic control.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
